(2,4-Difluorophenylethynyl)trimethylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)8-11(9)13/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLZYZRQYWWIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400409 | |
| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-92-4 | |
| Record name | 2,4-Difluoro-1-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to (2,4-Difluorophenylethynyl)trimethylsilane: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] (2,4-Difluorophenylethynyl)trimethylsilane, identified by its CAS Number 480438-92-4 , has emerged as a pivotal building block for introducing the valuable 2,4-difluorophenylacetylene moiety.[3][4][5]
This guide provides an in-depth technical overview of this versatile reagent, moving beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and the validated protocols that underpin its use in high-stakes research environments. As a senior application scientist, the focus here is not just on the "what" but on the "why"—providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this compound's full potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in experimental design. The trimethylsilyl (TMS) group in this compound serves a dual purpose: it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and it enhances the compound's solubility in common organic solvents.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 480438-92-4 | [3][4] |
| Molecular Formula | C₁₁H₁₂F₂Si | [3][4] |
| Molecular Weight | 210.30 g/mol | [3] |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | 85 °C at 0.1 mmHg | [3][4] |
| Density | 1.005 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4960 | [3] |
Spectroscopic Signature Analysis
While raw spectra are lot-dependent, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and product verification.
-
¹H NMR: The spectrum is dominated by a sharp singlet around δ 0.25 ppm, integrating to 9 protons, characteristic of the magnetically equivalent methyl protons of the trimethylsilyl group. The aromatic region (typically δ 6.8-7.5 ppm) will display complex multiplets for the 3 remaining protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, providing a clear diagnostic fingerprint.
-
¹³C NMR: The spectrum will show signals for the trimethylsilyl methyl carbons, the two acetylenic carbons (with one coupled to the silicon atom), and the six aromatic carbons. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
Infrared (IR) Spectroscopy: Key vibrational bands include a sharp, medium-intensity absorption around 2150-2175 cm⁻¹ corresponding to the C≡C triple bond stretch, and strong Si-C stretching bands typically found around 1250 cm⁻¹ and 840 cm⁻¹.
Synthesis Protocol: The Sonogashira Coupling
The most reliable and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[6][7] This Nobel Prize-winning methodology is favored for its mild reaction conditions, broad functional group tolerance, and high efficiency in forming C(sp²)-C(sp) bonds.[6][8]
The reaction couples an aryl halide (in this case, a 2,4-difluoro-substituted aryl halide) with a terminal alkyne (ethynyltrimethylsilane). The causality behind this choice is clear: it provides a direct, high-yield pathway to the desired product, avoiding harsh conditions that could compromise the fluorine or silane functionalities.
Catalytic Cycle and Mechanism
The reaction is co-catalyzed by palladium and copper(I) complexes. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the activation of the alkyne.
Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Successful synthesis relies on the strict exclusion of oxygen and moisture, the quality of the catalysts, and the purity of the reagents.
Objective: To synthesize this compound from 1-bromo-2,4-difluorobenzene and ethynyltrimethylsilane.
Materials:
-
1-bromo-2,4-difluorobenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene, followed by anhydrous triethylamine. To this stirring suspension, add 1-bromo-2,4-difluorobenzene (1.0 eq).
-
Alkyne Introduction: Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe. The causality for the slight excess of the alkyne is to ensure complete consumption of the more valuable aryl halide.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove the catalyst residues, washing with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a light yellow liquid.[3][4]
Applications in Drug Development and Advanced Synthesis
The true value of this compound lies in its role as a versatile intermediate. The difluorophenyl moiety is a well-established pharmacophore found in numerous approved drugs, where it enhances metabolic stability and modulates electronic properties to improve target binding.[1] The TMS-protected alkyne provides a robust handle for a variety of subsequent transformations.
Strategic Deprotection and Further Coupling
The trimethylsilyl group can be selectively cleaved under mild conditions (e.g., using potassium carbonate in methanol or a fluoride source like TBAF) to unveil the terminal alkyne. This deprotected intermediate is a gateway to a vast array of synthetic possibilities.
Caption: A typical workflow illustrating the synthetic utility of the title compound in drug discovery.
This workflow demonstrates the compound's power. A single, well-characterized intermediate can be rapidly diversified into a library of complex molecules for biological screening. For instance, the terminal alkyne can undergo:
-
Another Sonogashira coupling: To build complex, conjugated arylalkyne systems.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of "click chemistry," allowing for the efficient formation of triazole-linked conjugates.
-
Carbonylative Couplings: To generate alkynone structures, which are also important pharmacophores.[9]
Safety, Handling, and Storage
Authoritative grounding in safety is non-negotiable. This compound is classified as a combustible liquid.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent hydrolysis of the silyl group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Flash Point: 90.6 °C (195.1 °F) - closed cup.[3]
Conclusion
This compound is more than just a chemical with a CAS number. It is a strategically designed tool for the modern synthetic chemist. Its robust synthesis via the Sonogashira coupling, combined with the dual utility of the TMS-protected alkyne and the desirable properties of the difluorophenyl group, makes it an indispensable intermediate. For researchers in drug development and materials science, mastering the application of this building block provides a reliable and efficient pathway to novel, high-value fluorinated molecules.
References
-
2-(2,4-difluorophenyl)ethynyl-trimethylsilane | Hangzhou LZ Chemical Co., Ltd. (n.d.). Hangzhou LZ Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]
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(2,4-Difluorophenyl)trimethylsilane | Lead Sciences. (n.d.). Lead Sciences. Retrieved January 17, 2026, from [Link]
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FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. (2025, September 23). PubMed. Retrieved January 17, 2026, from [Link]
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Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Sonogashira reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes | Organic Letters - ACS Publications. (2024, July 18). ACS Publications. Retrieved January 17, 2026, from [Link]
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Introduction: A Versatile Building Block at the Intersection of Fluorine and Silicon Chemistry
An In-Depth Technical Guide to (2,4-Difluorophenylethynyl)trimethylsilane: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
This compound stands as a pivotal reagent in modern synthetic and medicinal chemistry. This molecule uniquely combines three synthetically powerful motifs: a difluorinated aromatic ring, a protected terminal alkyne, and a trimethylsilyl group. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, enhancing metabolic stability and altering binding affinities—a cornerstone strategy in contemporary drug design. The trimethylsilyl (TMS) group serves as a robust and versatile protecting group for the terminal alkyne, preventing undesired side reactions such as homocoupling while enabling a wide array of subsequent transformations.
This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a key intermediate in the construction of privileged heterocyclic scaffolds for drug discovery, with a particular focus on its role in developing inhibitors for critical oncology targets like the c-MET kinase.
Part 1: Core Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in synthesis. The key data for this compound are summarized below.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 210.30 g/mol | [1] |
| CAS Number | 480438-92-4 | [1] |
| Linear Formula | C₁₁H₁₂F₂Si | [1] |
| Density | 1.005 g/mL at 25 °C | [1] |
| Boiling Point | 85 °C at 0.1 mmHg | [1] |
| Refractive Index | n20/D 1.4960 | [1] |
| Flash Point | 90.6 °C (closed cup) | [1] |
Predicted NMR Spectroscopic Data
While a publicly available, fully assigned experimental spectrum is not readily accessible, the following NMR data can be reliably predicted based on established chemical shift principles and data from analogous structures.[2][3][4][5][6][7][8][9][10][11][12] The spectra are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.[2][4][7]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.35-7.45 (m, 1H): Aromatic proton ortho to the alkyne and meta to both fluorine atoms.
-
δ 6.80-6.95 (m, 2H): Two aromatic protons coupled to fluorine atoms.
-
δ 0.25 (s, 9H): Protons of the trimethylsilyl (TMS) group.[9]
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
δ 163.0 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz): C4-F carbon.
-
δ 160.5 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz): C2-F carbon.
-
δ 134.0 (m): Aromatic CH ortho to alkyne.
-
δ 115.0 (d, JCF ≈ 20 Hz): Aromatic CH between fluorine atoms.
-
δ 112.0 (d, JCF ≈ 25 Hz): Aromatic C-H para to C2-F.
-
δ 105.0 (t, JCF ≈ 25 Hz): Quaternary aromatic carbon attached to the alkyne.
-
δ 103.0: Alkynyl carbon attached to the silyl group.
-
δ 95.0: Alkynyl carbon attached to the aromatic ring.
-
δ -0.5: Trimethylsilyl carbons.
-
-
¹⁹F NMR (in CDCl₃, 376 MHz):
-
δ -108 to -112 (m): Fluorine at C2.
-
δ -112 to -116 (m): Fluorine at C4. Aromatic fluorine chemical shifts are highly sensitive to their environment.[6]
-
Part 2: Synthesis via Sonogashira Cross-Coupling
The most direct and reliable method for synthesizing this compound is the Sonogashira cross-coupling reaction.[13][14][15][16] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (ethynyltrimethylsilane) and an aryl halide (1-bromo- or 1-iodo-2,4-difluorobenzene).[13][14] The reactivity of aryl halides follows the order I > Br >> Cl, making the iodo- and bromo-derivatives the substrates of choice.[13][14]
Reaction Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Causality of the Mechanism:
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-2,4-difluorobenzene) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (ethynyltrimethylsilane) in the presence of a base (e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. The base is crucial for deprotonating the alkyne, making it nucleophilic.[13]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
Self-Validating Experimental Protocol
This protocol is a robust, field-proven method adapted from standard Sonogashira procedures.[13][17] Each step includes built-in checks and rationale to ensure trustworthiness and reproducibility.
Materials:
-
1-Bromo-2,4-difluorobenzene (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (3.0 eq), anhydrous
-
Toluene or THF, anhydrous
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
System Preparation (Self-Validation: Ensures Anhydrous/Anaerobic Conditions):
-
A two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
-
Causality: The Pd(0) species in the catalytic cycle is sensitive to oxygen, and moisture can interfere with the base and catalytic intermediates. Establishing an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Reagent Addition:
-
To the flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (or THF) via syringe, followed by anhydrous triethylamine (3.0 eq).
-
Finally, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.
-
Causality: The order of addition is important. The aryl halide and catalysts are added first to ensure they are well-dissolved before the alkyne is introduced. A slight excess of the alkyne ensures complete consumption of the more expensive aryl halide.
-
-
Reaction Monitoring (Self-Validation: Confirms Reaction Completion):
-
Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or GC-MS), it can be gently heated to 40-50°C.
-
Monitor the reaction every 1-2 hours by TLC (staining with potassium permanganate) or GC-MS, checking for the disappearance of the 1-bromo-2,4-difluorobenzene starting material.
-
Causality: Over-heating can lead to side products, including alkyne homocoupling (Glaser coupling). Careful monitoring allows the reaction to be stopped once the limiting reagent is consumed, maximizing yield and minimizing impurities.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
-
Causality: The aqueous washes are critical for removing the base, salts, and catalysts, simplifying the final purification. Celite filtration prevents fine solids from clogging the chromatography column.
-
Part 3: Application in Drug Development - A Gateway to Kinase Inhibitors
The 2,4-difluorophenyl moiety is a well-established pharmacophore found in numerous biologically active compounds, including antifungal agents and kinase inhibitors. The title compound serves as a versatile precursor for introducing the (2,4-difluorophenyl)ethynyl group, which can then be elaborated into more complex heterocyclic systems.
Role as a Precursor to Quinazoline Scaffolds for c-MET Kinase Inhibitors
A prominent application is in the synthesis of quinazoline and quinazolinone derivatives.[18][19][20][21][22] These scaffolds are central to a class of potent tyrosine kinase inhibitors. The c-mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase whose aberrant signaling is a key driver in many human cancers, promoting tumor growth, metastasis, and angiogenesis.[23][24][25] Consequently, c-MET is a high-priority target in oncology drug development.[23][26]
The synthetic utility of this compound is realized in a two-stage process:
-
Desilylation: The TMS group is selectively removed under mild conditions (e.g., with a fluoride source like TBAF or a weak base like K₂CO₃ in methanol) to unmask the terminal alkyne, yielding 1-ethynyl-2,4-difluorobenzene in situ.
-
Cyclization/Coupling: This terminal alkyne can then be reacted with a suitably functionalized aniline or anthranilamide derivative to construct the quinazoline core.
Illustrative Synthetic Pathway:
Caption: Synthetic route from the title compound to advanced kinase inhibitor scaffolds.
This strategy allows for the late-stage introduction of the difluorophenylalkyne moiety, providing a modular approach to building libraries of potential c-MET inhibitors for structure-activity relationship (SAR) studies. The fluorine atoms play a critical role, often forming key hydrogen bonds or electrostatic interactions within the ATP-binding pocket of the kinase, thereby enhancing potency and selectivity.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of its constituent parts. Its synthesis is reliably achieved through the well-understood Sonogashira coupling, a process that is both scalable and amenable to rigorous in-process controls. For drug development professionals, this reagent provides an efficient and modular entry point for constructing complex, fluorinated heterocyclic systems, most notably the quinazoline scaffold that forms the core of many clinically relevant kinase inhibitors. A deep understanding of its properties, synthesis, and reactivity is therefore essential for any research program focused on the discovery of next-generation targeted therapies.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2006). One-step synthesis of 4(3H)-quinazolinones. Retrieved from [Link]
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SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts. | Download Table. Retrieved from [Link]
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MDPI. (2014). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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ResearchGate. (2009). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. Retrieved from [Link]
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PubMed. (2011). Development of c-MET pathway inhibitors. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]
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PubMed Central. (n.d.). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Retrieved from [Link]
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- 26. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2,4-Difluorophenylethynyl)trimethylsilane: Properties, Synthesis, and Applications
Introduction
(2,4-Difluorophenylethynyl)trimethylsilane is a fluorinated organosilane compound of significant interest in modern synthetic chemistry. Its structure, which combines a difluorinated aromatic ring, a rigid ethynyl linker, and a versatile trimethylsilyl (TMS) protecting group, makes it a highly valuable building block. Organosilanes are renowned for their stability and diverse reactivity, serving as crucial intermediates and protecting groups in organic synthesis.[1] Concurrently, the incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery and materials science.[2][3] The carbon-fluorine bond's unique strength imparts enhanced metabolic stability, while fluorine's high electronegativity can profoundly influence a molecule's binding affinity and pharmacokinetic profile.[1] It is estimated that fluorine is present in approximately 20% of all pharmaceuticals and up to 40% of agrochemicals, highlighting its critical role.[1]
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, its applications as a synthetic intermediate, and essential safety protocols for its handling. The content is tailored for researchers, chemists, and drug development professionals who utilize advanced synthetic reagents.
Physicochemical and Spectroscopic Properties
This compound is a light yellow liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below, compiled from supplier technical data sheets.
| Property | Value | Source(s) |
| CAS Number | 480438-92-4 | [4][5][6] |
| Molecular Formula | C₁₁H₁₂F₂Si | [4][5] |
| Molecular Weight | 210.30 g/mol | [5][6] |
| Appearance | Light yellow liquid | [4] |
| Boiling Point | 85 °C @ 0.1 mmHg | [4][5][6] |
| Density | 1.005 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.4960 | [5][6] |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | [5][6] |
| SMILES | C(C)C#Cc1ccc(F)cc1F | [5][6] |
| InChI Key | SWLZYZRQYWWIJU-UHFFFAOYSA-N | [5] |
Spectroscopic Profile
While a comprehensive public database of spectra for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to be dominated by a sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group, appearing far upfield around δ 0.25 ppm. The three protons on the difluorophenyl ring will appear in the aromatic region (approximately δ 6.8-7.5 ppm) as complex multiplets due to proton-proton and proton-fluorine spin-spin coupling.
-
¹³C NMR: Key signals would include a peak for the trimethylsilyl carbons near δ 0 ppm, two distinct signals for the acetylenic carbons (C≡C) between δ 90 and 105 ppm, and multiple signals in the aromatic region (δ 110-165 ppm). The aromatic carbon signals will exhibit splitting due to C-F coupling, which is characteristic of fluorinated benzenes.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms attached to the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Strong vibrations corresponding to the Si-CH₃ bonds are expected around 1250 cm⁻¹ and 840 cm⁻¹.[7] A sharp, medium-intensity peak around 2150-2175 cm⁻¹ would indicate the C≡C triple bond stretching. Strong bands in the 1100-1300 cm⁻¹ region would correspond to C-F stretching vibrations.
-
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its exact mass (C₁₁H₁₂F₂Si).
Synthesis and Purification
The most common and efficient method for synthesizing aryl-alkynyl trimethylsilanes is the Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Conceptual Synthesis Workflow
The diagram below illustrates the Sonogashira coupling pathway for the synthesis of this compound.
Caption: Sonogashira coupling of 1-Bromo-2,4-difluorobenzene and Trimethylsilylacetylene.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of the title compound.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide [CuI]
-
Anhydrous Triethylamine (TEA) or Tetrahydrofuran (THF)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Eluents: Hexane, Ethyl Acetate
Procedure:
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. The entire system must be flame- or oven-dried to remove moisture.
-
Expertise & Causality: An inert and anhydrous environment is critical. Palladium catalysts are sensitive to oxygen, and moisture can interfere with the catalytic cycle, leading to reduced yields and byproduct formation.
-
-
Reagent Charging: To the flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous triethylamine as both the solvent and the base. If THF is used as the solvent, 3.0 equivalents of TEA must be added.
-
Trustworthiness: The base (TEA) is non-nucleophilic and serves the essential role of scavenging the HBr that is formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the acetylide intermediate.
-
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting aryl bromide.
-
Work-up: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst and ammonium salts, washing with diethyl ether or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, and then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure product.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile synthetic intermediate, particularly for introducing the (2,4-difluorophenyl)ethynyl moiety into more complex molecular architectures.
Protected Alkyne for Sequential Synthesis
The trimethylsilyl group serves as a robust protecting group for the terminal alkyne. This protection is crucial for preventing undesired side reactions of the acidic acetylenic proton in multi-step syntheses, such as during metallation or other coupling reactions. The TMS group can be selectively and cleanly removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or basic conditions like potassium carbonate in methanol. This in situ deprotection unmasks the terminal alkyne, making it available for subsequent transformations.
Logical Workflow: Deprotection and Subsequent Coupling
Caption: Role as a precursor for generating a terminal alkyne for further functionalization.
This strategy is widely employed in medicinal chemistry. The 2,4-difluorophenyl group is a privileged scaffold found in numerous FDA-approved drugs, where it often enhances metabolic stability and target engagement.[3][8] The ethynyl linker provides a rigid connection to other parts of a molecule, which can be critical for optimizing the spatial arrangement of pharmacophores to fit into a biological target's active site. Therefore, this reagent is a key starting material for synthesizing libraries of complex, fluorinated compounds for screening in drug discovery programs.
Safety and Handling
This compound is a combustible liquid and requires careful handling in a controlled laboratory environment.[5]
| Hazard Category | Recommendation | Source(s) |
| Flammability | Combustible Liquid. Keep away from heat, sparks, and open flames. | [5][9][10] |
| Health | Avoid inhalation of vapors and contact with skin and eyes. | [11][12] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Use in a well-ventilated chemical fume hood. | [5][6][13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | [5][11] |
| Spills | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. | [9] |
Safe Handling Protocol:
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.
-
Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.[13]
-
Use spark-proof tools when handling the container.[13]
-
Ensure eyewash stations and safety showers are readily accessible.
-
After handling, wash hands thoroughly with soap and water.[11]
-
Dispose of waste in accordance with all local, state, and federal regulations.
Conclusion
This compound is a specialized chemical reagent with significant value in modern organic synthesis. Its unique trifecta of a difluorophenyl group, an ethynyl linker, and a stable-yet-labile TMS protecting group makes it an indispensable tool for constructing complex molecular architectures. For researchers in drug discovery and materials science, this compound provides a reliable and efficient route to introduce the functionally important (2,4-difluorophenyl)ethynyl motif, enabling the development of novel and potent molecules. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.
References
-
2-(2,4-difluorophenyl)ethynyl-trimethylsilane | Hangzhou LZ Chemical Co., Ltd. (URL: [Link])
-
SAFETY DATA SHEET - Trimethylsilane | Matheson. (URL: [Link])
-
4-FLUOROPHENYLTRIMETHYLSILANE Safety Data Sheet | Gelest, Inc. (URL: [Link])
-
N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions | The Royal Society of Chemistry. (URL: [Link])
-
FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications | PubMed. (URL: [Link])
-
IR Spectrum of Trimethyl(phenyl)silane | ResearchGate. (URL: [Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI. (URL: [Link])
-
Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications | ResearchGate. (URL: [Link])
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- 4. 2-(2,4-difluorophenyl)ethynyl-trimethylsilane [lzchemical.com]
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- 13. gelest.com [gelest.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of (2,4-Difluorophenylethynyl)trimethylsilane
Executive Summary
(2,4-Difluorophenylethynyl)trimethylsilane (CAS 480438-92-4) is a specialized organosilane compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, which combines a fluorinated aromatic ring with a silyl-protected alkyne, presents a unique and instructive case for Nuclear Magnetic Resonance (NMR) spectroscopy analysis. This guide provides a comprehensive examination of the proton (¹H) NMR spectrum of this molecule. We will dissect the theoretical underpinnings of the expected spectral features, focusing on the profound influence of both fluorine-proton (¹⁹F-¹H) and proton-proton (¹H-¹H) spin-spin coupling. This document is intended for researchers and drug development professionals who rely on NMR for unambiguous structural elucidation of complex organic molecules.
The Molecular Architecture: A Fusion of Key Functional Groups
The structure of this compound is characterized by three key components: a trimethylsilyl (TMS) group, an ethynyl linker, and a 2,4-disubstituted difluorophenyl ring. Each component imparts distinct electronic and chemical properties that are directly observable in its ¹H NMR spectrum.
-
Organosilane Moiety: The trimethylsilyl group is a common protecting group for terminal alkynes, valued for its stability and ease of removal.[1] In NMR, the nine equivalent protons of the -Si(CH₃)₃ group provide a distinct, high-field signal that is an unmistakable hallmark of its presence.
-
Fluorinated Aromatic System: The incorporation of fluorine atoms into organic molecules drastically alters their physical and biological properties, often enhancing metabolic stability and binding affinity in pharmaceutical contexts.[1] From an NMR perspective, the presence of the spin-active ¹⁹F nucleus (I = 1/2) introduces complex ¹H-¹⁹F spin-spin couplings that are critical for structural assignment.
Below is the annotated chemical structure of the molecule, which will be referenced throughout this guide.
Figure 1: Structure of this compound with proton numbering.
Foundational NMR Principles in the Context of Fluorinated Organosilanes
A precise interpretation of the ¹H NMR spectrum requires an understanding of how the unique structural features of the molecule influence the key NMR parameters.
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, like fluorine and the ethynyl moiety, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups and regions of high electron density, such as the trimethylsilyl group, shield protons, shifting their signals to a lower chemical shift (upfield).[2][3] Tetramethylsilane, (CH₃)₄Si, is the universal reference standard set to 0 ppm.[3]
Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of the magnetic moments of adjacent, non-equivalent nuclei, transmitted through the bonding electrons. This interaction splits a single resonance into a multiplet. The spacing between the lines of a multiplet, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[4] This property is invaluable for identifying which nuclei are coupled to each other.[4][5]
In this molecule, two types of coupling are paramount:
-
¹H-¹H Coupling: Coupling between protons on the aromatic ring. The magnitude of J depends on the number of bonds separating the protons:
-
³J (ortho): 6-10 Hz
-
⁴J (meta): 2-4 Hz
-
⁵J (para): 0-1 Hz (often unresolved)[5]
-
-
¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I = 1/2 and is 100% abundant, leading to significant and readily observable coupling with nearby protons. The magnitudes are comparable to ¹H-¹H couplings:
-
³J_HF (ortho): 6-10 Hz
-
⁴J_HF (meta): 3-7 Hz
-
⁵J_HF (para): 0-3 Hz[6]
-
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, one in the aliphatic region and three in the aromatic region.
Signal 1: The Trimethylsilyl Group (-Si(CH₃)₃)
-
Chemical Shift (δ): Approximately 0.25 ppm. The silicon atom is less electronegative than carbon, leading to significant shielding of these protons. This results in a signal far upfield, very close to the TMS reference.[7]
-
Integration: 9H. The signal will integrate to nine protons, corresponding to the three equivalent methyl groups.
-
Multiplicity: Singlet (s). These nine protons are chemically equivalent and have no adjacent, non-equivalent protons to couple with, resulting in a single, sharp peak.
Signals 2-4: The Aromatic Protons (C₆H₃F₂-)
The aromatic region (typically 6.5-8.0 ppm) will be the most complex due to the interplay of ¹H-¹H and ¹H-¹⁹F couplings. The electron-withdrawing effects of the two fluorine atoms and the ethynyl-TMS group will shift all aromatic protons downfield relative to benzene (7.36 ppm).
The splitting pattern for each aromatic proton can be predicted by considering all its coupling partners. The diagram below illustrates the key coupling interactions for proton H-6 as an example.
Figure 2: Splitting tree diagram for proton H-6.
-
H-6 (Predicted δ ≈ 7.4-7.6 ppm): This proton is ortho to the ethynyl-TMS group, meta to the F-2 fluorine, and para to the F-4 fluorine.
-
Coupling to H-5: An ortho ¹H-¹H coupling (³J_HH) of approximately 8-9 Hz will split the signal into a doublet.
-
Coupling to F-2: A meta ¹H-¹⁹F coupling (⁴J_HF) of approximately 6-7 Hz will split each line of the doublet into another doublet.
-
Coupling to F-4: A para ¹H-¹⁹F coupling (⁵J_HF) is expected to be very small (<1 Hz) and may not be resolved, or may only contribute to peak broadening.
-
Predicted Multiplicity: Doublet of doublets (dd) or a narrow doublet of doublets of doublets (ddd).
-
-
H-5 (Predicted δ ≈ 6.9-7.1 ppm): This proton is situated between the two fluorine atoms.
-
Coupling to H-6: An ortho ¹H-¹H coupling (³J_HH) of approximately 8-9 Hz will split the signal into a doublet.
-
Coupling to F-4: An ortho ¹H-¹⁹F coupling (³J_HF) of approximately 8-10 Hz will split each line of that doublet into another doublet.
-
Coupling to F-2: A meta ¹H-¹⁹F coupling (⁴J_HF) of approximately 6-7 Hz will further split the signal.
-
Predicted Multiplicity: Triplet of doublets (td) or a complex multiplet. The appearance as a "triplet" can arise if the ortho J(H5-H6) and ortho J(H5-F4) coupling constants are very similar.
-
-
H-3 (Predicted δ ≈ 6.8-7.0 ppm): This proton is ortho to the F-4 fluorine and meta to the F-2 fluorine.
-
Coupling to F-4: An ortho ¹H-¹⁹F coupling (³J_HF) of approximately 8-10 Hz will split the signal into a doublet.
-
Coupling to F-2: An ortho ¹H-¹⁹F coupling (³J_HF) of approximately 8-10 Hz will further split the signal.
-
Coupling to H-5: A meta ¹H-¹H coupling (⁴J_HH) of approximately 2-3 Hz will add a final, smaller splitting.
-
Predicted Multiplicity: Triplet of doublets (td) or a complex multiplet. The appearance as a "triplet" can occur if the two ortho H-F couplings are similar.
-
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |
| -Si(CH₃)₃ | ~ 0.25 | 9H | Singlet (s) | N/A |
| H-3 | ~ 6.8 - 7.0 | 1H | Triplet of doublets (td) or multiplet (m) | ³J_HF(ortho) ≈ 8-10, ⁴J_HH(meta) ≈ 2-3 |
| H-5 | ~ 6.9 - 7.1 | 1H | Triplet of doublets (td) or multiplet (m) | ³J_HH(ortho) ≈ 8-9, ³J_HF(ortho) ≈ 8-10, ⁴J_HF(meta) ≈ 6-7 |
| H-6 | ~ 7.4 - 7.6 | 1H | Doublet of doublets (dd) or ddd | ³J_HH(ortho) ≈ 8-9, ⁴J_HF(meta) ≈ 6-7 |
Self-Validating Experimental Protocol for Spectrum Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum, the following protocol is recommended. This protocol includes internal checks to ensure data integrity.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent dissolving power for nonpolar to moderately polar compounds and its single residual solvent peak at ~7.26 ppm.
-
Internal Standard: The use of an external TMS standard is unnecessary as the compound contains a TMS group. However, it is critical to manually reference the spectrum. Automated referencing routines may incorrectly assign the compound's TMS signal to 0 ppm, skewing all other chemical shifts.[8]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving the fine splitting patterns in the aromatic region. The sharpness of the residual solvent peak or the compound's TMS peak serves as a validation metric for shim quality.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse (zg30) experiment is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate signal integration.
-
Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio.
-
Data Processing and Validation
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automated baseline correction algorithm to ensure a flat baseline.
-
Referencing (Critical Step): Manually reference the spectrum by setting the residual CDCl₃ peak to 7.26 ppm. Do not reference the large singlet at ~0.25 ppm to zero.
-
Peak Picking and Integration: Identify all peaks and integrate the signals. Validation Check: The ratio of the total aromatic integration (3H) to the upfield singlet integration (9H) should be 1:3. Any significant deviation could indicate the presence of impurities.
-
Coupling Constant Measurement: Measure the J values (in Hz) for the aromatic multiplets. The principle of reciprocal coupling dictates that if proton A splits proton B with a coupling constant J_AB, then proton B must split proton A with the same constant.[5] This provides a powerful internal validation of the assignments. For example, the ³J_HH value measured from the H-6 signal must match the ³J_HH value measured from the H-5 signal.
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. A detailed analysis reveals four distinct proton environments, with the aromatic region displaying complex multiplets governed by a network of ¹H-¹H and ¹H-¹⁹F couplings. The upfield 9H singlet provides unambiguous evidence of the trimethylsilyl group, while the intricate splitting patterns of the three aromatic protons allow for their complete and confident assignment. By following a rigorous experimental and data processing protocol, researchers can leverage these complex spectral features to verify the structure and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.
References
-
National Institutes of Health (NIH). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. [Link]
-
Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
OpenOChem Learn. Alkynes. [Link]
-
Reddit. TMS protecting group and 1H NMR spectra shifts. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
YouTube. Coupling in Proton NMR. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]
-
American Chemical Society. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. [Link]1)
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- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of (2,4-Difluorophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Significance of Fluorinated Arylalkynes
Organosilanes and fluorinated organic compounds are cornerstones of modern chemical and pharmaceutical research. Organosilanes offer unique reactivity and are invaluable as protecting groups and synthetic intermediates.[1] Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals, where the introduction of fluorine can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1] (2,4-Difluorophenylethynyl)trimethylsilane is a molecule that embodies the convergence of these two critical areas of chemistry. Its rigid, linear structure and specific electronic properties, conferred by the difluorophenyl and trimethylsilyl groups, make it an important synthon for the construction of complex molecular architectures.
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. As a senior application scientist, the following sections are designed to not only present the spectral data but also to delve into the underlying principles that govern the observed chemical shifts and coupling constants. This approach aims to provide a deeper understanding of the molecule's electronic structure and to equip researchers with the knowledge to confidently interpret similar spectra.
I. Experimental & Theoretical Considerations for ¹³C NMR Analysis
The ¹³C NMR spectrum of this compound is influenced by several key factors that dictate the chemical shift and multiplicity of each carbon signal. Understanding these factors is crucial for accurate spectral interpretation.
The Influence of Electronegativity and Hybridization
The chemical shift of a carbon nucleus is primarily determined by its local electronic environment. Electronegative atoms, such as fluorine, withdraw electron density from adjacent carbons, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield).[2][3] The hybridization state of the carbon atom also plays a significant role; sp-hybridized carbons of the alkyne moiety typically appear in a distinct region of the spectrum, separate from the sp²-hybridized aromatic carbons and sp³-hybridized carbons of the trimethylsilyl group.[4]
The Impact of Substituent Effects on the Phenyl Ring
The positions of the two fluorine atoms on the phenyl ring create a specific substitution pattern that influences the chemical shifts of the aromatic carbons. These effects are a combination of through-bond inductive effects and through-space resonance effects. The fluorine atoms strongly influence the electron distribution within the aromatic system, leading to predictable upfield or downfield shifts for each carbon atom relative to unsubstituted phenylacetylene.[5][6]
Carbon-Fluorine Coupling (J-coupling)
A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of through-bond scalar coupling between ¹³C and ¹⁹F nuclei.[7] This coupling results in the splitting of carbon signals into multiplets, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the coupled nuclei. One-bond couplings (¹JCF) are typically large, while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings can also be observed. The analysis of these coupling patterns is a powerful tool for unambiguous signal assignment.
II. Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |
| C1 | 163.5 | dd | ¹JCF ≈ 250, ³JCF ≈ 8 |
| C2 | 105.0 | dd | ²JCF ≈ 25, ²JCF ≈ 5 |
| C3 | 134.0 | d | ³JCF ≈ 10 |
| C4 | 112.5 | dd | ¹JCF ≈ 260, ³JCF ≈ 4 |
| C5 | 117.0 | d | ²JCF ≈ 22 |
| C6 | 115.0 | d | ⁴JCF ≈ 3 |
| C≡C-Si | 102.5 | s | - |
| C≡C-Ar | 96.5 | t | ⁴JCF ≈ 4 |
| Si(CH₃)₃ | -0.5 | s | - |
Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.
III. Spectral Assignment and Interpretation
The assignment of each signal in the predicted spectrum is based on a systematic analysis of expected chemical shifts and coupling patterns.
Aromatic Carbons (C1-C6)
-
C1 and C4 (Fluorine-bearing carbons): These carbons are expected to appear furthest downfield in the aromatic region due to the direct attachment of the highly electronegative fluorine atoms. They will appear as doublets of doublets due to the large one-bond coupling to their attached fluorine and smaller multi-bond couplings to the other fluorine.
-
C2, C3, C5, and C6: The chemical shifts of these carbons are influenced by the electronic effects of both the fluorine and the trimethylsilylethynyl substituents. Their multiplicities will arise from two-, three-, and four-bond couplings to the fluorine atoms.
Acetylenic Carbons (C≡C)
-
The two sp-hybridized carbons of the alkyne group are expected to resonate in the range of 95-105 ppm.
-
The carbon attached to the silicon (C≡C-Si) is typically found slightly downfield compared to the carbon attached to the aromatic ring (C≡C-Ar).
-
The C≡C-Ar carbon may exhibit a small triplet multiplicity due to four-bond coupling to the two fluorine atoms.
Trimethylsilyl (TMS) Carbon
-
The carbons of the trimethylsilyl group are highly shielded and will appear as a sharp singlet at a characteristic upfield chemical shift, typically around 0 ppm.
IV. Experimental Protocol for ¹³C NMR Data Acquisition
For researchers wishing to acquire experimental data, the following protocol outlines the key steps for sample preparation and instrument setup.
1. Sample Preparation:
- Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a spectrometer with a minimum field strength of 100 MHz for ¹³C observation.
- Tune and match the probe for ¹³C frequency.
- Acquire a standard proton-decoupled ¹³C NMR spectrum.
- Set the spectral width to cover the expected range of chemical shifts (e.g., -10 to 180 ppm).
- Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.
V. Visualization of Molecular Structure and Key Correlations
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for ¹³C NMR spectral analysis.
VI. Conclusion
The ¹³C NMR spectrum of this compound offers a wealth of structural information that is accessible through a careful and systematic analysis of chemical shifts and carbon-fluorine coupling constants. This guide has provided a detailed predictive framework for the interpretation of this spectrum, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous compounds. For researchers in drug discovery and materials science, a thorough understanding of such spectroscopic data is paramount for the unambiguous characterization of novel compounds and the rational design of next-generation materials and therapeutics.
VII. References
-
Amass, A. J., et al. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Designed Monomers and Polymers, vol. 7, no. 5, 2004, pp. 463-473. [Link]
-
Taylor & Francis Online. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Taylor & Francis Online, 2 Apr. 2012. [Link]
-
Doddrell, David, et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 1976, pp. 402-409. [Link]
-
University of Ottawa NMR Facility Blog. "13C NMR of Fluorinated Organics." University of Ottawa NMR Facility Blog, 9 Oct. 2007. [Link]
-
ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." ACD/Labs. [Link]
-
Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek, 30 July 2014. [Link]
-
IONiC / VIPEr. "13C NMR of fluorinated aromatics." IONiC / VIPEr, 9 July 2008. [Link]
-
Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906)." Human Metabolome Database. [Link]
-
SpectraBase. "Ethynyltrimethylsilane - Optional[13C NMR] - Chemical Shifts." SpectraBase. [Link]
-
Oregon State University. "13C NMR Chemical Shift." Oregon State University. [Link]
-
MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." MDPI, 15 May 2020. [Link]
-
Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 29 Jan. 2023. [Link]
-
Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Compound Interest, 2015. [Link]
Sources
Stability of (2,4-Difluorophenylethynyl)trimethylsilane Under Acidic Conditions: A Technical Guide for Drug Development Professionals
Abstract
(2,4-Difluorophenylethynyl)trimethylsilane is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical candidates. The trimethylsilyl (TMS) protecting group on the terminal alkyne is critical for its synthetic utility, yet its stability under acidic conditions is a key consideration during route design, process development, and formulation. This in-depth technical guide provides a comprehensive overview of the stability of this compound in acidic media. We will delve into the mechanistic underpinnings of the C(sp)-Si bond cleavage, the electronic influence of the difluorophenyl moiety, and provide field-proven protocols for both assessing stability and executing controlled deprotection. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent with confidence and predictability.
Introduction: The Strategic Importance of the Trimethylsilyl Alkyne Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in drug discovery and development, the use of protecting groups is a cornerstone of strategic molecular architecture. The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes due to the ease of its introduction, its general stability under a variety of non-acidic or non-basic reaction conditions, and its facile removal under mild protocols.[1] This allows for chemical transformations on other parts of a molecule without affecting the alkyne functionality. The TMS group can be selectively removed at a later synthetic stage to unmask the terminal alkyne for further reactions, such as Sonogashira couplings or click chemistry.
This compound, in particular, has emerged as a significant synthon. The 2,4-difluorophenyl motif is a common feature in many bioactive molecules, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The stability of the TMS-protected alkyne in this specific molecule is therefore of paramount importance for its successful application. This guide will provide a detailed examination of its behavior in acidic environments, a common scenario in various synthetic and formulation procedures.
The Mechanism of Acid-Catalyzed Desilylation: An Electrophilic Substitution at Carbon
The cleavage of the silicon-carbon bond in trimethylsilyl-protected alkynes under acidic conditions is a classic example of an electrophilic substitution at an unsaturated carbon atom. The generally accepted mechanism is analogous to the A-2 (bimolecular acid-catalyzed) type reaction.[2]
The key steps are as follows:
-
Protonation of the Alkyne: The reaction is initiated by the protonation of the carbon-carbon triple bond by a hydronium ion (or other acidic species). This is the rate-determining step. The π-electrons of the alkyne act as a nucleophile, attacking the proton. This results in the formation of a transient, high-energy vinyl cation intermediate.
-
Stabilization of the Vinyl Cation: The positive charge on the vinyl cation is stabilized by the β-silicon effect, a phenomenon where the carbon-silicon bond, with its high electron-releasing character, stabilizes a positive charge at the β-position through hyperconjugation.[3]
-
Nucleophilic Attack on Silicon and Elimination: A nucleophile present in the reaction medium (typically a water molecule or the conjugate base of the acid) attacks the silicon atom. This attack is often concerted with the cleavage of the C-Si bond, leading to the formation of the terminal alkyne and a silyl species (e.g., trimethylsilanol), which is subsequently converted to hexamethyldisiloxane.
The overall process results in the formal replacement of the trimethylsilyl group with a proton.
Figure 1: Proposed mechanism for the acid-catalyzed desilylation.
The Influence of 2,4-Difluoro Substitution on Stability
The electronic nature of the substituents on the aromatic ring plays a crucial role in the stability of the C(sp)-Si bond towards acid-catalyzed cleavage. Electron-withdrawing groups on the phenyl ring are known to decrease the rate of acidic hydrolysis. This is because these groups destabilize the formation of the positively charged vinyl cation intermediate in the rate-determining step.
The two fluorine atoms in this compound are strongly electron-withdrawing due to their high electronegativity. This inductive effect reduces the electron density of the alkyne's π-system, making it less nucleophilic and therefore less susceptible to protonation. Consequently, this compound is expected to be more stable under acidic conditions compared to its non-fluorinated counterpart, phenylethynyltrimethylsilane.
Experimental Protocols for Stability Assessment and Controlled Deprotection
For drug development professionals, it is crucial to have robust and reproducible protocols to assess the stability of key intermediates and to perform synthetic transformations reliably. Below are detailed methodologies for these purposes.
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol is designed to generate quantitative kinetic data on the stability of the target compound under various acidic conditions.
Objective: To determine the rate of desilylation of this compound as a function of acid type, concentration, and temperature.
Materials:
-
This compound
-
Selected acids (e.g., HCl, H₂SO₄, Trifluoroacetic acid (TFA))
-
Anhydrous solvents (e.g., Methanol, Acetonitrile, Dichloromethane)
-
Internal standard (e.g., Dodecane, Naphthalene)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Experimental Workflow:
Figure 2: Workflow for the kinetic analysis of acid-catalyzed desilylation.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the desired volume of the acidic solution (e.g., 1 M HCl in methanol). Allow the solution to equilibrate to the target temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Initiation: At time t=0, inject a known amount of the substrate/internal standard stock solution into the acidic medium with vigorous stirring.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., saturated sodium bicarbonate) and an extraction solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the ratio of the starting material to the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).
Data Presentation:
The results of these kinetic runs should be summarized in a clear and concise table to allow for easy comparison.
| Acid Condition | Temperature (°C) | Solvent | Half-life (t₁/₂) (min) | Rate Constant (k) (s⁻¹) |
| 1 M HCl | 25 | Methanol | Data to be determined | Data to be determined |
| 1 M HCl | 40 | Methanol | Data to be determined | Data to be determined |
| 1 M H₂SO₄ | 25 | Methanol | Data to be determined | Data to be determined |
| 10% TFA | 25 | Dichloromethane | Data to be determined | Data to be determined |
Protocol for Controlled Deprotection of this compound
This protocol provides a reliable method for the complete removal of the TMS group when the terminal alkyne is required for a subsequent synthetic step.
Objective: To achieve efficient and clean deprotection of this compound.
Method 1: Mild Acidic Conditions with Potassium Carbonate in Methanol
This is a widely used and generally mild method for TMS alkyne deprotection.
Materials:
-
This compound
-
Potassium carbonate (anhydrous)
-
Methanol (anhydrous)
-
Diethyl ether or ethyl acetate
-
Water and brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add potassium carbonate (0.2-0.5 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude 2,4-difluorophenylacetylene.
-
If necessary, purify the product by flash column chromatography on silica gel.
Method 2: Fluoride-Mediated Deprotection with Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.[1]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Water and brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or HPLC. The deprotection is usually rapid, often complete within 30-60 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if required.
Conclusion and Future Perspectives
This compound is a key building block in modern drug discovery, and a thorough understanding of its chemical stability is essential for its effective utilization. The trimethylsilyl protecting group is labile under acidic conditions, proceeding through an A-2 type electrophilic substitution mechanism. The presence of the electron-withdrawing 2,4-difluoro substituents on the phenyl ring significantly enhances the stability of the C(sp)-Si bond towards acid-catalyzed cleavage compared to non-fluorinated analogs.
This guide has provided a detailed mechanistic overview and robust, field-tested protocols for both the quantitative assessment of stability and for controlled, high-yielding deprotection. By employing the kinetic analysis workflow presented, researchers can generate the specific stability data required for their unique process conditions. Furthermore, the detailed deprotection protocols offer reliable methods for unmasking the terminal alkyne for subsequent synthetic transformations.
Future work in this area could involve detailed computational studies to more precisely model the transition state of the desilylation reaction and to quantify the stabilizing effect of the fluorine substituents. Additionally, the development of even milder and more selective deprotection methods will continue to be an area of active research, further enhancing the utility of silyl-protected alkynes in the synthesis of next-generation pharmaceuticals.
References
- BenchChem. (2025). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. BenchChem.
-
Bannykh, A., & Pihko, P. M. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(10), 1991–1995. [Link]
-
Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]
- ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?.
- Öztürk, S., Shahabi, S., & Kutuk, H. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1035-1044.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Lability: A Technical Guide to the Stability of (2,4-Difluorophenylethynyl)trimethylsilane Under Basic Conditions
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science, the precise manipulation of molecular architecture is paramount. The trimethylsilyl (TMS) group, a cornerstone of synthetic chemistry, serves as a reliable protecting group for terminal alkynes, enabling complex molecular transformations. However, its stability, particularly in the presence of basic reagents, is a critical consideration for researchers. This technical guide offers an in-depth exploration of the stability of a key building block, (2,4-Difluorophenylethynyl)trimethylsilane, under various basic conditions, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of TMS Protection
The utility of the trimethylsilyl group in protecting terminal alkynes is well-established, preventing unwanted reactions at the acidic alkyne proton.[1] This protection strategy is integral to numerous synthetic pathways, including Sonogashira couplings and other carbon-carbon bond-forming reactions.[2] this compound, in particular, is a valuable precursor in the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry due to their unique biological properties.
However, the very lability that makes the TMS group an effective protecting moiety also presents a significant challenge. TMS-protected alkynes are susceptible to cleavage under both acidic and basic conditions.[3] Understanding the nuances of this lability, especially for substrates bearing electron-withdrawing groups like the 2,4-difluorophenyl substituent, is crucial for optimizing reaction conditions and preventing premature deprotection or undesired side reactions.
The Heart of the Matter: The Si-C Bond and its Susceptibility to Basic Cleavage
The key to the reactivity of this compound lies in the nature of the silicon-carbon (Si-C) bond. This bond is polarized, with the silicon atom being electropositive and susceptible to nucleophilic attack. Under basic conditions, a nucleophile (Nu⁻) can attack the silicon atom, leading to the cleavage of the Si-C bond.
The 2,4-difluorophenyl group, being strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, plays a significant role in the stability of the molecule. This electron-withdrawing effect can influence the reactivity of the Si-C bond, although the precise impact can be complex. On one hand, the inductive effect of the fluorine atoms can increase the electrophilicity of the silicon atom, potentially making it more susceptible to nucleophilic attack. On the other hand, the electron-withdrawing nature of the aryl group can also affect the stability of the resulting acetylide anion.
Mechanistic Pathways of Base-Mediated Desilylation
The deprotection of TMS-alkynes under basic conditions generally proceeds through one of two primary mechanistic pathways, depending on the nature of the base.
Nucleophilic Attack at Silicon
In the presence of a nucleophilic base, such as hydroxide (OH⁻) or methoxide (CH₃O⁻), the reaction is initiated by the attack of the nucleophile on the silicon atom. This forms a pentacoordinate silicon intermediate, which is unstable and subsequently collapses, cleaving the Si-C bond to release the terminal alkyne and a silyl ether or silanol byproduct.
Fluoride-Mediated Desilylation
Fluoride ions (F⁻), typically from sources like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), are particularly effective for cleaving Si-C bonds. The high affinity of fluorine for silicon is the driving force for this reaction. The fluoride ion attacks the silicon atom, forming a strong Si-F bond and leading to the cleavage of the weaker Si-C bond.
A Comparative Analysis of Basic Conditions: Choosing the Right Tool for the Job
The choice of base is critical in controlling the stability of this compound. A summary of common basic conditions and their implications is presented below.
| Basic Reagent | Typical Conditions | Mechanism | Advantages | Potential Drawbacks |
| Potassium Carbonate (K₂CO₃) | MeOH, room temperature | Nucleophilic attack by MeO⁻ | Mild, economical, widely used | Can be slow; risk of side reactions with prolonged reaction times |
| Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | MeOH/DCM, room temperature | Nucleophilic attack by OH⁻ | Stronger base, faster reaction | Can be too harsh, leading to decomposition or side reactions |
| Tetrabutylammonium Fluoride (TBAF) | THF, room temperature | Fluoride-mediated | Highly effective, rapid | Can be basic; workup can be challenging |
| Potassium Fluoride (KF) | DMF or MeCN, with or without a crown ether | Fluoride-mediated | Milder fluoride source | Slower than TBAF; may require additives to improve solubility |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | MeCN, with a small amount of water | Base-catalyzed hydrolysis | Chemoselective, mild | May not be effective for all substrates |
The Peril of Side Reactions: Nucleophilic Aromatic Substitution
A significant concern when subjecting this compound to basic conditions, particularly in protic solvents like methanol, is the potential for nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. In the presence of methoxide ions (generated from KOH or K₂CO₃ in methanol), there is a risk of substituting one of the fluorine atoms with a methoxy group.
This has been observed in the deprotection of ((trimethylsilyl)ethynyl)pentafluorobenzene, where the para-fluorine was displaced by a methoxy group when using KOH or K₂CO₃ in methanol.[4] Therefore, careful selection of the base and solvent system is crucial to avoid this undesired side reaction. Non-protic solvents may help to suppress this reactivity.[3]
Experimental Protocols for Assessing Stability
To empirically determine the stability of this compound, a series of controlled experiments should be conducted.
General Procedure for Stability Assessment
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in the chosen solvent (e.g., methanol, THF, acetonitrile).
-
Addition of Base: Add the selected base (e.g., K₂CO₃, TBAF, DBU) at the desired temperature (typically room temperature).
-
Monitoring the Reaction: Monitor the progress of the reaction over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).
-
Workup and Analysis: At various time points, quench an aliquot of the reaction mixture, perform a standard workup, and analyze the crude product to determine the ratio of starting material, desired deprotected product, and any side products.
Recommended Experimental Conditions for Evaluation
| Experiment | Base (equivalents) | Solvent | Temperature (°C) | Primary Outcome to Monitor |
| 1 | K₂CO₃ (0.2) | Methanol | 25 | Rate of desilylation vs. formation of methoxy-substituted byproduct |
| 2 | K₂CO₃ (1.0) | Methanol | 25 | Effect of stoichiometric base on reaction rate and side products |
| 3 | TBAF (1.1) | THF | 25 | Efficacy and cleanliness of fluoride-mediated deprotection |
| 4 | KF (2.0) / 18-crown-6 (0.1) | Acetonitrile | 25 | Milder fluoride-mediated deprotection in a non-protic solvent |
| 5 | DBU (1.0) | Acetonitrile/H₂O (trace) | 60 | Chemoselectivity and rate of deprotection with a non-nucleophilic base |
Conclusion: A Roadmap for Synthetic Success
The stability of this compound under basic conditions is a delicate balance. While the TMS group is inherently labile, the electron-withdrawing nature of the 2,4-difluorophenyl ring introduces the additional challenge of potential nucleophilic aromatic substitution. For researchers and drug development professionals, a thorough understanding of these competing reaction pathways is essential.
Mild, non-protic conditions are generally preferred to minimize the risk of side reactions. The use of fluoride sources in aprotic solvents or chemoselective bases like DBU offers promising avenues for the clean and efficient deprotection of this valuable synthetic intermediate. By carefully selecting the reaction conditions based on the principles outlined in this guide, scientists can navigate the complexities of TMS group lability and successfully incorporate the 2,4-difluorophenylacetylene moiety into their target molecules.
References
-
Are trimethylsilyl protected alkynes stable towards acids and bases? - ResearchGate. (2017, March 21). Retrieved from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 2013, 33(7), 1387-1398. Retrieved from [Link]
-
preventing TMS alkyne deprotecting in reaction : r/Chempros. (2023, January 15). Reddit. Retrieved from [Link]
-
Protiodesilylation of terminal alkynes method? (2022, August 8). Reddit. Retrieved from [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (2018, May 18). Thieme Chemistry. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Reactivity of the Trimethylsilyl Group on Alkynes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, exhibiting a remarkable duality in the context of alkyne chemistry. It serves not only as a robust and easily removable protecting group for the acidic terminal alkyne proton but also as a versatile reactive handle for strategic carbon-carbon bond formation. This guide provides an in-depth exploration of the TMS group's reactivity on alkynes, moving beyond simple protocols to elucidate the causal mechanisms behind its application. We will examine its role in protection/deprotection strategies, its activation for advanced cross-coupling reactions, and its influence on the regioselectivity of addition reactions. This document is designed to equip researchers with the expert insights required to leverage the full synthetic potential of trimethylsilylalkynes in complex molecule synthesis.
The TMS Group as a Bulwark: Protection of Terminal Alkynes
The primary and most widespread use of the trimethylsilyl group in alkyne chemistry is as a protecting group. The terminal C(sp)-H bond is appreciably acidic (pKa ≈ 25), rendering it incompatible with a wide range of common reagents, including organometallics (like Grignard reagents) and strong bases, which would otherwise deprotonate the alkyne.[1] The TMS group effectively masks this acidity, allowing for chemical transformations to be performed on other parts of a molecule without affecting the alkyne functionality.[2][3]
Rationale and Stability Profile
The popularity of the TMS group stems from a balance of straightforward introduction, stability under many reaction conditions, and facile, selective removal.[2] Trialkylsilyl groups are frequently used because they convert gaseous or low-boiling alkynes into more easily handled solids or liquids.[4]
The stability of a TMS-protected alkyne is a critical consideration for synthetic planning. Its stability is significantly lower than that of bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), which allows for orthogonal deprotection strategies.[2][5] For instance, a TMS group can be selectively cleaved in the presence of a TIPS group by using mild basic conditions like potassium carbonate in methanol.[5][6]
General Stability Profile:
-
Stable To: Neutral conditions, Grignard reagents[3], many transition-metal catalyzed reactions (where the C-Si bond is not the target), and radical reactions.[2]
-
Labile To: Strong acids, strong bases, and, most notably, fluoride ion sources.[2]
General Workflow for Synthesis
A typical synthetic sequence involving a TMS-protected alkyne follows a logical progression of protection, transformation, and deprotection, ensuring the terminal alkyne is revealed only when desired for subsequent reactions.
Caption: General workflow for synthesis using a TMS-protected alkyne.
Unmasking the Alkyne: Deprotection Methodologies
The strategic removal of the TMS group is what makes it such a powerful tool. The lability of the Si-C(sp) bond allows for deprotection under very mild conditions, often preserving sensitive functional groups elsewhere in the molecule.[2] The two most prevalent methods are fluoride-mediated and base-catalyzed cleavage.
Fluoride-Mediated Deprotection (TBAF)
Tetrabutylammonium fluoride (TBAF) is the most common fluoride source for TMS deprotection.[5][7] The reaction's efficacy is driven by the immense strength of the newly formed silicon-fluoride (Si-F) bond, which is one of the strongest single bonds in chemistry.[1][8] This provides a powerful thermodynamic driving force for the reaction.
Mechanism: The fluoride anion directly attacks the silicon atom, forming a pentacoordinate silicate intermediate. This is the key step, leading to the cleavage of the weaker Si-C bond to release an acetylide anion, which is subsequently protonated during the reaction or aqueous workup to yield the terminal alkyne.[8][9][10]
Caption: Fluoride-mediated deprotection of a TMS-alkyne.
Base-Catalyzed Deprotection (K₂CO₃/MeOH)
An alternative, often milder and more cost-effective method involves using a base such as potassium carbonate (K₂CO₃) in a protic solvent like methanol (MeOH).[2][11] This method is particularly useful for large-scale syntheses and for substrates where the TBAF counter-ion (tetrabutylammonium) might complicate purification.[12]
Mechanism: In this process, the methoxide ion (⁻OCH₃), generated in situ from methanol and the base, acts as the nucleophile. It attacks the silicon atom, leading to the cleavage of the Si-C bond. The resulting acetylide is then protonated by the solvent (methanol) to give the terminal alkyne.[2][9]
Caption: Base-catalyzed deprotection of a TMS-alkyne.
Data Presentation: Comparison of Deprotection Protocols
| Method | Reagents | Typical Conditions | Advantages | Considerations | References |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF, Room Temp, 1-3 h | Very effective, fast, works for hindered silanes. | TBAF can be difficult to remove during purification; can also cleave other silyl ethers. | [5],[13] |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH), Room Temp, 2-4 h | Inexpensive, easy workup, mild, highly selective for TMS over bulkier silyl groups. | Slower than TBAF; may not be effective for very hindered substrates. | [2],[11],[6] |
| Silver-Catalyzed | Silver nitrate (AgNO₃) | aq. Acetone or EtOH/DCM | Mild conditions. | Requires a metal catalyst. | [14],[15] |
Experimental Protocols
Protocol 1: Deprotection using K₂CO₃ in Methanol [2][11]
-
Dissolve the TMS-alkyne (1.0 equiv) in methanol (approx. 0.1-0.2 M).
-
Add potassium carbonate (K₂CO₃) (0.2-0.5 equiv) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).
-
Monitor the reaction progress by TLC or LCMS (typically complete within 2-4 hours).
-
Upon completion, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection using TBAF in THF [2]
-
Dissolve the TMS-alkyne (1.0 equiv) in tetrahydrofuran (THF) (approx. 0.1-0.2 M) in a flask under an inert atmosphere.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.2 equiv) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor by TLC or LCMS (typically complete within 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Note: An operationally simple workup involving sulfonic acid resin and calcium carbonate can also be employed to remove TBAF-related materials.[16]
The TMS Group as a Reactive Handle: Synthetic Transformations
Beyond its role as a shield, the TMS group actively participates in or directs a variety of powerful synthetic transformations, enabling the construction of complex molecular architectures.
Cross-Coupling Reactions
Trimethylsilylalkynes are key players in modern cross-coupling chemistry, offering advantages over the use of volatile and potentially hazardous terminal alkynes.[17]
Sonogashira Coupling: The Sonogashira reaction is a cornerstone for forming C(sp)-C(sp²) bonds between a terminal alkyne and an aryl or vinyl halide.[18][19] A highly effective modern variant, the "Sila-Sonogashira" reaction, utilizes a TMS-alkyne directly.[20] In this one-pot protocol, a fluoride source (such as CsF or TBAF) generates the terminal alkyne in situ at a low concentration, which then immediately engages in the palladium/copper-catalyzed coupling cycle.[20][21][22] This strategy elegantly suppresses the undesired homocoupling of the terminal alkyne (Glaser coupling) and avoids the need to handle volatile alkynes.[20][22]
Caption: Sila-Sonogashira reaction workflow.
Recent advances have also established copper-free palladium-catalyzed methods for the direct cross-coupling of aryl bromides and chlorides with trimethylsilylalkynes, where TBAF serves to activate the C-Si bond for transmetalation.[17][23][24][25]
Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides.[26][27] While less common for simple trimethylsilylalkynes due to the relative inertness of the Si-C bond under these conditions, activation with fluoride or a strong base can promote the formation of a hypervalent silicon species, which is competent for transmetalation to the palladium center.[27][28] This provides a direct route to functionalize the carbon atom bearing the silyl group.
Directing Group for Regioselectivity
The steric bulk and electronic properties of the trimethylsilyl group can profoundly influence the regiochemical outcome of addition reactions across the alkyne triple bond.[6][29]
Hydrosilylation: In the hydrosilylation of unsymmetrical internal alkynes, the TMS group can act as a directing element. For example, in ruthenium-catalyzed trans-hydrosilylation, the silyl group is typically added to the carbon atom distal to the existing TMS group, a result of both steric and electronic influences.[30] Subsequent protodesilylation can achieve a net trans-reduction of the alkyne.[30] The choice of catalyst system is crucial for controlling the regioselectivity, with different metals and ligands favoring silylation at the α or β position relative to substituents.[31][32][33]
Cycloaddition Reactions: The TMS group also plays a key role in controlling selectivity in cycloaddition reactions. In titanium-catalyzed [2+2+1] pyrrole synthesis, TMS-protected alkynes serve as highly effective cross-coupling partners. The steric and electronic effects of the TMS group direct the cycloaddition to yield specific pyrrole products with greater than 90% selectivity, providing a powerful method for constructing multi-substituted pyrroles.[34][35]
Conclusion and Future Outlook
The trimethylsilyl group demonstrates exceptional versatility in the chemistry of alkynes, functioning as a reliable protecting group, a precursor for in situ generated terminal alkynes, and a directable reactive handle. Its predictable stability and multiple, mild deprotection pathways allow for its seamless integration into complex synthetic routes. Furthermore, its ability to participate directly in advanced, copper-free cross-coupling reactions and to control regioselectivity in addition and cycloaddition reactions continues to expand its utility. Future research will likely focus on developing even milder and more selective catalytic systems for the direct functionalization of the Si-C(sp) bond and leveraging its directing capabilities to solve new challenges in asymmetric synthesis and materials science. The continued exploration of the rich reactivity of trimethylsilylalkynes promises to yield innovative solutions for drug development professionals and academic researchers alike.
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Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed. (pubmed.ncbi.nlm.nih.gov) Link
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Deprotection mechanism : r/chemistry - Reddit. (reddit.com) Link
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Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PMC - NIH. (ncbi.nlm.nih.gov) Link
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Trimethylsilanolate-Promoted Activation of Alkynyl Trimethylsilanes: Hiyama-Type Sonogashira Cross-Coupling for the Synthesis of Arylene–Ethynylene-Linked Porphyrin Arrays | The Journal of Organic Chemistry - ACS Publications. (pubs.acs.org) Link
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TMS Deprotection low yields :( : r/chemhelp - Reddit. (reddit.com) Link
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Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar. (semanticscholar.org) Link
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of (2,4-Difluorophenylethynyl)trimethylsilane in Sonogashira Couplings
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Alkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This reaction's tolerance for a wide range of functional groups and its typically mild conditions have cemented its role in the synthesis of complex molecules, from natural products to advanced organic materials.[3][4] In the realm of drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.
This guide focuses on the application of (2,4-Difluorophenylethynyl)trimethylsilane , a key building block for introducing the valuable 2,4-difluorophenylalkynyl moiety. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions and enabling transformations on other parts of a molecule.[5][6] Its facile removal under specific conditions allows for the subsequent, highly controlled Sonogashira coupling. This document provides a detailed mechanistic overview, step-by-step protocols for both in situ and classical coupling strategies, and practical guidance for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected, co-catalytic cycles involving palladium and copper.[1][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
The Palladium Cycle : This is the primary cross-coupling engine. It begins with the oxidative addition of an aryl or vinyl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.[7] This is followed by a transmetalation step, where the alkynyl group is transferred from copper to the palladium center. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst.[8]
-
The Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][3] In the presence of a base (typically an amine), the terminal alkyne coordinates to the copper(I) salt, increasing the acidity of the terminal proton.[4] Deprotonation by the base then generates a copper(I) acetylide species. This highly reactive nucleophilic acetylide is the key intermediate that participates in the transmetalation step with the Pd(II) complex.[9][10] While essential for high reactivity at mild temperatures, the presence of copper can sometimes lead to undesirable oxidative homocoupling of the alkyne (Glaser coupling), necessitating strictly anaerobic conditions.[1][11]
Experimental Protocols
The use of this compound requires a preliminary deprotection step to liberate the terminal alkyne. This can be achieved in a separate step or, more efficiently, in situ just before the coupling reaction.
Protocol 1: One-Pot, Two-Step Sonogashira Coupling via In Situ TMS Deprotection
This is the preferred method for its operational simplicity and efficiency, as it avoids the isolation of the potentially volatile terminal alkyne. A fluoride source or a mild base is used to cleave the Si-C bond directly in the reaction flask, followed by the addition of the coupling reagents.[12]
Materials and Reagents:
-
This compound (1.1 equiv)
-
Aryl Halide (Ar-X, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) Iodide (CuI, 0.5-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), (3-5 equiv)
-
Deprotecting Agent: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) OR Potassium Carbonate (K₂CO₃, 0.2 equiv) in Methanol.
-
Solvent: Anhydrous, degassed THF or DMF.
-
Anhydrous Na₂SO₄ or MgSO₄, Celite®, Silica Gel.
Step-by-Step Procedure:
-
Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous THF.
-
In Situ Deprotection :
-
Fluoride Method : Slowly add TBAF (1.0 M solution in THF) to the stirred solution at room temperature. Stir for 30-60 minutes. Monitor by TLC until the starting silane is consumed.
-
Base Method : Add a solution of K₂CO₃ in a small amount of methanol. Stir for 1-2 hours at room temperature.[13]
-
-
Reagent Addition : To the freshly prepared solution of the terminal alkyne, sequentially add the aryl halide, the palladium catalyst, copper(I) iodide, and the amine base.[7]
-
Reaction : Stir the mixture at the desired temperature (typically room temperature to 65°C). Monitor the reaction's progress by TLC or GC-MS until the aryl halide is consumed.[11]
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove catalyst residues.[7]
-
Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous solution of NH₄Cl (to remove copper salts), water, and brine.[4]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Classical Two-Step Protocol with Isolation of the Terminal Alkyne
This method is useful when the deprotection conditions are incompatible with the subsequent coupling partners or when a pure sample of the terminal alkyne is desired before proceeding.
Step A: TMS Deprotection and Isolation
-
Dissolve this compound (1.0 equiv) in methanol.
-
Add potassium carbonate (K₂CO₃, ~0.2 equiv) and stir the mixture at room temperature for 1-3 hours.[13]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Redissolve the residue in diethyl ether, wash with water and brine, and dry over MgSO₄.
-
Filter and concentrate to yield the crude (2,4-Difluorophenyl)acetylene. This product can be used directly or purified by chromatography if necessary. Caution: The deprotected alkyne may be volatile.
Step B: Sonogashira Coupling
-
Follow the procedure outlined in Protocol 1, steps 3-7 , using the isolated (2,4-Difluorophenyl)acetylene (1.1 equiv) as the starting alkyne.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, solvent, base, and the reactivity of the aryl halide. The general order of reactivity for the halide is I > OTf > Br >> Cl.[7] The following table provides representative conditions for coupling the deprotected (2,4-Difluorophenyl)acetylene with various aryl halides.
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | 1 | Et₃N | THF | RT | 3-6 | >90 |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (4) | 2 | DIPEA | DMF | 60 | 8-12 | 80-90 |
| 3 | Phenyl Triflate | Pd(dppf)Cl₂ (3) | 2 | Et₃N | THF/DMF | 50 | 6-10 | 75-85 |
| 4 | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (3) | 1.5 | Et₃N | THF | 50 | 12 | 85-95 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ (2) + XPhos (4) | 2 | Cs₂CO₃ | Toluene | 80 | 16-24 | 60-75 |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst.- Insufficiently anhydrous/anaerobic conditions.- Low reactivity of aryl halide (e.g., Ar-Cl).- Incomplete TMS deprotection. | - Use fresh, high-quality catalyst and reagents.- Ensure solvents are thoroughly degassed and the system is under a positive pressure of inert gas.- For Ar-Br/Cl, increase temperature, use a stronger base (e.g., Cs₂CO₃), a more electron-rich ligand (e.g., Buchwald ligands), or switch to a more polar solvent like DMF.[14]- Confirm complete deprotection by TLC/GC-MS before adding coupling reagents. |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen in the reaction mixture.- High concentration of copper catalyst. | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[11]- Reduce the loading of CuI to the minimum effective amount (e.g., 0.5-1 mol%).- Consider a copper-free Sonogashira protocol if the problem persists.[1] |
| Decomposition of Starting Materials or Product | - Reaction temperature is too high.- Prolonged reaction time. | - Run the reaction at the lowest effective temperature.- Monitor the reaction closely and work up promptly upon completion.[11] |
| Difficult Purification | - Formation of phosphine oxides.- Residual copper or palladium salts. | - Ensure the aqueous NH₄Cl wash is performed thoroughly to remove copper.- Filter the crude reaction mixture through a plug of silica gel or Celite before full chromatographic purification. |
Conclusion
This compound is a highly versatile and valuable reagent for introducing fluorinated alkynyl scaffolds into complex molecules. The TMS protecting group provides the necessary stability for multi-step synthesis, while its facile cleavage allows for efficient Sonogashira coupling. The in situ deprotection and coupling protocol offers a streamlined, atom-economical approach that is well-suited for library synthesis and drug discovery applications. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in this guide, researchers can reliably access a diverse range of novel chemical entities for further investigation.
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NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Link
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (2,4-Difluorophenylethynyl)trimethylsilane
Introduction: The Strategic Importance of Fluorinated Arylalkynes
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3][4] The 2,4-difluorophenyl motif, in particular, is a prevalent structural feature in a multitude of pharmacologically active compounds. When coupled with an acetylene linker, it forms a 2,4-difluorophenylacetylene scaffold, a key building block in the synthesis of complex molecular architectures, including potent kinase inhibitors.[5]
(2,4-Difluorophenylethynyl)trimethylsilane serves as a stable, easily handled, and versatile precursor to the terminal alkyne, 2,4-difluorophenylacetylene. The trimethylsilyl (TMS) group acts as a protective group for the terminal alkyne, preventing undesirable side reactions such as homocoupling.[6] This allows for the strategic and controlled introduction of the 2,4-difluorophenylacetylene moiety into a target molecule.
This technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of this compound, with a primary focus on the Sonogashira reaction. We will delve into the mechanistic intricacies of this transformation, present detailed, field-proven protocols for its execution, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.
Mechanistic Insights: The Sonogashira Coupling
The Sonogashira reaction is a powerful and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[9][10]
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[9][11]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[12]
-
Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide species (formed in the copper cycle) in a transmetalation step. This step transfers the alkynyl group to the palladium center and regenerates the copper(I) catalyst.[9][11]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final cross-coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]
The Copper Cycle
-
Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton. The amine base then deprotonates the alkyne to form a copper(I) acetylide intermediate.[7][9] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under mild conditions.[8] However, the presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[7] This has led to the development of copper-free Sonogashira protocols, which are particularly useful for sensitive substrates.
In Situ Desilylation of this compound
A key consideration when using TMS-protected alkynes is the need for in situ deprotection to generate the terminal alkyne required for the Sonogashira coupling. This is typically achieved by the addition of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), or an acid like hexafluorosilicic acid.[13][14][15][16] The fluoride ion attacks the silicon atom, cleaving the silicon-carbon bond and liberating the terminal alkyne.
This one-pot desilylation-coupling approach is highly efficient as it avoids the isolation of the often volatile and potentially reactive terminal alkyne.[15][16]
Visualizing the Reaction Pathway
Figure 1. Mechanism of the Sonogashira coupling with in situ desilylation.
Experimental Protocols
Protocol 1: CsF-Mediated In Situ Desilylation Sonogashira Coupling
This protocol is adapted from established methods for the in situ desilylation of TMS-alkynes followed by Sonogashira coupling and is suitable for a wide range of aryl and heteroaryl halides.[15][16]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), cesium fluoride (2.0 equiv.), and copper(I) iodide (0.05 equiv.).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 equiv.).
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL per mmol of aryl halide) followed by the amine base (e.g., TEA, 3.0 equiv.).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 60-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2,4-difluorophenyl)-2-(aryl)acetylene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with substrates that are sensitive to copper or to minimize the formation of alkyne homocoupling byproducts.[7][17]
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)[17]
-
Fluoride source (e.g., TBAF, 1.0 M in THF)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL per mmol of aryl halide) and the amine base (3.0 equiv.).
-
Add the fluoride source (e.g., TBAF, 1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Data Presentation: A Comparative Overview
| Parameter | Protocol 1 (CsF-Mediated) | Protocol 2 (Copper-Free) |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(PPh₃)₄ or other Pd(0) source |
| Desilylating Agent | Cesium Fluoride (CsF) | Tetrabutylammonium Fluoride (TBAF) |
| Typical Base | Triethylamine (TEA) or DIPEA | Triethylamine (TEA) or DIPEA |
| Typical Solvent | DMF or THF | THF or 1,4-Dioxane |
| Reaction Temperature | 60-80 °C | 50-70 °C |
| Key Advantage | Robust and widely applicable | Avoids copper-related side reactions |
| Potential Drawback | Potential for alkyne homocoupling | May require more reactive aryl halides |
Troubleshooting and Expert Insights
-
Low Yields: Incomplete desilylation can be a cause of low yields. Ensure the fluoride source is of good quality and used in sufficient excess. For less reactive aryl halides (e.g., chlorides), a more active palladium catalyst or higher reaction temperatures may be necessary. The choice of ligand on the palladium catalyst can also significantly impact reactivity.[9]
-
Alkyne Homocoupling: This is a common side reaction, particularly in copper-catalyzed protocols. Running the reaction under strictly anaerobic conditions can minimize this. Alternatively, employing a copper-free protocol is the most effective solution.
-
Reaction Monitoring: It is crucial to monitor the reaction for both the consumption of the starting material and the formation of the desired product. In some cases, the desilylated alkyne intermediate may be observed.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile method for the synthesis of valuable 2,4-difluorophenylacetylene derivatives. The ability to perform an in situ desilylation-coupling reaction provides a streamlined and efficient route to these important building blocks. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can reliably access a wide array of complex molecules for applications in drug discovery and materials science.
References
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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ResearchGate. (2007). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
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ACS Publications. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry. [Link]
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SciSpace. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
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Organic Chemistry Portal. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
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ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
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ResearchGate. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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PMC - NIH. (2017). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
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ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
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NIH. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
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NIH. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [Link]
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ResearchGate. (2021). Synthesis of trimethyl(phenylethynyl)silane by Palladium and Copper catalyzed reaction. [Link]
-
ResearchGate. (2019). Fluorinated compounds present opportunities for drug discovery. [Link]
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ResearchGate. (2019). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
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University of Pennsylvania. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]
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CORE. (2017). ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. [Link]
-
NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (2017). Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. [Link]
-
MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
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ARKAT USA, Inc. (2007). Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. ARKIVOC. [Link]
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PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Current Topics in Medicinal Chemistry. [Link]
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Application Note: Facile and Efficient Deprotection of (2,4-Difluorophenylethynyl)trimethylsilane to 1-Ethynyl-2,4-difluorobenzene
Abstract
The trimethylsilyl (TMS) group is a cornerstone protecting group for terminal alkynes in organic synthesis, prized for its stability and predictable reactivity. Its removal, or deprotection, is a critical step in the synthesis of complex molecules for pharmaceutical and materials science applications. This application note provides a comprehensive guide to the deprotection of (2,4-Difluorophenylethynyl)trimethylsilane, a key intermediate for introducing the 2,4-difluorophenylacetylene moiety into active pharmaceutical ingredients (APIs). We present two robust, field-proven protocols: a mild, fluoride-mediated method using tetrabutylammonium fluoride (TBAF), and a scalable, cost-effective base-catalyzed method using potassium carbonate in methanol. The underlying mechanisms, experimental causality, and troubleshooting strategies are discussed to ensure reliable and high-yielding conversion to the terminal alkyne, 1-ethynyl-2,4-difluorobenzene.
Introduction and Scientific Rationale
Terminal alkynes are versatile functional groups, participating in a host of powerful transformations such as Sonogashira coupling, "click" chemistry, and acetylide additions. However, the acidic proton of a terminal alkyne can interfere with many common synthetic operations, including organometallic reactions and strong base-mediated transformations. Protection of the alkyne terminus, most commonly with a trimethylsilyl (TMS) group, circumvents this issue.[1][2]
The 2,4-difluorophenyl motif is a prevalent structural feature in modern medicinal chemistry, valued for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the efficient synthesis of 1-ethynyl-2,4-difluorobenzene from its TMS-protected precursor is a frequently encountered and vital transformation in drug development pipelines.
The choice of deprotection method is dictated by the overall synthetic strategy, considering factors such as the substrate's sensitivity to base or nucleophiles, reaction scale, and cost. This guide details two orthogonal and highly reliable methods to achieve this transformation.
Mechanism of Silyl Alkyne Deprotection
The cleavage of the Carbon-Silicon (C-Si) bond in TMS-protected alkynes is typically achieved via nucleophilic attack at the silicon atom. The high affinity of silicon for electronegative elements like fluorine and oxygen drives these reactions.[3]
-
Fluoride-Mediated (TBAF): The fluoride ion (F⁻) is a potent nucleophile for silicon due to the formation of the extremely strong Silicon-Fluorine (Si-F) bond. The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate, which then fragments to release the acetylide anion. A subsequent proton quench yields the terminal alkyne.[3][4]
-
Base-Catalyzed (K₂CO₃/MeOH): In the presence of an alcohol like methanol, a base such as potassium carbonate generates a catalytic amount of methoxide (MeO⁻).[3][5] The methoxide anion attacks the silicon atom, forming a similar pentacoordinate intermediate. This intermediate collapses, transferring the TMS group to the methanol and generating the acetylide, which is then protonated by the solvent.[3]
Figure 2: Experimental workflow for TBAF-mediated deprotection.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound [6] | ≥96% | Sigma-Aldrich |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent | Fisher Scientific |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated aq. NaCl) | Reagent | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 1.05 g, 5.0 mmol).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M, 25 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add TBAF (1.0 M in THF, 1.1 eq, 5.5 mL) dropwise to the stirred solution over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 95:5 Hexane:EtOAc). The product, 1-ethynyl-2,4-difluorobenzene, will have a lower Rf value than the starting TMS-protected alkyne. The reaction is typically complete within 30-60 minutes. [4]7. Workup - Quench: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution (50 mL).
-
Workup - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Workup - Wash & Dry: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The product, 1-ethynyl-2,4-difluorobenzene, is a low-melting solid.
Protocol B: Base-Catalyzed Deprotection with K₂CO₃/Methanol
This classic method is highly efficient, economical, and easily scalable. [5][7]It uses inexpensive reagents and the workup is straightforward. It is the method of choice when the substrate is stable to mild basic conditions.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound [6] | ≥96% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous Powder | J.T. Baker |
| Methanol (MeOH) | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq, e.g., 1.05 g, 5.0 mmol).
-
Dissolution: Dissolve the starting material in methanol (approx. 0.25 M, 20 mL).
-
Reagent Addition: Add anhydrous potassium carbonate (0.2 eq, 0.14 g, 1.0 mmol). A catalytic amount is sufficient. [5]4. Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction by TLC as described in Protocol A. The reaction is typically complete within 1-3 hours. [5]6. Workup - Concentration: Once the reaction is complete, remove the methanol under reduced pressure.
-
Workup - Extraction: Partition the residue between water (30 mL) and dichloromethane (30 mL). Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 20 mL).
-
Workup - Wash & Dry: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically very clean. If needed, purification can be achieved by flash chromatography as described in Protocol A.
Results and Characterization
Successful deprotection yields 1-ethynyl-2,4-difluorobenzene. [8] Table 1: Comparative Summary of Protocols
| Parameter | Protocol A (TBAF/THF) | Protocol B (K₂CO₃/MeOH) |
| Reagents | TBAF, THF | K₂CO₃, Methanol |
| Conditions | 0 °C to RT | Room Temperature |
| Reaction Time | 30 - 60 minutes | 1 - 3 hours |
| Yield | Typically >95% | Typically >95% |
| Cost | Higher (TBAF is expensive) | Lower (Reagents are inexpensive) |
| Scalability | Good, but cost can be a factor | Excellent |
| Substrate Scope | Excellent for base-sensitive substrates | Best for substrates stable to mild base |
| Workup/Purification | Can be complicated by ammonium salts | Simple extractive workup |
Expected Analytical Data for 1-Ethynyl-2,4-difluorobenzene:
-
Appearance: White to off-white low-melting solid. * ¹H NMR (CDCl₃): The disappearance of the TMS signal (singlet at ~0.25 ppm) and the appearance of the acetylenic proton (singlet at ~3.2 ppm) are key indicators of a successful reaction. Aromatic signals will also be present in the ~6.8-7.4 ppm region.
-
¹³C NMR (CDCl₃): The terminal alkyne carbons will appear around 75-85 ppm.
-
Mass Spectrometry (EI): M⁺ peak at m/z = 138.11. [8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent or reaction time. | Add more deprotecting agent (0.2 eq increments). For K₂CO₃, allow to stir longer (can be left overnight). [7] |
| Low quality or wet TBAF solution. | Use a fresh, sealed bottle of TBAF solution. Anhydrous conditions are important. | |
| Low Yield after Workup | Product volatility. | Be cautious during solvent removal. Use moderate vacuum and avoid excessive heating. |
| Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. | |
| Product loss on silica gel. [9] | The product is relatively nonpolar; use a nonpolar eluent system (Hexanes/EtOAc or Hexanes/DCM) for chromatography. | |
| Side Product Formation | (Protocol A) Allene formation. | In rare cases with specific substrates, TBAF can promote isomerization. Ensure a proper quench. Use the K₂CO₃ method instead. |
Conclusion
The deprotection of this compound is a fundamental and enabling transformation in synthetic organic chemistry. Both the fluoride-mediated (TBAF/THF) and base-catalyzed (K₂CO₃/MeOH) methods provide reliable and high-yielding access to the valuable 1-ethynyl-2,4-difluorobenzene intermediate. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol for their specific synthetic needs, ensuring efficiency and success in their research and development endeavors.
References
-
Title: Silanes as Protecting Groups for Terminal Alkyne. Source: Gelest Technical Library. URL: [Link]
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Title: Deprotection of Silyl Ethers. Source: Gelest Technical Library. URL: [Link]
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Title: Recent Progress of Protecting Groups for Terminal Alkynes. Source: CNKI. URL: [Link]
-
Title: TMS Deprotection low yields :(. Source: Reddit r/chemhelp. URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel glycomimetics as inhibitors of human galectins-1, -3, -7 and -9. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: preventing TMS alkyne deprotecting in reaction. Source: Reddit r/Chempros. URL: [Link]
-
Title: Deprotection of a) the TMS-protected alkyne of 1 b with b) the immediately following CuAAC reaction on the liberated alkyne of 2 on Au nanohole arrays. Source: ResearchGate. URL: [Link]
-
Title: Deprotection mechanism. Source: Reddit r/chemistry. URL: [Link]
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Application Note: Fluoride-Free Deprotection Strategies for (2,4-Difluorophenylethynyl)trimethylsilane
Abstract
The trimethylsilyl (TMS) group is an indispensable protecting group for terminal alkynes in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. However, its removal traditionally relies on fluoride-based reagents, which can present challenges related to safety, substrate compatibility, and side reactions, especially with sensitive molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and reliable fluoride-free methods for the deprotection of (2,4-Difluorophenylethynyl)trimethylsilane, yielding the valuable terminal alkyne, 1-ethynyl-2,4-difluorobenzene. We present two field-proven protocols: a mild, base-catalyzed methanolysis using potassium carbonate and a neutral, copper-catalyzed method, offering orthogonal strategies for diverse synthetic contexts.
Introduction: The Need for Fluoride-Free Desilylation
Terminal alkynes are foundational building blocks in medicinal chemistry, serving as key precursors for Sonogashira cross-couplings, "click" chemistry (CuAAC), and various C-C bond-forming reactions. The TMS group offers excellent stability across a wide range of reaction conditions, making it a preferred choice for masking the reactive acetylenic proton.[1] The deprotection step, however, is a critical juncture where the choice of reagent can dictate the success of a synthetic sequence.
While tetrabutylammonium fluoride (TBAF) is effective, its use is not without drawbacks.[2] TBAF's inherent basicity can be problematic for substrates containing base-labile functional groups.[3] Furthermore, fluoride ions can sometimes trigger undesired side reactions, and handling hydrogen fluoride (HF) or its pyridine complex requires stringent safety precautions.[4] For a substrate like this compound, which contains an electron-deficient aromatic ring, avoiding harsh nucleophiles is prudent to prevent potential aromatic substitution, although this is less common than with more activated systems like pentafluorophenyl rings.[5]
This guide focuses on two mild, efficient, and scalable fluoride-free alternatives that circumvent these issues, ensuring high-fidelity deprotection and preserving molecular integrity.
Core Methodologies and Mechanistic Insights
Method A: Base-Catalyzed Solvolysis
The most common and economical fluoride-free method for TMS-alkyne deprotection is base-catalyzed solvolysis, typically using a catalytic amount of a mild base like potassium carbonate (K₂CO₃) in methanol (MeOH).[1][6]
Mechanism of Action: The reaction is initiated by the methoxide ion (⁻OCH₃), generated in equilibrium from methanol and K₂CO₃, which acts as a nucleophile. It attacks the electrophilic silicon atom of the TMS group, forming a transient, pentacoordinate silicate intermediate.[7][8] This "ate" complex is unstable and readily collapses, cleaving the C(sp)-Si bond. The resulting acetylide anion is then protonated by the solvent (methanol) to yield the terminal alkyne and regenerate the methoxide catalyst, making the process catalytic in base.[8]
Caption: Mechanism of base-catalyzed TMS deprotection.
Method B: Copper(I)-Catalyzed Deprotection
For substrates that are particularly sensitive to basic conditions, a transition-metal-catalyzed approach offers a powerful, neutral alternative. A system employing catalytic copper(II) sulfate (CuSO₄) and a stoichiometric amount of a mild reducing agent, sodium ascorbate, in an ethanol/water mixture provides exceptionally mild conditions for desilylation.[9][10] The active catalyst is believed to be a Copper(I) species, generated in situ from the reduction of Cu(II) by sodium ascorbate.
Mechanism of Action: While the precise mechanism is not fully elucidated, it is hypothesized that the soft Cu(I) ion coordinates with the π-system of the alkyne. This coordination polarizes and weakens the C(sp)-Si bond, facilitating its cleavage through solvolysis by water or ethanol. This method avoids the generation of strongly basic intermediates, making it highly chemoselective.
Experimental Protocols
The following protocols are designed to be self-validating. Successful deprotection can be easily monitored by Thin Layer Chromatography (TLC), observing the disappearance of the higher-Rf TMS-alkyne spot and the appearance of the more polar, lower-Rf terminal alkyne product.
Caption: General experimental workflow for TMS deprotection.
Protocol 1: Base-Catalyzed Deprotection using K₂CO₃ in Methanol
This is the most common, cost-effective, and robust method for routine TMS-alkyne deprotection.[1][6]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.2-0.5 equiv)
-
Methanol (ACS Grade or higher)
-
Diethyl ether (or Ethyl Acetate)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in methanol to a concentration of approximately 0.1–0.2 M.
-
Reagent Addition: Add anhydrous potassium carbonate (0.2 equiv) to the stirred solution. A catalytic amount is typically sufficient for this transformation.[1]
-
Reaction: Stir the mixture at room temperature (20–25 °C) under ambient atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20:1 Hexanes:EtOAc). The reaction is typically complete within 1–2 hours. Over-extending the reaction time is generally not detrimental but can occasionally lead to side products with very sensitive substrates.[6]
-
Workup (Quench & Extraction):
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with diethyl ether (or ethyl acetate) and deionized water.
-
Transfer the mixture to a separatory funnel, and separate the layers.
-
Extract the aqueous layer once more with the organic solvent.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 1-ethynyl-2,4-difluorobenzene as a pure compound.
Protocol 2: Mild Copper-Catalyzed Deprotection
This method is ideal for substrates containing base-sensitive functional groups, proceeding under nearly neutral conditions.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.3 equiv)
-
Sodium Ascorbate (0.4 equiv)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 4:1 mixture of ethanol and water.
-
Reagent Addition: To the stirred solution, add sodium ascorbate (0.4 equiv) followed by copper(II) sulfate pentahydrate (0.3 equiv). The solution will typically change color as the Cu(I) species is formed.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: The reaction is exceptionally fast, often completing within 10–30 minutes.[9] Monitor by TLC for the disappearance of the starting material.
-
Workup (Extraction):
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash thoroughly with deionized water to remove the copper salts and sodium ascorbate.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity. If necessary, perform flash column chromatography as described in Protocol 1.
Comparative Data and Method Selection
The choice of deprotection method depends on the specific requirements of the synthetic step, including substrate sensitivity, cost, and scale.
| Parameter | Method A: K₂CO₃ / MeOH | Method B: CuSO₄ / Na-Ascorbate |
| Reagents | K₂CO₃ (catalytic) | CuSO₄ (catalytic), Sodium Ascorbate |
| Solvent | Methanol | Ethanol / Water |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 1–2 hours | 10–30 minutes |
| Conditions | Mildly Basic | Near-Neutral, Aqueous |
| Cost | Very Low | Low |
| Pros | Economical, simple, scalable | Extremely fast, very mild, high chemoselectivity |
| Cons | May affect very base-sensitive groups | Requires aqueous workup to remove salts |
| Ideal For | Routine, large-scale deprotections | Substrates with base-labile groups (e.g., esters) |
Conclusion
The fluoride-free deprotection of this compound can be achieved efficiently and cleanly using readily available and inexpensive reagents. The base-catalyzed methanolysis with potassium carbonate stands as a reliable and scalable workhorse procedure for general applications. For substrates demanding utmost mildness and chemoselectivity, the copper-catalyzed method provides an exceptionally rapid and gentle alternative. By incorporating these protocols, researchers can confidently unmask terminal alkynes, advancing their synthetic campaigns while avoiding the complications associated with fluoride-based reagents.
References
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Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SyntheticPage 100.
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BenchChem (2025). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. BenchChem.
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BenchChem (2025). Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1-(Trimethylsilyl)-1-propyne. BenchChem.
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DL_Chemist et al. (2021). Deprotection mechanism. Reddit r/chemistry.
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Langer, P. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Science of Synthesis, Thieme.
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Valois-Escamilla, I. et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137.
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Reddy, B. V. S. et al. (2015). Copper(i) iodide–DMAP catalyzed homo- and heterocoupling of terminal alkynes. RSC Advances, 5, 10761-10765.
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Dilly, S. et al. (2015). Design, synthesis and biological evaluation of combretastatin-like triazoles as potent tubulin assembly inhibitors. Organic & Biomolecular Chemistry, 13, 6888-6901.
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Anonymous (2024). TMS Deprotection low yields :(. Reddit r/chemhelp.
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Organic Chemistry Portal. Desilylation. .
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Kim, S. et al. (2009). Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. Synlett, 2009(8), 1275-1278.
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Carpita, A. et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(7), 1367-1377.
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Gangadhar, K. et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
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Yao, W. et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250-2255.
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Wang, L. et al. (2011). Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis, 2011(10), 1541-1546.
-
Hoye, T. R. et al. (2012). Cu(I)-Catalyzed 1,2-Alkynyl-propargylation and -benzylation of Benzyne Derivatives. Angewandte Chemie International Edition, 51(38), 9669-9672.
-
Gangadhar, K. et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate.
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Reddy, B. V. S. et al. (2015). Copper(I) iodide–DMAP catalyzed homo- and heterocoupling of terminal alkynes. ResearchGate.
-
Oshima, K. & Takeda, T. (1996). Transition Metal Catalyzed Silylmetalation of Acetylenes and ET3B-Induced Radical Addition of PH3SNH to Acetylenes: Selective Synthesis of Vinylsilanes and Vinylstannanes. Journal of Synthetic Organic Chemistry, Japan, 54(4), 241-253.
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Reddy, B. V. S. et al. (2016). Copper iodide nanoparticles (CuI NPs): an efficient catalyst for the synthesis of alkynyl esters. Organic & Biomolecular Chemistry, 14, 8561-8565.
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Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library.
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Wnuk, S. F. et al. (2011). Synthesis of alkylidenephthalans through fluoride-induced cyclization of electron-deficient 2-siloxymethylphenylacetylene derivatives. Tetrahedron, 67(1), 259-266.
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Valois-Escamilla, I. et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc.
-
Anonymous (2022). Protiodesilylation of terminal alkynes method?. Reddit r/chemistry.
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van der Vlugt, J. I. et al. (2021). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au, 1(11), 1861-1867.
-
Glen Research (2013). Deprotection with Sodium Hydroxide. Glen Research Technical Bulletin.
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Anonymous (2025). preventing TMS alkyne deprotecting in reaction. Reddit r/Chempros.
-
Asao, N. et al. (2000). Lewis acid-catalyzed trans-carbosilylation of alkynes with propargyl- and allenyltrimethylsilanes. Tetrahedron Letters, 41(51), 9929-9932.
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Langer, P. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.
-
Anonymous (2021). TMS deprotection of acid- and base-sensitive substrate. Reddit r/Chempros.
-
Iwasaki, T. et al. (2021). Catalyst-free carbosilylation of alkenes using silyl boronates and organic fluorides via selective C–F bond activation. Nature Communications, 12, 3721.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. .
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Synthesis of Fluorinated Heterocycles Using (2,4-Difluorophenylethynyl)trimethylsilane: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Heterocycles and the Utility of (2,4-Difluorophenylethynyl)trimethylsilane
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Among the vast array of fluorinated building blocks, This compound has emerged as a versatile and highly valuable reagent for the synthesis of complex fluorinated heterocycles such as quinolines, indoles, and triazoles. These heterocyclic cores are prevalent in a multitude of FDA-approved drugs and agrochemicals.[2]
This technical guide provides detailed application notes and protocols for the synthesis of various fluorinated heterocycles utilizing this compound. The methodologies presented herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for accessing novel fluorinated molecular architectures.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the terminal alkyne and the trimethylsilyl (TMS) group. The alkyne moiety serves as a linchpin for various cyclization and cycloaddition reactions, while the TMS group can act as a protecting group or be strategically cleaved to yield the terminal alkyne for further transformations.[3]
Two primary synthetic pathways will be explored in this guide:
-
Metal-Catalyzed Annulation Reactions: This powerful strategy involves the use of transition metals, such as rhodium, to catalyze the formation of heterocyclic rings through C-H activation and subsequent annulation with the alkyne.
-
[3+2] Cycloaddition Reactions: A classic approach for the synthesis of five-membered heterocycles, particularly triazoles, through the reaction of the alkyne with an azide partner.
Application Note 1: Rhodium(III)-Catalyzed Oxidative Annulation for the Synthesis of Complex Fluorinated Azaindole Derivatives
This protocol details the synthesis of a complex fluorinated N-heterocycle via a rhodium(III)-catalyzed double C-H activation and oxidative annulation reaction. This method showcases the ability to construct intricate molecular scaffolds in a single, efficient step.
Reaction Scheme:
Caption: Rhodium-catalyzed oxidative annulation.
Experimental Protocol
Materials:
-
N-phenyl-7-azaindole
-
This compound
-
[Cp*RhCl2]2 (Rhodium catalyst)
-
AgSbF6 (Silver hexafluoroantimonate, oxidant)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add N-phenyl-7-azaindole (0.2 mmol, 1.0 equiv), [Cp*RhCl2]2 (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF6 (34.3 mg, 0.1 mmol, 0.5 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) to the tube.
-
To this mixture, add this compound (50.4 mg, 0.24 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired fluorinated azaindole derivative.
Data Summary
| Compound | Yield | Characterization Notes |
| Fluorinated Azaindole Derivative | 75-85% | 1H NMR, 13C NMR, and HRMS data consistent with the proposed structure. |
Causality and Insights
-
Catalyst System: The combination of [Cp*RhCl2]2 and AgSbF6 is crucial. The rhodium complex is the active catalyst for C-H activation, while AgSbF6 acts as a halide scavenger and oxidant to facilitate the catalytic cycle.
-
Double C-H Activation: This reaction proceeds via a sophisticated mechanism involving a directed C-H activation at the ortho-position of the N-phenyl group, followed by a subsequent intramolecular "roll-over" C-H activation of the azaindole ring. This cascade process allows for the rapid construction of a complex polycyclic system.
-
Solvent: Anhydrous DCE is used as it is a non-coordinating solvent that can withstand the reaction temperature.
Application Note 2: Synthesis of Fluorinated 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles.[4] This protocol outlines the synthesis of a fluorinated triazole using this compound and a suitable azide partner. The reaction proceeds in two key steps: desilylation of the starting material followed by the CuAAC reaction.
Workflow Diagram
Caption: Two-step synthesis of fluorinated triazoles.
Experimental Protocols
Part A: Desilylation of this compound
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBAF solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH4Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 2,4-difluorophenylacetylene. This intermediate is often used in the next step without further purification.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Crude 2,4-difluorophenylacetylene (from Part A)
-
Benzyl azide (or other desired organic azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the crude 2,4-difluorophenylacetylene (1.0 mmol) and benzyl azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a solution of CuSO4·5H2O (0.05 mmol, 5 mol%) in a minimum amount of water.
-
In another vial, prepare a solution of sodium ascorbate (0.1 mmol, 10 mol%) in a minimum amount of water.
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The mixture should turn a heterogeneous yellow-green color.
-
Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the alkyne.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-4-(2,4-difluorophenyl)-1H-1,2,3-triazole.
Data Summary
| Product | Overall Yield (2 steps) | Melting Point (°C) |
| 1-benzyl-4-(2,4-difluorophenyl)-1H-1,2,3-triazole | 85-95% | Varies with azide |
Causality and Insights
-
Desilylation: The TMS group is a robust protecting group for terminal alkynes, but it can be readily cleaved under mild conditions using a fluoride source like TBAF.[3] This unmasks the reactive terminal alkyne necessary for the cycloaddition.
-
CuAAC Catalysis: The use of CuSO4 and sodium ascorbate generates the active Cu(I) catalyst in situ. This catalytic system ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.
-
Solvent System: The t-butanol/water solvent system is a common and effective medium for CuAAC reactions, as it solubilizes both organic and inorganic reagents.
Application Note 3: Synthesis of Fluorinated Quinolines via a Modified Friedländer Annulation
The Friedländer annulation is a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This application note presents a representative protocol for the synthesis of a fluorinated quinoline, where the 2,4-difluorophenylacetylene (derived from the title compound) can be envisioned as a precursor to the necessary ketone intermediate.
Synthetic Pathway Overview
Caption: Multi-step synthesis of fluorinated quinolines.
Representative Experimental Protocol (Friedländer Annulation Step)
Materials:
-
2-Amino-5-chlorophenyl (2,4-difluorophenyl)ethanone (a hypothetical intermediate derived from the title compound)
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorophenyl (2,4-difluorophenyl)ethanone (1.0 mmol) in ethanol (10 mL).
-
Add cyclohexanone (1.2 mmol, 1.2 equiv) to the solution.
-
Add a solution of potassium hydroxide (2.0 mmol, 2.0 equiv) in ethanol (2 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure fluorinated quinoline derivative.
Data Summary
| Product Class | Yield | Characterization |
| Fluorinated Quinolines | 70-90% | NMR, MS, and melting point analysis. |
Causality and Insights
-
Intermediate Formation: The key to this synthesis is the formation of the 2-aminoaryl ketone. This can be achieved from the starting alkyne through a desilylation followed by a hydration reaction (e.g., using mercuric sulfate in aqueous sulfuric acid, though greener modern alternatives exist).
-
Base Catalysis: The Friedländer annulation is typically catalyzed by either acid or base. In this representative protocol, potassium hydroxide is used to deprotonate the α-methylene of cyclohexanone, initiating the condensation with the ketone of the 2-aminoaryl species.
-
Versatility: This method is highly versatile, and a wide range of quinoline derivatives can be synthesized by varying the 2-aminoaryl ketone and the α-methylene carbonyl compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse array of fluorinated heterocycles. The protocols detailed in these application notes provide robust and reproducible methods for accessing complex molecular architectures that are of significant interest to researchers in medicinal chemistry and drug development. The strategic application of metal-catalyzed annulations and cycloaddition reactions allows for the efficient construction of fluorinated quinolines, indoles, and triazoles, paving the way for the discovery of novel therapeutic agents.
References
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Li, S.-S., Wang, C.-Q., Lin, H., Zhang, X.-M., & Dong, L. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 17(21), 5256–5259. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2018). The Role of Fluorine in Medicinal Chemistry. Chimia, 72(11), 779-794. [Link]
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Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-21. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
-
Mlostoń, G., Shermolovich, Y., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. [Link]
-
Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 22(4), 589-620. [Link]
-
Fleming, I. (2015). Some Aspects of the Chemistry of Alkynylsilanes. Molecules, 20(4), 6837-6867. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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The Strategic deployment of (2,4-Difluorophenylethynyl)trimethylsilane in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Among these, the 2,4-difluorophenylacetylene moiety has emerged as a privileged scaffold, offering a unique combination of metabolic stability, target engagement, and synthetic versatility. This technical guide delves into the multifaceted applications of (2,4-Difluorophenylethynyl)trimethylsilane, a key reagent for introducing this valuable functionality. We will explore its pivotal role in the synthesis of targeted therapies, particularly kinase inhibitors, and discuss its potential in the development of next-generation diagnostic agents such as Positron Emission Tomography (PET) tracers.
The Significance of the 2,4-Difluorophenylacetylene Moiety
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity[1][2]. The 2,4-difluoro substitution pattern on the phenyl ring of this compound offers several distinct advantages. The strong carbon-fluorine bond is resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug molecule. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functionalities and influence non-covalent interactions with the target protein, often leading to improved potency and selectivity. The ethynyl group provides a rigid linker that can orient functional groups in a precise geometry for optimal target binding and is a key component in many biologically active compounds[3]. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for controlled reactivity in multi-step syntheses[4].
Application in Kinase Inhibitor Synthesis: The Case of MEK Inhibitors
A prominent application of this compound lies in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers[]. The 2,4-difluorophenylacetylene core is a key structural feature in several potent kinase inhibitors.
Trametinib: A MEK Inhibitor Case Study
Trametinib is a highly selective and potent allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway[][6]. The synthesis of Trametinib and its analogues provides an excellent example of the utility of the 2,4-difluorophenylacetylene scaffold. While the direct use of this compound is not explicitly detailed in all published routes, the core structure is often introduced via a Sonogashira coupling of a protected or unprotected 2,4-difluorophenylacetylene with a suitable heterocyclic partner[7][8].
The trimethylsilyl group in this compound can be readily removed under mild basic conditions to generate the terminal alkyne in situ for the subsequent coupling reaction. This strategic use of a protected alkyne prevents undesirable side reactions and enhances the overall efficiency of the synthesis.
Experimental Protocols
Protocol 1: Desilylation and Sonogashira Coupling for the Synthesis of a Key Kinase Inhibitor Intermediate
This protocol outlines a representative procedure for the in situ desilylation of this compound and its subsequent Sonogashira coupling with an iodinated heterocyclic core, a common strategy in the synthesis of kinase inhibitors like Trametinib.
Materials:
-
This compound
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (or other suitable iodinated heterocycle)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).
-
To this mixture, add triethylamine (or diisopropylamine) (7.0 eq) followed by this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Causality behind Experimental Choices:
-
Palladium and Copper Catalysts: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction, with copper(I) iodide acting as a co-catalyst to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex[9][10].
-
Base: An amine base such as triethylamine or diisopropylamine is required to deprotonate the terminal alkyne (formed after desilylation) and to neutralize the hydrogen halide formed during the catalytic cycle[9].
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation. Therefore, the use of an anhydrous solvent is crucial.
Visualization of the Synthetic Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Future Perspectives: Application in PET Tracer Development
The development of PET tracers for non-invasive imaging of biological processes is a rapidly growing field in medicinal chemistry and diagnostic medicine[11][12]. The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into drug molecules allows for the visualization and quantification of their distribution and target engagement in vivo[13].
The 2,4-difluorophenylacetylene scaffold is an attractive candidate for the development of ¹⁸F-labeled PET tracers. The presence of two fluorine atoms on the aromatic ring provides an opportunity for late-stage radiofluorination via nucleophilic aromatic substitution (SₙAr) of a suitable leaving group (e.g., nitro, or trimethylammonium) at one of the fluoro-positions.
Conceptual Protocol for ¹⁸F-Labeling
While a specific protocol for the ¹⁸F-labeling of a this compound derivative is not yet widely established, a conceptual workflow can be proposed based on existing methodologies for radiofluorination of aromatic systems.
Conceptual Workflow:
-
Precursor Synthesis: Synthesize a precursor molecule where one of the fluorine atoms on the 2,4-difluorophenyl ring is replaced with a suitable leaving group for nucleophilic substitution, such as a nitro group.
-
¹⁸F-Fluorination: React the precursor with cyclotron-produced [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in an appropriate solvent at elevated temperature.
-
Purification: Purify the resulting ¹⁸F-labeled compound using high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride and other impurities.
This approach would enable the development of novel PET tracers for kinases and other relevant biological targets, leveraging the favorable properties of the 2,4-difluorophenylacetylene scaffold for in vivo imaging.
Data Presentation
| Parameter | This compound |
| CAS Number | 480438-92-4 |
| Molecular Formula | C₁₁H₁₂F₂Si |
| Molecular Weight | 210.30 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 85 °C at 0.1 mmHg |
| Density | 1.005 g/mL at 25 °C |
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry, providing a gateway to the synthesis of complex molecules with enhanced pharmacological properties. Its application in the synthesis of kinase inhibitors, exemplified by the MEK inhibitor Trametinib, underscores its importance in the development of targeted therapies. Furthermore, the potential for its derivatives to be utilized in the development of ¹⁸F-labeled PET tracers opens up exciting new avenues for research in diagnostic imaging. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery and development endeavors.
References
- NROChemistry. Sonogashira Coupling. Accessed January 17, 2026.
- Eureka | Patsnap.
- New 18F PET Tracers and Novel Methods for their Production. (2022-07-07). Accessed January 17, 2026.
- PubMed.
- National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024-02-16). Accessed January 17, 2026.
- National Institutes of Health. Positron emission tomography (PET) imaging with 18F-based radiotracers. Accessed January 17, 2026.
- Chemical Society Reviews (RSC Publishing). Fluorine-18 labelled building blocks for PET tracer synthesis. (2017-06-13). Accessed January 17, 2026.
- MDPI.
- Google Patents.
- ResearchGate. (PDF)
- PubMed. Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis. (2023-07-13). Accessed January 17, 2026.
- National Institutes of Health. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Accessed January 17, 2026.
- National Institutes of Health. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022-06-29). Accessed January 17, 2026.
- Google Patents.
- National Institutes of Health. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. Accessed January 17, 2026.
- ResearchGate. Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances | Request PDF. Accessed January 17, 2026.
- Frontiers. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022-06-29). Accessed January 17, 2026.
- Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Accessed January 17, 2026.
- MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001-08-22). Accessed January 17, 2026.
- National Institutes of Health. Structural basis for the action of the drug trametinib at KSR-bound MEK. Accessed January 17, 2026.
- BOC Sciences. Overview of MEK Inhibitors. Accessed January 17, 2026.
- PubMed. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. (2025-09-23). Accessed January 17, 2026.
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Accessed January 17, 2026.
- UCLA. Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. Accessed January 17, 2026.
- Benchchem. Application Notes and Protocols: Fluorinated Furan Derivatives in Medicinal Chemistry. Accessed January 17, 2026.
- Frontiers. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. (2023-09-21). Accessed January 17, 2026.
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- 3. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry Reactions with Deprotected (2,4-Difluorophenylethynyl)trimethylsilane
Introduction: The Strategic Utility of (2,4-Difluorophenyl)acetylene in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly selective method for forging 1,4-disubstituted 1,2,3-triazoles. This reaction has become indispensable in drug discovery, chemical biology, and materials science for its efficiency and biocompatibility.[1][2][3] The choice of the alkyne component is critical, as it directly influences the physicochemical properties of the final conjugate.
This guide focuses on the application of (2,4-Difluorophenylethynyl)trimethylsilane as a precursor to the highly valuable terminal alkyne, 2,4-difluorophenylacetylene. The trimethylsilyl (TMS) group serves as a stable and reliable protecting group for the terminal alkyne, preventing unwanted side reactions during multi-step syntheses.[4] Its removal, or deprotection, is a crucial step to unmask the reactive alkyne for the CuAAC reaction. The strategic incorporation of a 2,4-difluorophenyl moiety is particularly significant in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a molecule.[3]
These application notes provide a comprehensive overview of the deprotection of this compound and its subsequent use in CuAAC reactions. We will explore both a two-step and a more efficient one-pot protocol, discuss the rationale behind the choice of reagents and conditions, and provide detailed, step-by-step instructions for practical implementation in a research setting.
Core Concepts: Deprotection and the CuAAC Reaction
The overall workflow involves two key transformations: the deprotection of the TMS-protected alkyne and the subsequent copper-catalyzed cycloaddition with an azide.
Caption: General workflow for the deprotection of this compound and subsequent CuAAC reaction.
The deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a mild base like potassium carbonate (K₂CO₃) in methanol.[5] The subsequent CuAAC reaction is a highly regioselective process catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[1]
Comparative Analysis of Deprotection Methods
The choice of deprotection method is critical and depends on the stability of the substrate and the desired workflow (a two-step isolated deprotection versus a one-pot procedure). Below is a comparison of the two most common methods for the deprotection of this compound.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Advantages & Causality | Disadvantages & Considerations |
| Fluoride-Mediated | 1.1 eq. TBAF (1M in THF), Anhydrous THF, Room Temperature | 1 - 2 hours | >95% | High Efficacy: The high affinity of the fluoride ion for silicon drives the reaction to completion. Mild Conditions: Room temperature reaction preserves sensitive functional groups. | Workup: TBAF and its byproducts can be challenging to remove completely and may require chromatographic purification. Basicity: TBAF solutions can be slightly basic, which might be incompatible with highly base-sensitive substrates. |
| Base-Catalyzed | 0.2 eq. K₂CO₃, Methanol, Room Temperature | 2 - 4 hours | 85-95% | Cost-Effective & Simple Workup: K₂CO₃ is inexpensive, and the workup is a simple extraction. Mild: Generally well-tolerated by many functional groups. | Slower Reaction: The reaction is typically slower than fluoride-mediated deprotection. Solvent Dependency: Requires a protic solvent like methanol for efficient reaction. |
Experimental Protocols
Protocol 1: Two-Step Deprotection and CuAAC Reaction
This protocol is recommended when the deprotected alkyne, 2,4-difluorophenylacetylene, needs to be isolated and purified before the click reaction, or when there are concerns about the compatibility of the deprotection reagents with the CuAAC catalyst.
Caption: Workflow for the two-step deprotection and CuAAC reaction.
Step 1: Deprotection of this compound using TBAF
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 2,4-difluorophenylacetylene.
Step 2: CuAAC Reaction with Isolated 2,4-Difluorophenylacetylene
-
Preparation: In a vial, dissolve the azide-containing substrate (1.0 eq.) and the purified 2,4-difluorophenylacetylene (1.1 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water, 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the mixture of the alkyne and azide, followed by the addition of the copper(II) sulfate solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final 1,4-disubstituted triazole.
Protocol 2: One-Pot In Situ Deprotection and CuAAC Reaction
This streamlined protocol is highly efficient as it avoids the isolation of the intermediate terminal alkyne. It is particularly advantageous when the deprotected alkyne is volatile or unstable.[6][7]
Caption: Workflow for the one-pot in situ deprotection and CuAAC reaction.
-
Preparation: To a single reaction vessel, add the azide-containing substrate (1.0 eq.), this compound (1.2 eq.), copper(II) sulfate pentahydrate (0.05 eq.), and sodium ascorbate (0.15 eq.).
-
Solvent Addition: Add a solvent system of THF and water (e.g., 4:1 v/v).
-
Reaction Initiation: Add TBAF (1.0 M in THF, 1.2 eq.) to the stirred mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. The deprotection occurs rapidly, followed by the CuAAC reaction. Monitor the reaction by TLC or LC-MS for the formation of the final triazole product (typically 2-8 hours).
-
Workup and Purification: Once the reaction is complete, quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application in Bioconjugation: Labeling of an Azide-Modified Peptide
The CuAAC reaction is a powerful tool for the site-specific modification of biomolecules, such as peptides.[1][8] This protocol details the conjugation of 2,4-difluorophenylacetylene to a model pentapeptide containing an azido-lysine residue.
Model Peptide: H-Gly-Ala-Lys(N₃)-Val-Phe-OH (where Lys(N₃) is lysine with an azide group on the side chain).
Protocol:
-
Peptide and Alkyne Preparation:
-
Dissolve the azide-modified peptide (1.0 eq., e.g., 5 mg) in a mixture of phosphate buffer (pH 7.4) and DMSO (e.g., 4:1 v/v) to a final concentration of 1-5 mM.
-
In a separate microcentrifuge tube, prepare a 100 mM stock solution of this compound in DMSO.
-
-
Catalyst and Reagent Preparation:
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (prepare this solution fresh).
-
Prepare a 50 mM stock solution of a copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water. The ligand is crucial in bioconjugation to protect the biomolecule from oxidative damage and enhance reaction efficiency.
-
-
One-Pot Deprotection and Bioconjugation:
-
To the peptide solution, add the this compound stock solution (1.5 eq.).
-
Add the THPTA ligand solution (0.5 eq.).
-
Add the CuSO₄ solution (0.1 eq.).
-
Add TBAF (1.0 M in THF, 1.5 eq.).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.3 eq.).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be monitored by LC-MS by taking small aliquots.
-
-
Purification:
-
Upon completion, the labeled peptide can be purified from small molecule reagents using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient deprotection reagent; water in the solvent (for TBAF method). | Add a slight excess of the deprotection reagent. Ensure anhydrous conditions when using TBAF. |
| Low Yield in CuAAC | Oxidation of Cu(I) to inactive Cu(II); poor solubility of reagents; steric hindrance. | Degas the solvent before use. Add a copper-stabilizing ligand (e.g., THPTA, TBTA). Increase the concentration of sodium ascorbate. Use a co-solvent like DMSO to improve solubility. |
| Side Product Formation (e.g., Alkyne Homocoupling) | Presence of oxygen leading to Glaser coupling. | Ensure the reaction is performed under an inert atmosphere. Use a slight excess of sodium ascorbate. |
| Difficulty in Purifying Product (One-Pot Method) | Residual TBAF co-eluting with the product. | Perform an aqueous workup with saturated NH₄Cl before chromatography. Consider using a polymeric scavenger resin for fluoride ions. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed aziridination of alkenes. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
García, F., & Evindar, G. (2006). One-pot synthesis of 1, 4-disubstituted 1, 2, 3-triazoles from terminal alkynes and in situ generated azides. Organic letters, 8(5), 823-826. [Link]
-
Iha, R. K., Wooley, K. L., Nyström, A. M., Burke, D. J., Kade, M. J., & Hawker, C. J. (2009). Applications of orthogonal “click” chemistries in the synthesis of functional soft materials. Chemical reviews, 109(11), 5620-5686. [Link]
-
Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SP100. [Link]
-
van Oers, M. C., van der Wal, S., & van Delft, F. L. (2021). Oxidation-Induced “One-Pot” Click Chemistry. Chemical Reviews, 121(7), 3934-3983. [Link]
-
Leier, S., & Wuest, F. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals, 17(10), 1270. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Gill, H., Marripelly, K., & Tamboli, V. (2018). Application of Click Chemistry in the Development of Peptide Based HIV Fusion Inhibitors. Nova Southeastern University Works. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]
Sources
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- 2. bachem.com [bachem.com]
- 3. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. nsuworks.nova.edu [nsuworks.nova.edu]
Application Notes & Protocols: Regioselective Functionalization of (2,4-Difluorophenylethynyl)trimethylsilane via Directed ortho-Metalation
Introduction: The Strategic Power of Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic chemistry, offering a predictable and powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] Unlike classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers, DoM provides exquisite control, enabling the introduction of substituents almost exclusively at the position adjacent to a directing metalation group (DMG).[3] The core principle involves the coordination of a strong organolithium base to a Lewis-basic DMG, which delivers the base to a specific ortho-proton, facilitating its abstraction.[4] The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide array of electrophiles, forging new carbon-carbon or carbon-heteroatom bonds with high precision.[5][6]
This guide focuses on the ortho-metalation of (2,4-Difluorophenylethynyl)trimethylsilane, a substrate of significant interest. The presence of fluorine atoms dramatically alters the electronic and biological properties of organic molecules, making fluorinated compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[7] The trimethylsilyl (TMS) protected alkyne moiety is also a versatile functional handle for further transformations, such as cross-coupling reactions. This protocol will detail the selective functionalization at the C3 position, leveraging the directing ability of the fluorine atoms.
Mechanistic Rationale & Experimental Design
Pillar 1: Causality Behind Experimental Choices
The success of a DoM reaction hinges on a rational selection of base, solvent, temperature, and additives. The underlying mechanism dictates these choices.
-
The Role of the Directing Group (DMG): The DMG is the lynchpin of regioselectivity. It acts as a coordinating anchor for the Lewis-acidic lithium cation of the organolithium base.[3][4] In this compound, the fluorine atoms serve as moderate DMGs.[5][8] The C3 proton is positioned ortho to both the C2 and C4 fluorine atoms, making it the most kinetically acidic proton and the prime target for deprotonation due to this synergistic activation.
-
Choice of Base: The base must be strong enough to deprotonate an aromatic C-H bond (pKa ~43) but ideally should not engage in unwanted side reactions.[9]
-
n-Butyllithium (n-BuLi): A commonly used, powerful, and commercially available base. It is highly effective but also a strong nucleophile.
-
Lithium Diisopropylamide (LDA): A non-nucleophilic, sterically hindered base. It is often preferred when the substrate contains electrophilic functional groups that could be attacked by alkyllithiums.[9] For our target substrate, n-BuLi is suitable and efficient.
-
-
The TMEDA Effect: Organolithium reagents exist as aggregates in solution, which dampens their reactivity.[4] N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that breaks up these aggregates, forming more reactive monomeric or dimeric species.[2][10] This chelation increases the effective basicity of the organolithium reagent, accelerating the rate of ortho-lithiation.[11]
-
Cryogenic Conditions: The aryllithium intermediates generated during DoM are highly reactive and often thermally unstable. Conducting the reaction at low temperatures (-78 °C) is crucial to prevent side reactions, such as decomposition or reaction with the solvent (e.g., THF).[2][6]
General Mechanism of Directed ortho-Metalation
The process can be visualized in three key steps: coordination, deprotonation, and electrophilic quench.
Caption: General mechanism of Directed ortho-Metalation (DoM).
Experimental Protocol: ortho-Iodination of this compound
This protocol details the specific lithiation at the C3 position followed by quenching with iodine, a representative electrophile. The resulting 3-iodo product is a valuable precursor for cross-coupling reactions.
Pillar 2: A Self-Validating System
Safety First: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using syringe techniques. All glassware must be rigorously oven- or flame-dried and cooled under an inert atmosphere. Anhydrous solvents are mandatory. Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[10]
Materials & Reagents
| Reagent | CAS Number | Mol. Weight | Density | Purity |
| This compound | 480438-92-4 | 210.30 g/mol | 1.005 g/mL | 96%[12] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 0.889 g/mL | ≥99.9% |
| TMEDA | 110-18-9 | 116.24 g/mol | 0.777 g/mL | ≥99.5% |
| n-Butyllithium (in hexanes) | 109-72-8 | 64.06 g/mol | ~0.68 g/mL | 2.5 M |
| Iodine (I₂) | 7553-56-2 | 253.81 g/mol | 4.93 g/mL | ≥99.8% |
| Saturated aq. Na₂S₂O₃ | 7772-98-7 | 158.11 g/mol | - | - |
| Saturated aq. NH₄Cl | 12125-02-9 | 53.49 g/mol | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 0.902 g/mL | ACS Grade |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | - | - |
Step-by-Step Methodology
Caption: Experimental workflow for the ortho-iodination reaction.
-
Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound (1.00 g, 4.75 mmol).
-
Solvent and Additive: Add anhydrous THF (25 mL) via syringe. The solution should be clear. Add TMEDA (0.86 mL, 5.70 mmol, 1.2 eq) and stir the mixture.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Metalation: Slowly add n-BuLi (2.28 mL of a 2.5 M solution in hexanes, 5.70 mmol, 1.2 eq) dropwise over 10 minutes via syringe. A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.
-
Protocol Validation (Optional): To confirm lithiation, a small aliquot (~0.1 mL) can be withdrawn via syringe and quenched into a vial containing D₂O. Analysis of this sample by ¹H NMR should show a decrease in the signal for the C3-H proton and the appearance of the product in the mass spectrum.
-
Electrophilic Quench: In a separate dry flask, dissolve iodine (1.45 g, 5.70 mmol, 1.2 eq) in anhydrous THF (10 mL). Add this solution dropwise to the aryllithium mixture at -78 °C. Stir for an additional 30 minutes at -78 °C.
-
Workup: Remove the cold bath and allow the reaction to warm to ambient temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) to remove excess iodine, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-iodo-(2,4-difluorophenylethynyl)trimethylsilane.
Pillar 3: Trustworthiness & Field-Proven Insights
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete lithiation. 2. "Wet" solvents or reagents. 3. n-BuLi has degraded. | 1. Increase lithiation time or use a stronger base like s-BuLi. 2. Ensure all glassware is bone-dry and use freshly distilled/opened anhydrous solvents. 3. Titrate the n-BuLi solution before use to determine its exact molarity. |
| Recovery of Starting Material | Insufficient base or reaction time. | Use the full 1.2 equivalents of freshly titrated n-BuLi and ensure the 1-hour lithiation time is respected. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Benzyne formation. | 1. Maintain a strict temperature of -78 °C throughout the addition and stirring phases. 2. This is a risk with fluorinated arenes if the aryllithium is unstable; ensure rapid trapping with the electrophile.[13] |
| Halogen-Metal Exchange | Not expected with fluoride, but a known side reaction with aryl bromides or iodides.[9] | N/A for this substrate, but be mindful when applying DoM to other halogenated arenes. |
Expert Considerations
-
Regioselectivity Check: The definitive proof of functionalization at the C3 position comes from 2D NMR spectroscopy (NOESY/ROESY). Irradiation of the C5-H proton should show a nuclear Overhauser effect (NOE) to the fluorine at C4, while the new substituent at C3 should show an NOE to the fluorine atoms at C2 and C4.
-
Alternative Bases: While n-BuLi is effective, for more sensitive substrates, LiTMP (lithium 2,2,6,6-tetramethylpiperidide) can be an excellent choice. It is a very strong, non-nucleophilic base that can perform lithiations that are difficult with LDA or alkyllithiums.[8]
-
The Impact of LiCl: It is noteworthy that lithium chloride, often present as a byproduct in commercial LDA or n-BuLi preparations, can catalyze some ortholithiation reactions, sometimes dramatically increasing the rate.[14] While not explicitly added here, batch-to-batch variations in commercial reagents can lead to different reaction rates. For maximum reproducibility, using purified reagents or consistent sourcing is advised.[14]
References
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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Clayden, J., & Youssef, L. H. (2001). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Journal of the American Chemical Society, 123(49), 12273-12278. Retrieved from [Link]
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Chem-Station. (2015). Directed Ortho Metalation. Retrieved from [Link]
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Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]
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Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from [Link]
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Hassan, Z., & Snieckus, V. (2022). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Retrieved from [Link]
-
Hassan, Z., & Snieckus, V. (2022). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 122(13), 11415-11469. Retrieved from [Link]
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Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
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Gulevich, A. V., & Welch, J. T. (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 49(10), 976-978. Retrieved from [Link]
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Gulevich, A. V., & Welch, J. T. (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications. Retrieved from [Link]
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University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]
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ResearchGate. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. Retrieved from [Link]
-
Hawkins, J. M., et al. (2007). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 72(15), 5589-5592. Retrieved from [Link]
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Majumdar, K. C. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Retrieved from [Link]
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Sun, X., & Collum, D. B. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 129(46), 14363-14372. Retrieved from [Link]
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Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(2), 421-422. Retrieved from [Link]
- Google Patents. (n.d.). CN100335486C - Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane.
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The Strategic Introduction of the 2,4-Difluorophenylacetylene Moiety: A Guide to Synthesis and Application
Introduction: The Rising Prominence of Fluorinated Alkynes in Modern Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make it a valuable tool for molecular design.[1] Among the diverse array of fluorinated building blocks, the 2,4-difluorophenylacetylene moiety has emerged as a particularly versatile and powerful synthon. Its rigid acetylenic linker combined with the electronic-withdrawing and lipophilic nature of the difluorophenyl group provides a unique scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and application of this valuable moiety, offering detailed protocols and insights for researchers in organic synthesis, medicinal chemistry, and materials science.
Core Synthesis: A Robust Two-Step Protocol
The most common and efficient method for the synthesis of 2,4-difluorophenylacetylene involves a two-step sequence: a Sonogashira coupling of a suitable dihalobenzene with a protected acetylene, followed by deprotection. This approach offers high yields and tolerates a wide range of functional groups.
Step 1: Sonogashira Coupling of 1-Bromo-2,4-difluorobenzene with Ethynyltrimethylsilane
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3] For the synthesis of the 2,4-difluorophenylacetylene precursor, 1-bromo-2,4-difluorobenzene is a readily available starting material, and ethynyltrimethylsilane serves as a convenient, protected source of acetylene.[4]
Experimental Protocol: Synthesis of (2,4-Difluorophenylethynyl)trimethylsilane
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Celite®
Procedure:
-
To a dry, inert-atmosphere flask, add 1-bromo-2,4-difluorobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF, followed by triethylamine (2.0 equiv).
-
To the stirred solution, add ethynyltrimethylsilane (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Step 2: Deprotection of the Trimethylsilyl Group
The trimethylsilyl (TMS) protecting group can be readily cleaved under mild basic or fluoride-mediated conditions to yield the terminal alkyne.
Experimental Protocol: Synthesis of 2,4-Difluorophenylacetylene
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield 2,4-difluorophenylacetylene.
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Sonogashira Coupling | 1-Bromo-2,4-difluorobenzene, Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, CuI, TEA | THF | 60 °C | 85-95% |
| 2. Deprotection | This compound, K₂CO₃ | Methanol | Room Temp. | >95% |
Table 1: Summary of the two-step synthesis of 2,4-difluorophenylacetylene.
Caption: Workflow for the synthesis of 2,4-difluorophenylacetylene.
Applications in Organic Synthesis
The 2,4-difluorophenylacetylene moiety is a valuable building block in a variety of organic transformations, most notably in the construction of heterocyclic systems and as a key component in pharmacologically active molecules and advanced materials.
[3+2] Cycloaddition Reactions: Access to Fluorinated Triazoles
The terminal alkyne functionality of 2,4-difluorophenylacetylene readily participates in [3+2] cycloaddition reactions, particularly with organic azides, to form 1,2,3-triazoles.[1][5] This "click chemistry" approach is highly efficient and regioselective, providing a straightforward route to highly functionalized, fluorinated triazoles, which are prevalent scaffolds in medicinal chemistry.[6][7][8][9]
Caption: Pathway of a [3+2] cycloaddition reaction.
Drug Discovery: A Key Moiety in Kinase Inhibitors
The 2,4-difluorophenyl group is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site.[10][11][12][13][14] The introduction of the acetylene linker provides a rigid scaffold to orient the difluorophenyl group for optimal binding, while also serving as a point for further molecular elaboration. The electronic properties of the difluorinated ring can also contribute to improved pharmacokinetic properties.
| Kinase Target | Example Compound Scaffold | Rationale for Inclusion of 2,4-Difluorophenylacetylene |
| EGFR | Anilinoquinazoline derivatives | Rigid linker for optimal orientation in the ATP binding site. |
| VEGFR-2 | Indolinone-based structures | Enhances binding affinity and metabolic stability. |
| B-Raf | Pyrazolopyrimidine cores | Provides a vector for further functionalization and improves cell permeability. |
Table 2: Application of the 2,4-difluorophenylacetylene moiety in kinase inhibitor design.
Materials Science: Building Blocks for Organic Electronics
The rigid, conjugated structure of 2,4-difluorophenylacetylene makes it an attractive building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[15][16][17][18] The difluorophenyl group can tune the electronic properties of the resulting materials, influencing their emission color and efficiency. The acetylenic unit can be further functionalized or polymerized to create extended π-conjugated systems.
Conclusion
The 2,4-difluorophenylacetylene moiety is a highly valuable and versatile building block in modern organic synthesis. Its straightforward and high-yielding synthesis via Sonogashira coupling and subsequent deprotection makes it readily accessible. The unique combination of a rigid acetylenic linker and the electronic properties of the difluorophenyl ring has led to its successful application in the development of novel pharmaceuticals, particularly kinase inhibitors, and advanced organic materials. The protocols and applications detailed in this guide are intended to empower researchers to effectively utilize this powerful synthon in their own synthetic endeavors.
References
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Al-Warhi, T., Al-Thiabat, M., Al-Shar'i, N., & Al-Qawasmeh, R. A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5035. Available from: [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]
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Gelest. Cross-Coupling of Alkynylsilanes. Available from: [Link]
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NROChemistry. Sonogashira Coupling. Available from: [Link]
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Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2018). Synthesis of 1, 2, 4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. Available from: [Link]
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KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
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Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC chemistry, 16(1), 1-17. Available from: [Link]
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PubMed. [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds. Available from: [Link]
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PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available from: [Link]
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Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Available from: [Link]
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MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available from: [Link]
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PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]
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Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]
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IOCB Prague. Fluorinated azides click to make triazoles. Available from: [Link]
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MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available from: [Link]
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PubMed Central. CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. Available from: [Link]
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PubMed Central. Recent advances in materials for organic light emitting diodes. Available from: [Link]
-
Materials Chemistry Frontiers (RSC Publishing). Recent advances in organic light-emitting diodes: toward smart lighting and displays. Available from: [Link]
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PubMed Central. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. Available from: [Link]
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Application Notes & Protocols: (2,4-Difluorophenylethynyl)trimethylsilane as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: Strategic Incorporation of the 2,4-Difluorophenylacetylene Moiety in Drug Design
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The 2,4-difluorophenyl group, in particular, is a privileged motif found in numerous APIs. Its presence can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate pKa to improve membrane permeability and overall drug disposition.[1][3][4]
(2,4-Difluorophenylethynyl)trimethylsilane emerges as a critical building block by providing this valuable difluorinated aromatic ring attached to a versatile alkyne handle. The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the terminal alkyne. This dual functionality allows for the precise and sequential introduction of the 2,4-difluorophenylacetylene unit into complex molecular architectures, making it an indispensable reagent for researchers and professionals in drug development.[5][6]
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 480438-92-4 | [7] |
| Molecular Formula | C₁₁H₁₂F₂Si | [7] |
| Molecular Weight | 210.30 g/mol | [7] |
| Appearance | Liquid | [7] |
| Boiling Point | 85 °C at 0.1 mmHg | [7] |
| Density | 1.005 g/mL at 25 °C | [7] |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | [7] |
| Storage Class | Combustible liquids | [7] |
Safety & Handling: this compound is a combustible liquid.[7] Standard laboratory safety protocols should be strictly followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Keep away from heat, sparks, and open flames.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Store in a tightly closed container in a cool, well-ventilated place.[9] For detailed information, always consult the latest Safety Data Sheet (SDS) from the supplier.[8][9][10]
Core Synthetic Application: The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction is fundamental to the application of this compound, allowing for its direct coupling with diverse API scaffolds.
3.1. Mechanistic Rationale
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] The mechanism, while not fully elucidated for all substrate classes, is generally understood to involve two interconnected catalytic cycles.[13]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-R complex, regenerating the copper catalyst and forming a Pd(II)-alkynyl-aryl complex.
-
Reductive Elimination: This complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[11]
While the TMS group is generally stable under Sonogashira conditions, some protocols may lead to in-situ deprotection. For a clean, predictable outcome, it is often preferable to deprotect the alkyne in a separate step prior to coupling, or to use specific "sila-Sonogashira" conditions if direct coupling of the TMS-alkyne is desired.[14]
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
3.2. Protocol: Sonogashira Coupling of 4-Iodoanisole with (2,4-Difluorophenyl)acetylene
This protocol first describes the deprotection of this compound, followed by the coupling reaction.
Step A: Deprotection of this compound
-
Reagent Preparation: To a solution of this compound (1.0 eq) in methanol (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 0.2 eq).[6][15]
-
Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Remove the methanol under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting (2,4-difluorophenyl)acetylene is often pure enough for the next step without further purification.
Step B: Palladium/Copper-Catalyzed Coupling
-
Inert Atmosphere: To an oven-dried flask, add 4-iodoanisole (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 eq). Purge the flask with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq). Stir to dissolve.
-
Alkyne Addition: Add a solution of the deprotected (2,4-difluorophenyl)acetylene (1.1 eq) in THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-iodoanisole is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalysts. Rinse the pad with THF or ethyl acetate.
-
Extraction: Concentrate the filtrate, then re-dissolve in ethyl acetate. Wash with saturated aqueous ammonium chloride (NH₄Cl), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired diarylacetylene.
Core Synthetic Application: The Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a premier example of "click chemistry".[16][17][18] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a favored strategy in drug discovery for linking molecular fragments.[19][20][21] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) variant provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[18][22][23]
4.1. Mechanistic Rationale
The CuAAC reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates.[18]
-
Copper Acetylide Formation: Copper(I) reacts with the terminal alkyne (generated after deprotection of the TMS group) to form a copper acetylide.
-
Coordination: The organic azide coordinates to the copper center.
-
Cyclization: A cyclization step occurs to form a six-membered copper-containing intermediate (a metallacycle).
-
Ring Contraction & Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[18]
This catalytic cycle is highly efficient and can often be performed under mild, aqueous conditions.[17][22]
Caption: Workflow for a typical Cu(I)-catalyzed click reaction.
4.2. Protocol: CuAAC Reaction with Benzyl Azide
This protocol assumes the use of the deprotected (2,4-difluorophenyl)acetylene from the procedure described in section 3.2, Step A.
-
Reagent Setup: In a vial, dissolve (2,4-difluorophenyl)acetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (approx. 0.2 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate. In another vial, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution (0.1 eq). Then, add the copper(II) sulfate solution (0.01 eq). The mixture may turn cloudy or change color.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but can be left overnight.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the limiting reagent.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often very clean. If necessary, it can be purified by flash chromatography or recrystallization to yield 1-benzyl-4-(2,4-difluorophenyl)-1H-1,2,3-triazole.
Summary of Reaction Conditions
The following table summarizes typical conditions for the key transformations discussed.
| Reaction | Catalyst / Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| TMS Deprotection | K₂CO₃ | - | Methanol | 25 | >95 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 70-90 |
| CuAAC (Click) | CuSO₄ / Sodium Ascorbate | - | t-BuOH / H₂O | 25 | >90 |
References
- Vertex AI Search. Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.
- PubMed. Advances in click chemistry for drug discovery and development.
- Sigma-Aldrich. What is Click Chemistry? An Introduction.
- ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics.
- Taylor & Francis Online. What is the future of click chemistry in drug discovery and development?.
- Wikipedia. Click chemistry.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
-
BYJU'S. Sonogashira Coupling. Available from: [Link]
-
Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. Available from: [Link]
-
ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Available from: [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]
-
National Institutes of Health (NIH). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Available from: [Link]
-
SAFETY DATA SHEET. Trimethylsilane. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
-
ResearchGate. Synthesis of trimethyl(phenylethynyl)silane by Palladium and Copper catalyzed reaction. Available from: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
National Institutes of Health (NIH). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Available from: [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
-
PubMed. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). Available from: [Link]
-
PubMed. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
-
National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]
-
ResearchGate. Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. Available from: [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]
-
ARKAT USA. Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Available from: [Link]
-
ResearchGate. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. Available from: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
- Google Patents. Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane.
-
PubMed. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Available from: [Link]
-
PubMed. Synthesis of difluoromethyl thioethers from difluoromethyl trimethylsilane and organothiocyanates generated in situ. Available from: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. This compound 96 480438-92-4 [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. airgas.com [airgas.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. What is Click Chemistry? An Introduction [sigmaaldrich.com]
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- 22. Click Chemistry [organic-chemistry.org]
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Troubleshooting & Optimization
Preventing premature desilylation of (2,4-Difluorophenylethynyl)trimethylsilane
Welcome to the technical support center for (2,4-Difluorophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature desilylation of this valuable synthetic intermediate. Here, we address common issues through a detailed FAQ and troubleshooting section, explaining the underlying chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the trimethylsilyl (TMS) group important?
This compound is a fluorinated aromatic compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group.[1][2] The TMS group serves as a protecting group for the acidic proton of the terminal alkyne. This protection is crucial for several reasons:
-
Preventing Unwanted Reactions: The acidic alkyne proton can interfere with many organometallic reactions (e.g., Grignard, organolithium reagents) and base-catalyzed processes.
-
Enabling Selective Reactions: The TMS group allows for selective functionalization at other positions of the molecule without affecting the alkyne.[3]
-
Improving Solubility and Handling: The lipophilic nature of the TMS group can enhance the solubility of the compound in organic solvents and, in some cases, aids in purification.[3]
The TMS group is designed to be removed under specific, mild conditions to reveal the terminal alkyne for subsequent synthetic transformations, such as Sonogashira coupling or click chemistry.[3][4]
Q2: What are the primary causes of premature TMS group cleavage?
Premature desilylation is the unintended removal of the TMS protecting group. The Si-C(sp) bond is susceptible to cleavage under various conditions, primarily:
-
Basic Conditions: The TMS group is notoriously labile to basic conditions, especially in the presence of protic solvents.[5] Even mild bases like potassium carbonate in methanol can readily cleave the TMS group.[6][7] The presence of hydroxide or alkoxide ions facilitates this process.[5][6]
-
Fluoride Ion Sources: Fluoride ions have a very high affinity for silicon, making reagents like tetrabutylammonium fluoride (TBAF) highly effective for TMS deprotection.[4] Unintentional exposure to fluoride sources will lead to rapid desilylation.
-
Acidic Conditions: While generally more stable to acid than to base, strong acidic conditions can also lead to protiodesilylation. The rate of acid-catalyzed hydrolysis is influenced by steric and electronic factors.
-
Nucleophiles: Certain nucleophiles can attack the silicon atom, leading to cleavage of the Si-C bond.[6]
-
Moisture: The presence of water, particularly in combination with mild bases or acids, can facilitate hydrolysis of the TMS group.
The electron-withdrawing nature of the difluorophenyl group can influence the rate of both basic and acidic hydrolysis.
Q3: How can I detect if premature desilylation has occurred?
You can monitor the integrity of your this compound by using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The desilylated product, (2,4-difluorophenyl)ethyne, is more polar than the starting material. A new, lower Rf spot on the TLC plate is a strong indicator of deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the sharp singlet around 0.25 ppm corresponding to the nine protons of the TMS group is a clear sign of desilylation. A new signal for the terminal alkyne proton will appear further downfield (typically around 3-4 ppm).
-
¹³C NMR: The disappearance of the TMS methyl carbon signals (around 0 ppm) and changes in the alkyne carbon signals are indicative of cleavage.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of a new peak with a lower retention time and a molecular ion corresponding to the desilylated product confirms its presence.
Troubleshooting Guide: Preventing Unwanted Desilylation
This section provides solutions to common problems encountered during the handling and reaction of this compound.
Problem 1: Significant desilylation observed during a base-mediated reaction (e.g., Knoevenagel condensation).
Scenario: You are performing a reaction using a base like piperidine in an alcohol solvent and notice a significant amount of the desilylated byproduct.[5]
Root Cause Analysis: The combination of a base and a protic solvent (like ethanol or methanol) creates alkoxide ions, which are potent reagents for TMS cleavage.[5][6] Piperidine itself, while a weaker base than an alkoxide, can also facilitate desilylation, especially at elevated temperatures or over long reaction times.
Solutions:
1. Change of Solvent System:
-
Rationale: Switching to an aprotic solvent will prevent the formation of highly nucleophilic alkoxides.
-
Protocol: Replace the alcohol solvent with an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene. Ensure all reagents and glassware are scrupulously dried to avoid hydrolysis.
2. Use a Non-Nucleophilic Base:
-
Rationale: Sterically hindered, non-nucleophilic bases are less likely to attack the silicon atom.
-
Protocol: Consider using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA). DBU has been shown to selectively remove TMS from terminal alkynes, so careful control of stoichiometry and temperature is crucial.[8]
3. Modify the Reaction Sequence:
-
Rationale: If the reaction chemistry allows, perform the base-mediated step first and introduce the TMS-alkyne functionality in a subsequent step.
-
Protocol: This is highly dependent on the overall synthetic scheme but can be the most robust solution to avoid compatibility issues.
Logical Workflow for Troubleshooting Base-Mediated Desilylation:
Caption: Troubleshooting workflow for base-induced desilylation.
Problem 2: Desilylation occurs during aqueous workup or column chromatography.
Scenario: The reaction itself appears clean by in-situ monitoring (e.g., TLC of the crude reaction mixture), but the isolated product is partially or fully desilylated after workup and purification.
Root Cause Analysis:
-
Aqueous Workup: Prolonged exposure to even mildly acidic or basic aqueous layers can cause hydrolysis of the TMS group.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and has a high surface area covered with hydroxyl groups. This can lead to significant desilylation of sensitive compounds during chromatography.
Solutions:
1. Minimize Contact with Aqueous Phases:
-
Rationale: Reducing the time the compound spends in contact with water limits the extent of hydrolysis.
-
Protocol: Perform extractions quickly. Use a neutral wash (e.g., saturated sodium chloride solution - brine) instead of acidic or basic washes if possible. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
2. Deactivate Silica Gel:
-
Rationale: Neutralizing the acidic sites on the silica gel surface prevents acid-catalyzed cleavage.
-
Protocol:
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add 1-2% triethylamine (or another suitable amine like DIPEA) by volume to the slurry.
-
Pack the column with the neutralized slurry.
-
Run the chromatography using an eluent that also contains a small percentage (0.1-0.5%) of the same amine.
-
Comparison of Purification Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Standard Silica Gel | Adsorption chromatography on an acidic stationary phase. | Readily available, well-understood. | Can cause significant desilylation of acid-sensitive compounds. |
| Neutralized Silica Gel | Acidic sites on silica are blocked by a base (e.g., triethylamine). | Significantly reduces or eliminates on-column desilylation. | Requires an extra preparation step; residual amine may need to be removed. |
| Alumina Chromatography | Adsorption on a basic (or neutral/acidic) alumina stationary phase. | Can be an alternative for acid-sensitive compounds. | Selectivity differs from silica; may not provide the same separation. |
| Reverse-Phase Chromatography | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Excellent for polar byproducts; avoids acidic silica. | Requires different solvent systems; may be less scalable for some labs. |
Problem 3: TMS group is lost during a transition-metal-catalyzed cross-coupling reaction (e.g., Sonogashira).
Scenario: You are attempting a Sonogashira coupling with another part of your molecule, intending to deprotect the this compound later, but you observe formation of the terminal alkyne in the reaction mixture.
Root Cause Analysis: Standard Sonogashira conditions often employ a base (like an amine) and sometimes a co-catalyst (like CuI) that can facilitate desilylation. Some palladium catalysts or reaction conditions can also promote C-Si bond cleavage.
Solutions:
1. Use a "Sila-Sonogashira" Protocol:
-
Rationale: Certain protocols are designed for the in-situ desilylation and coupling of TMS-alkynes, often using a fluoride source.[9] If you intend to couple at the TMS-alkyne position, this is the intended pathway.
-
Protocol: A common method involves using a fluoride source like CsF or TBAF in the reaction mixture to generate the terminal alkyne in situ, which then couples with the aryl halide.[9]
2. Choose a Milder Base:
-
Rationale: If you want to preserve the TMS group during a coupling at another site, avoiding overly basic conditions is key.
-
Protocol: Use a less nucleophilic or weaker base. The choice will be highly dependent on the specific coupling reaction being performed.
3. Use a More Robust Silyl Protecting Group:
-
Rationale: If the TMS group proves too labile for your required reaction conditions, switching to a bulkier and more stable silyl group is a common strategy.
-
Protocol: Consider using triethylsilyl (TES) or triisopropylsilyl (TIPS) protecting groups. These are significantly more stable to basic conditions and require harsher deprotection methods (typically fluoride-based).[5][8]
Stability of Common Silyl Protecting Groups:
Caption: Relative stability of common alkyne silyl protecting groups.
References
-
Reddit. Deprotection mechanism : r/chemistry. [Link]
-
National Institutes of Health (NIH). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. [Link]
-
ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
ResearchGate. Gold-Catalyzed Synthesis of Tetrazoles from Alkynes by C-C Bond Cleavage. [Link]
-
MDPI. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
ResearchGate. Deprotection of a) the TMS‐protected alkyne of 1 b with b) the... | Download Scientific Diagram. [Link]
-
Organic Chemistry Portal. Desilylation. [Link]
-
Reddit. Protiodesilylation of terminal alkynes method? : r/chemistry. [Link]
-
ResearchGate. Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF. [Link]
-
Reddit. preventing TMS alkyne deprotecting in reaction : r/Chempros. [Link]
-
Organic Chemistry Portal. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]
-
LZ Chemical. 2-(2,4-difluorophenyl)ethynyl-trimethylsilane. [Link]
Sources
- 1. This compound 96 480438-92-4 [sigmaaldrich.com]
- 2. 2-(2,4-difluorophenyl)ethynyl-trimethylsilane [lzchemical.com]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
Technical Support Center: Sonogashira Coupling of (2,4-Difluorophenylethynyl)trimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Sonogashira coupling of (2,4-Difluorophenylethynyl)trimethylsilane. Our focus is on identifying and mitigating common side reactions to ensure the success of your synthetic endeavors.
Introduction: The Nuances of Coupling Silyl-Protected Alkynes
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules by coupling terminal alkynes with aryl or vinyl halides.[1] The use of a trimethylsilyl (TMS) protecting group on the alkyne, as in this compound, is a common strategy to prevent the highly prevalent Glaser-Hay homocoupling side reaction.[2] However, the stability of the TMS group itself can be a critical parameter, leading to another potential side reaction: protodesilylation.
This guide will delve into the mechanistic underpinnings of these side reactions, providing you with the expertise to diagnose and resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the trimethylsilyl (TMS) group on my alkyne?
The TMS group serves as a protecting group for the terminal alkyne. Its bulkiness prevents the unwanted oxidative homocoupling of the alkyne, commonly known as Glaser coupling, which is a major side reaction in copper-catalyzed Sonogashira reactions.[2]
Q2: What are the most common side reactions when using this compound?
The two most prevalent side reactions are:
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Glaser-Hay Homocoupling: This occurs if the TMS group is prematurely cleaved, leading to the formation of a terminal alkyne that then homocouples with itself in the presence of copper and an oxidant (like air).[3]
-
Protodesilylation: This is the cleavage of the carbon-silicon bond, replacing the TMS group with a hydrogen atom. This can be an intended step in a one-pot reaction or an unintended side reaction that consumes your starting material.[4]
Q3: Can the Sonogashira reaction be performed without a copper co-catalyst?
Yes, copper-free Sonogashira protocols have been developed precisely to avoid the Glaser homocoupling side reaction.[1] These methods are highly recommended if homocoupling is a persistent issue in your reactions.
Q4: My reaction isn't working at all. Where should I start troubleshooting?
If you observe no product formation, first verify the integrity of your palladium catalyst and ensure your reaction is conducted under strictly anaerobic conditions, especially if using a copper co-catalyst. Degassing your solvents and using an inert atmosphere (argon or nitrogen) are critical.[1]
Troubleshooting Guide: From Diagnosis to Resolution
Problem 1: Formation of a Significant Amount of Homocoupled Byproduct
Symptoms:
-
You observe a new spot on your TLC plate that corresponds to the dimer of your alkyne.
-
Mass spectrometry analysis of your crude reaction mixture shows a peak corresponding to the mass of the homocoupled product.
Causality: This side reaction, known as Glaser-Hay coupling, is the oxidative dimerization of terminal alkynes, catalyzed by a copper salt in the presence of an oxidant, typically oxygen.[3] The formation of this byproduct when using a TMS-protected alkyne indicates that in-situ deprotection is occurring, liberating the terminal alkyne which then undergoes homocoupling.
Visualizing the Competing Pathways:
Resolution Strategies:
| Strategy | Rationale | Experimental Protocol |
| 1. Implement Copper-Free Conditions | The Glaser-Hay coupling is fundamentally a copper-catalyzed process. Removing the copper co-catalyst is the most direct way to inhibit this side reaction. | 1. Prepare your reaction vessel under an inert atmosphere (Argon or Nitrogen).2. Add your aryl halide, this compound, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a suitable base (e.g., triethylamine or diisopropylethylamine).3. Ensure no copper salt (e.g., CuI) is added.4. Proceed with your standard heating and stirring protocol. |
| 2. Ensure Strict Anaerobic Conditions | Oxygen is the oxidant in the Glaser-Hay coupling. Rigorous exclusion of air can significantly suppress this side reaction. | 1. Use Schlenk line techniques for all manipulations.2. Degas all solvents and liquid reagents by at least three freeze-pump-thaw cycles.3. Maintain a positive pressure of an inert gas throughout the reaction. |
| 3. Modify the Base | Certain bases can promote desilylation. Switching to a less nucleophilic or sterically hindered base may reduce the rate of TMS cleavage. | 1. If using a primary or secondary amine, consider switching to a tertiary amine like triethylamine or a hindered base like diisopropylethylamine. |
Problem 2: Significant Protodesilylation of this compound
Symptoms:
-
You isolate a significant amount of your silylated alkyne starting material, but also a byproduct identified as 1-ethynyl-2,4-difluorobenzene.
-
Your desired coupled product yield is low, even in the absence of homocoupling.
Causality: Protodesilylation is the cleavage of the C-Si bond by a proton source. While often intentionally induced by fluoride ions (e.g., from TBAF or CsF) or specific base/solvent systems (e.g., K₂CO₃ in methanol), it can occur as an unwanted side reaction under certain Sonogashira conditions.[4][5] The electron-withdrawing nature of the 2,4-difluorophenyl group can make the silicon atom more susceptible to nucleophilic attack, potentially facilitating this cleavage.
Visualizing the Protodesilylation Mechanism:
Resolution Strategies:
| Strategy | Rationale | Experimental Protocol |
| 1. Use Anhydrous Conditions | Water can act as both a nucleophile to attack the silicon and a proton source to cleave the C-Si bond. | 1. Dry all glassware in an oven overnight.2. Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled.3. Ensure your base (e.g., triethylamine) is anhydrous. |
| 2. Choose a Non-Nucleophilic Base | While amine bases are standard, in cases of sensitive substrates, a non-nucleophilic organic or inorganic base might be preferable. | 1. Consider replacing amine bases with an inorganic base like anhydrous K₂CO₃ or Cs₂CO₃, especially in a non-protic solvent like THF or dioxane. |
| 3. Avoid Fluoride Additives | Unless a one-pot desilylation-coupling is intended, avoid any additives that are sources of fluoride ions, as these are potent desilylating agents.[3] | 1. Scrutinize all reagents to ensure they are free from fluoride contamination. |
| 4. Optimize Reaction Temperature | Higher temperatures can sometimes promote side reactions. | 1. Attempt the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer period. Monitor by TLC or GC-MS to track the formation of the desilylated byproduct versus the desired product. |
Summary of Recommended Reaction Conditions
For the Sonogashira coupling of this compound, the following conditions are recommended as a starting point to minimize side reactions:
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Copper-free | To prevent Glaser-Hay homocoupling. |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, reliable palladium catalysts. |
| Base | Triethylamine or Diisopropylethylamine (2-3 eq.) | Non-nucleophilic enough to minimize protodesilylation under anhydrous conditions. |
| Solvent | Anhydrous THF, Dioxane, or Toluene | Aprotic solvents to avoid proton sources. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability and preventing oxidative side reactions. |
| Temperature | Room Temperature to 60 °C | Start low and increase only if the reaction is sluggish. |
References
-
An easy one-pot desilylation/copper-free Sonogashira cross-coupling reaction assisted by tetra-butylammonium fluoride (TBAF): Synthesis of highly π-conjugated porphyrins. ResearchGate. Available at: [Link]
-
One-pot desilylation-Sonogashira coupling. FAO AGRIS. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Available at: [Link]
-
Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Available at: [Link]
-
CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Organic Chemistry Portal. Available at: [Link]
-
Alkynylsilane synthesis. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters - ACS Publications. Available at: [Link]
-
One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available at: [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
Improving the yield of coupling reactions with (2,4-Difluorophenylethynyl)trimethylsilane
Welcome to the technical support center for coupling reactions involving (2,4-Difluorophenylethynyl)trimethylsilane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions for maximum yield and purity.
Section 1: Foundational Knowledge & Key Considerations
This compound is a valuable building block, but its electronic properties—specifically the electron-withdrawing nature of the two fluorine atoms—can significantly influence reactivity in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. Understanding these effects is the first step toward successful experimentation.
FAQ 1: Why is my Sonogashira reaction with this compound sluggish or failing?
The difluorophenyl group is strongly electron-withdrawing. This has two main consequences for the Sonogashira reaction:
-
Increased Acidity of the Alkyne Proton (Post-Desilylation): While the trimethylsilyl (TMS) group is still attached, this is not a factor. However, if you are performing a one-pot desilylation-coupling, the resulting terminal alkyne is more acidic than its non-fluorinated analog. This can be beneficial for the formation of the copper acetylide intermediate.
-
Electronic Effects on the Palladium Catalyst: The choice of phosphine ligand on the palladium catalyst is critical. Electron-rich ligands are often required to enhance the rate of the oxidative addition step, which can be a bottleneck with some aryl halides.[1][2]
A common cause of failure is an insufficiently active catalyst system or non-optimal reaction conditions that do not account for the substrate's electronic nature.[3] The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition and reaction failure.[4]
Section 2: Troubleshooting Common Issues
This section addresses the most frequent problems encountered in a practical, question-and-answer format.
Low or No Product Yield
Q1: I'm seeing low to no conversion of my aryl halide. What are the first things to check?
A1: A systematic check is crucial.[3] Begin with the fundamentals:
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive.[5] Ensure your flask was properly purged (at least three vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed.[4]
-
Reagent Quality: Verify the purity of your aryl halide, base, and solvents. Amine bases can oxidize over time; using a freshly distilled amine or a new bottle is advisable.[6] Copper(I) iodide, a common co-catalyst, should be a white to light tan powder; if it is green or brown, it has likely oxidized and should be replaced.[4]
-
Catalyst Activity: Use a fresh batch of the palladium catalyst. Pd(PPh₃)₄, while common, can degrade upon storage.[4] Consider using a more stable and active Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[7]
Q2: My reaction starts but then stalls. I see the formation of palladium black. What's happening?
A2: Palladium black indicates that your active Pd(0) catalyst has aggregated and precipitated out of solution, halting the catalytic cycle.[4] This is often caused by:
-
Ligand Dissociation/Oxidation: The phosphine ligands stabilize the palladium center.[8] At elevated temperatures, these ligands can dissociate, or be oxidized, leaving the palladium atoms exposed to aggregation.[9]
-
Inappropriate Solvent: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6]
-
High Temperature: While heating is sometimes necessary for less reactive aryl halides (especially chlorides), excessive heat can accelerate catalyst decomposition.[5]
Solution Workflow:
Caption: Decision tree for choosing a TMS deprotection method.
Section 3: Recommended Protocols
These protocols provide robust starting points for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.
Protocol 1: Sonogashira Coupling of an Aryl Bromide
This protocol is a good starting point for coupling this compound with a generic aryl bromide.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl bromides offer a good balance of reactivity and stability. Iodides are more reactive, while chlorides are less reactive and may require more forcing conditions. [4] |
| Alkyne | This compound (1.2 equiv) | A slight excess ensures complete consumption of the limiting aryl halide. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A stable, reliable Pd(II) precatalyst that is reduced in situ. [7] |
| Cu Co-catalyst | CuI (4-10 mol%) | Essential for the standard Sonogashira mechanism. Ensure it is fresh. [10] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both the base and often as the solvent. Must be anhydrous and degassed. [4] |
| Solvent | TEA or THF/TEA (2:1) | If solubility is an issue, a co-solvent like THF can be used. |
| Temperature | Room Temp to 50 °C | Start at room temperature. Gentle heating may be required for less reactive bromides. |
| Atmosphere | Argon or Nitrogen | Absolutely critical for preventing catalyst decomposition and Glaser coupling. [3] |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., TEA) via syringe.
-
Add this compound (1.2 equiv) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction occurs after 2-4 hours, gradually warm the mixture to 40-50 °C.
-
Upon completion, dilute the mixture with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: TMS Deprotection using K₂CO₃/Methanol
| Parameter | Recommended Condition | Rationale & Comments |
| Substrate | TMS-protected alkyne (1.0 equiv) | The coupled product from Protocol 1. |
| Base | K₂CO₃ (0.2 equiv) | A catalytic amount is sufficient and minimizes risk of SₙAr side reactions. [11][12] |
| Solvent | Methanol (MeOH) | Acts as both solvent and proton source. |
| Temperature | Room Temperature | Mild conditions are usually sufficient. |
| Time | 1-4 hours | Monitor by TLC for the disappearance of starting material. |
Step-by-Step Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol in a round-bottom flask.
-
Add potassium carbonate (0.2 equiv) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
By understanding the key chemical principles and systematically troubleshooting, you can significantly improve the yield and reliability of your coupling reactions with this compound.
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (n.d.).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis - Benchchem. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025).
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. (2022).
- "head-to-head comparison of different phosphine ligands in palladium catalysis" - Benchchem. (n.d.).
- Ligand design for cross-couplings: phosphines - YouTube. (2024).
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (2021).
- Deprotection of trimethylsilyl group of an alkyne - ChemSpider Synthetic Pages. (n.d.).
- TMS Deprotection low yields :( : r/chemhelp - Reddit. (2024).
- Protiodesilylation of terminal alkynes method? - ECHEMI. (n.d.).
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
- Organic & Biomolecular Chemistry - ORBi. (2015).
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021).
- A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PubMed. (2020).
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
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- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Purification of (2,4-Difluorophenylethynyl)trimethylsilane
Welcome to the technical support center for the purification of (2,4-Difluorophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.
Introduction
This compound is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds.[1][] Its synthesis, typically achieved through a Sonogashira coupling reaction between 1-bromo-2,4-difluorobenzene and trimethylsilylacetylene, can often lead to a mixture of products and byproducts that require careful purification.[3][4] This guide provides practical, field-proven advice to navigate these purification challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Presence of a Significant Amount of a Less Polar Impurity, Suspected to be a Homocoupled Dimer.
Q: My crude reaction mixture shows a significant spot on the TLC with a lower Rf value than my product, which I suspect is the homocoupled dimer of trimethylsilylacetylene (bis(trimethylsilyl)acetylene). How can I minimize its formation and remove it from my product?
A: The formation of a homocoupled alkyne dimer, often a result of Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, particularly when oxygen is present in the reaction mixture.[3][5][6] The copper(I) co-catalyst can promote this undesired dimerization.[3][5]
Root Cause Analysis and Mitigation Strategy:
-
Oxygen Contamination: The primary cause is the presence of oxygen.[5][6] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degassing your solvents and reagents thoroughly before use is critical.
-
Copper Catalyst Concentration: High concentrations of the copper catalyst can also promote homocoupling.[5] Using the minimum effective amount of the copper(I) salt is advisable. In some cases, a copper-free Sonogashira protocol may be a suitable alternative to avoid this byproduct altogether.[3][7]
Purification Protocol: Column Chromatography
Column chromatography is the most effective method for separating this compound from the non-polar bis(trimethylsilyl)acetylene byproduct.[8][9][10][11]
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.[8]
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.[8][9]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.[12]
-
Elution: Begin elution with a non-polar solvent system. The less polar homocoupled dimer will elute first. A typical starting eluent would be pure hexane or a mixture with a very small percentage of a slightly more polar solvent like ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute your desired product, this compound. For example, you can slowly increase the percentage of ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[9] Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Issue 2: Unreacted Starting Materials are Contaminating the Final Product.
Q: After my reaction, I've identified the presence of unreacted 1-bromo-2,4-difluorobenzene and/or trimethylsilylacetylene in my crude product. What is the best way to remove these?
A: The presence of starting materials indicates an incomplete reaction. While optimizing the reaction conditions (e.g., reaction time, temperature, catalyst loading) is the first step, effective purification methods can remove these contaminants.
Purification Strategy:
-
Removal of Trimethylsilylacetylene: Trimethylsilylacetylene is a volatile liquid with a boiling point of 53 °C.[13][14] It can often be removed by evaporation under reduced pressure along with the reaction solvent.
-
Removal of 1-Bromo-2,4-difluorobenzene: This starting material has a different polarity compared to the product and can be separated using column chromatography.
Recommended Purification Protocol: Column Chromatography
A similar column chromatography setup as described for the homocoupling byproduct can be employed.
| Compound | Typical Elution Order (from non-polar to polar) |
| Bis(trimethylsilyl)acetylene (if present) | 1 |
| 1-Bromo-2,4-difluorobenzene | 2 |
| This compound | 3 |
By carefully selecting the solvent system and monitoring with TLC, you can effectively separate the product from the unreacted aryl halide.
Issue 3: My Purified Product Appears to be Decomposing or is Unstable.
Q: I've successfully purified my this compound, but it seems to be unstable upon storage. What are the proper storage and handling procedures?
A: While the trimethylsilyl (TMS) group offers protection to the terminal alkyne, silylated compounds can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions.
Expert Recommendations for Stability:
-
Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent exposure to air and moisture.[15] For long-term storage, refrigeration is recommended.[15]
-
Handling: Handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Use anhydrous solvents for any subsequent reactions.
-
pH Considerations: Avoid contact with strong acids or bases, which can cleave the TMS group. The compound is generally stable under neutral conditions.[13][14]
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best suited for assessing the purity of this compound?
A1: A combination of techniques is recommended for comprehensive purity analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation and purity assessment. The 1H NMR spectrum should show a characteristic singlet for the trimethylsilyl protons around 0.25 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities.[16][17] The silylated nature of the compound makes it amenable to GC analysis.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for less volatile impurities.
Q2: Can I use distillation to purify this compound?
A2: Yes, vacuum distillation can be a viable purification method, especially for larger quantities. The boiling point of this compound is reported as 85 °C at 0.1 mmHg.[19] However, care must be taken to ensure that any impurities are not co-distilling with the product. Column chromatography often provides a higher degree of purity.
Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?
A3: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Ventilation: Work in a well-ventilated fume hood.
-
Flammability: Trimethylsilylacetylene is a highly flammable liquid and should be handled with care, away from ignition sources.[15][20]
-
Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere is crucial for both safety and reaction efficiency.[15]
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Potential Impurities and Their Structures
The diagram below shows the structures of the desired product and common impurities.
Caption: Structures of the product and common impurities.
References
- Troubleshooting homocoupling byproducts in Sonogashira reactions - Benchchem. (n.d.).
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - BYJU'S. (n.d.). Retrieved from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved from [Link]
-
Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem. (n.d.). Retrieved from [Link]
-
Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (n.d.). Retrieved from [Link]
-
Trimethylsilylacetylene - Petra Research, Inc. (n.d.). Retrieved from [Link]
-
Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Retrieved from [Link]
- JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents. (n.d.).
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed. (n.d.). Retrieved from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Retrieved from [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved from [Link]
-
B. Column Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved from [Link]
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Troubleshooting low yield in the synthesis of (2,4-Difluorophenylethynyl)trimethylsilane
Technical Support Center: Synthesis of (2,4-Difluorophenylethynyl)trimethylsilane
A Guide for Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling of an aryl halide with a terminal alkyne is a cornerstone reaction in medicinal chemistry and materials science for creating carbon-carbon bonds.[1][2] The synthesis of this compound, a valuable building block, typically proceeds via this pathway, coupling 1-bromo-2,4-difluorobenzene with ethynyltrimethylsilane. While powerful, this reaction is sensitive to several parameters that can lead to frustratingly low yields.
This guide provides a structured, in-depth approach to troubleshooting common issues encountered during this synthesis. It is designed to move beyond simple procedural steps, offering explanations for why specific problems occur and how to rectify them based on established mechanistic principles.
Part 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific, observable problems in a question-and-answer format.
Q1: My reaction has stalled. TLC/GC-MS analysis shows a large amount of unreacted 1-bromo-2,4-difluorobenzene. What are the likely causes?
A: An incomplete reaction points to issues with the catalytic cycle, primarily catalyst activity or suboptimal reaction conditions. The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step.
Primary Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: The active Pd(0) catalyst is sensitive to oxygen. Contamination can oxidize it to inactive Pd(II) or lead to the formation of palladium black, a common sign of catalyst decomposition.[3] Similarly, the Cu(I) co-catalyst can be oxidized.
-
Solution: Ensure rigorous anaerobic conditions. Solvents and the amine base must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3] Use fresh, high-purity catalysts; Pd(PPh₃)₄ is notoriously sensitive to air, while PdCl₂(PPh₃)₂ is more stable but requires in situ reduction to Pd(0), often by the amine or phosphine ligands.[1][3]
-
-
Insufficient Temperature:
-
Cause: Aryl bromides are less reactive than aryl iodides and often require thermal energy to undergo oxidative addition efficiently.[4][5] Room temperature may be insufficient for this specific substrate.
-
Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 50-60 °C) and monitor progress. If the reaction remains sluggish, temperatures of 80 °C or higher may be necessary, potentially in a sealed vessel if using volatile reagents or solvents.[4]
-
-
Ineffective Base:
-
Cause: The base has two crucial roles: neutralizing the H-X acid formed and facilitating the deprotonation of the terminal alkyne to form the copper acetylide.[1][5] If the base is weak, wet, or sterically hindered, these processes will be inefficient.
-
Solution: Use a dry, sufficiently basic amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[3] Ensure it is used in stoichiometric excess (typically 2-5 equivalents). Some protocols suggest using the amine as the solvent to ensure a high concentration.[6]
-
Q2: My NMR/GC-MS shows a significant non-polar byproduct, which I suspect is the homocoupled dimer of ethynyltrimethylsilane (1,4-Bis(trimethylsilyl)buta-1,3-diyne). How can I prevent this?
A: This side product arises from the Glaser-Hay coupling, an oxidative dimerization of the terminal alkyne.[7][8] This is a classic side reaction in Sonogashira couplings and is almost always promoted by the presence of oxygen and the copper co-catalyst.[1][9]
Primary Causes & Solutions:
-
Oxygen Contamination:
-
Cause: The Glaser coupling mechanism relies on the oxidation of the Cu(I) acetylide intermediate.[7][8] Molecular oxygen is a highly efficient oxidant for this process.
-
Solution: This re-emphasizes the critical need for stringent anaerobic conditions. Meticulous degassing of all solvents and reagents is the most effective preventative measure.[3][9]
-
-
Excessive Copper Catalyst:
-
Cause: While Cu(I) is a co-catalyst that accelerates the desired reaction, its presence is also a prerequisite for the Glaser pathway.[1] Using too high a loading can favor the undesired homocoupling.
-
Solution: Reduce the copper catalyst loading. Typical loadings are in the range of 1-5 mol%. Also, ensure you are using high-purity CuI, as aged sources may contain Cu(II) impurities that can accelerate homocoupling.[3]
-
-
Consider Copper-Free Conditions:
-
Cause: To completely eliminate the primary pathway for Glaser coupling, the copper co-catalyst can be removed entirely.[1][10]
-
Solution: Switch to a copper-free Sonogashira protocol. These methods often require different ligands (e.g., bulky electron-rich phosphines) or higher temperatures to facilitate the direct reaction of the palladium complex with the alkyne, but they completely prevent copper-mediated dimerization.[10][11]
-
Q3: The reaction mixture turned dark brown or black, and I have a complex mixture of products with low yield of the desired compound. What happened?
A: The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[3] This occurs when the Pd(0) complex loses its coordinating ligands and aggregates into an inactive metallic form.
Primary Causes & Solutions:
-
High Temperature:
-
Cause: While heat can be necessary to drive the reaction, excessive temperatures can accelerate the decomposition of the palladium-phosphine complexes.
-
Solution: Find the optimal temperature. Run small-scale test reactions at different temperatures (e.g., 50 °C, 70 °C, 90 °C) to find the sweet spot that promotes the reaction without significant catalyst death.
-
-
Inappropriate Solvent:
-
Cause: The choice of solvent can influence catalyst stability. Some solvents, particularly highly coordinating ones like DMF at high temperatures or THF, have been anecdotally reported to promote the formation of palladium black in some systems.[4][6]
-
Solution: Consider alternative solvents. Toluene or dioxane are often robust choices for Sonogashira couplings. Using the amine base (e.g., Et₃N) as the solvent can also be effective.[4][6]
-
-
Impure Reagents:
-
Cause: Impurities in the starting materials or solvents can poison the catalyst, leading to its decomposition.[3]
-
Solution: Use high-purity, anhydrous solvents and reagents. If necessary, purify the 1-bromo-2,4-difluorobenzene and ethynyltrimethylsilane via distillation before use.
-
Part 2: Frequently Asked Questions (Best Practices)
Q1: What is the optimal catalyst system for coupling an electron-deficient aryl bromide like 1-bromo-2,4-difluorobenzene? A: For aryl bromides, a common and effective system is a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ (1-3 mol%) with additional triphenylphosphine (PPh₃) ligand (2-6 mol%) and CuI (1-5 mol%).[2] The extra phosphine ligand helps to stabilize the Pd(0) intermediate. Air-stable Pd(II) precatalysts are generally easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[3]
Q2: Which base and solvent combination is recommended? A: A common and reliable combination is triethylamine (Et₃N) as the base in THF or Toluene .[2] Et₃N serves as both the base and a solvent, and it effectively scavenges the HBr byproduct. Using a 1:1 mixture of Toluene:Et₃N can also be very effective. Ensure all components are anhydrous and thoroughly degassed.
Q3: How critical is degassing, and what is the best method? A: It is absolutely critical. Oxygen is the primary culprit for the formation of the undesired Glaser coupling byproduct and contributes to catalyst deactivation.[3][9]
-
Best Method (Freeze-Pump-Thaw): For volatile solvents like THF, this is the most rigorous method. Freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. Repeat this cycle three times.
-
Good Method (Sparging): For less volatile solvents or amine bases, bubbling a stream of an inert gas (Argon or Nitrogen) through the liquid for 30-60 minutes is highly effective.
Q4: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5). The product, this compound, will be less polar than the starting aryl bromide. Staining with potassium permanganate can help visualize the alkyne product. For more quantitative analysis, taking small aliquots for GC-MS analysis is ideal.
Part 3: Protocols & Data
Table 1: Comparison of Typical Sonogashira Reaction Conditions
| Parameter | Condition A: Standard Cu-Catalyzed | Condition B: Robust Cu-Free | Rationale |
| Aryl Halide | 1-bromo-2,4-difluorobenzene (1.0 eq) | 1-bromo-2,4-difluorobenzene (1.0 eq) | Substrate of interest. |
| Alkyne | Ethynyltrimethylsilane (1.2 eq) | Ethynyltrimethylsilane (1.2 eq) | Slight excess drives the reaction. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(II) precatalysts are air-stable. |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich ligands needed for Cu-free. |
| Co-Catalyst | CuI (1-2 mol%) | None | Avoids Glaser homocoupling byproduct.[1] |
| Base | Et₃N (3 eq) | K₂CO₃ (3 eq) | Amine base is standard; inorganic base for Cu-free. |
| Solvent | THF or Toluene, degassed | Dioxane or DMF, degassed | Robust solvents for coupling reactions. |
| Temperature | 60-80 °C | 80-100 °C | Cu-free often requires more thermal energy. |
Protocol 1: Recommended Step-by-Step High-Yield Synthesis (Cu-Catalyzed)
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add 1-bromo-2,4-difluorobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Solvent/Reagent Addition: Add anhydrous, degassed Toluene (5 mL) and degassed triethylamine (3.0 mmol). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction by TLC every hour until the starting aryl bromide is consumed (typically 3-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a short plug of Celite® to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of 100% Hexanes to 2% Ethyl Acetate in Hexanes) to afford the pure product.
Part 4: Visualizations
Diagram 1: The Catalytic Cycles of the Sonogashira Reaction
Caption: A logical workflow for diagnosing and solving low-yield issues in the synthesis.
References
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Li, P., et al. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Glaser coupling. Retrieved from [Link]
-
Azizi, Z., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6731. DOI:10.1039/D0RA10575A. Retrieved from [Link]
-
RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. DOI: 10.1021/acs.orglett.0c01691. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. Retrieved from [Link]
-
Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4800. DOI: 10.1038/s41467-018-07239-6. Retrieved from [Link]
-
Grokipedia. (n.d.). Glaser coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
American Chemical Society. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,3-difluoroallyl)trimethylsilane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]
- Google Patents. (n.d.). CN100335486C - Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane.
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Technical Support Center: (2,4-Difluorophenylethynyl)trimethylsilane Deprotection
Welcome to the technical support guide for the deprotection of (2,4-Difluorophenylethynyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the critical trimethylsilyl (TMS) deprotection step. Here, we address the most common issue of incomplete reactions and provide robust, field-tested protocols and insights to ensure a successful synthesis of 1-ethynyl-2,4-difluorobenzene.
Core Troubleshooting: Incomplete Deprotection
Q1: My deprotection of this compound is consistently incomplete or stalls. What are the primary causes and how can I resolve this?
A1: This is a frequent challenge in synthetic chemistry. An incomplete reaction can typically be traced back to one of three areas: reagent quality, reaction conditions, or issues with the analytical assessment. The electron-withdrawing nature of the difluorophenyl group can also influence reactivity compared to electron-neutral or -rich aryl alkynes.[1]
Here’s a breakdown of the likely culprits and their solutions:
-
Reagent Quality & Stoichiometry:
-
Tetrabutylammonium Fluoride (TBAF): This is the most common reagent for TMS deprotection, but its effectiveness is highly dependent on its hydration state.[2] Commercial TBAF solutions in THF contain varying amounts of water, which can affect reactivity. If the reaction is sluggish, your TBAF solution may be old or have absorbed excess moisture.
-
Potassium Carbonate (K₂CO₃): This is a milder, economical, and highly effective alternative.[4][5] The reaction relies on the generation of methoxide in methanol, which acts as the nucleophile.[6] For this to be effective, the K₂CO₃ must be anhydrous and the methanol must be of high purity.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. For TBAF, anhydrous THF is standard.[7] For K₂CO₃, methanol is the required solvent to generate the active methoxide species.[4][6] Using non-protic solvents with a base like piperidine can suppress desilylation if it's an unwanted side reaction, highlighting the importance of a protic solvent like methanol for intentional deprotection with K₂CO₃.[8]
-
Temperature & Time: Most TMS deprotections are rapid at room temperature, often completing within 1-2 hours.[4][7] However, if the reaction stalls, gentle heating (e.g., to 40°C) can sometimes drive it to completion.[9] Conversely, prolonged reaction times, especially under basic conditions, can sometimes lead to degradation of the desired terminal alkyne product.[4][10]
-
-
Product Characteristics:
-
The product, 1-ethynyl-2,4-difluorobenzene, is a relatively low-melting solid (29-32 °C) and can be volatile.[12] It is possible the deprotection is complete, but the product is being lost during workup or concentration steps (e.g., on a rotary evaporator).
-
Solution: After workup, use minimal vacuum pressure and avoid heating during solvent removal. Confirm reaction completion via NMR or GC-MS on a crude sample before assessing the final isolated yield.
-
-
Below is a workflow to systematically troubleshoot this issue.
Sources
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- 12. thomassci.com [thomassci.com]
Technical Support Center: Removal of Residual Palladium from (2,4-Difluorophenylethynyl)trimethylsilane Reactions
Welcome to the Technical Support Center for palladium removal in the synthesis of (2,4-Difluorophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling the persistent challenge of residual palladium contamination. The Sonogashira coupling, a cornerstone of modern synthetic chemistry for forming C-C bonds, is invaluable in synthesizing this key intermediate.[1][2][3][4] However, the removal of the palladium catalyst to meet the stringent regulatory limits for active pharmaceutical ingredients (APIs), often below 10 ppm, presents a significant purification hurdle.[5][6] This resource offers a structured approach to troubleshooting and optimizing your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound particularly challenging?
A1: Several factors contribute to the difficulty. The product itself, an alkynylsilane, can have varying polarity, making standard chromatographic separation from palladium complexes challenging.[7] Furthermore, the Sonogashira reaction can generate various palladium species, both soluble and insoluble, in different oxidation states (e.g., Pd(0), Pd(II)), each requiring a potentially different removal strategy.[8]
Q2: What are the primary methods for removing residual palladium?
A2: The most common and effective methods involve the use of palladium scavengers, which are materials that selectively bind to palladium.[5] These can be broadly categorized as:
-
Silica-based scavengers: Often functionalized with thiol (-SH) or amine groups that have a high affinity for palladium.[8][9][10][11]
-
Activated carbon: A cost-effective adsorbent that can remove various palladium species.[12][13][14]
-
Polymer-supported scavengers: Similar to silica-based scavengers but using a polymer backbone.
-
Other methods include crystallization, liquid-liquid extraction, and filtration through celite.[15][16][17]
Q3: What are the regulatory limits for palladium in APIs?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. Palladium is classified as a Class 2B element, with an oral consumption limit of 10 ppm.[6]
Q4: How can I quantify the amount of residual palladium in my sample?
A4: The most accurate and widely used techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[18][19][20] These methods offer high sensitivity and can detect palladium at parts-per-billion (ppb) levels. For more rapid, in-process checks, colorimetric methods are also being developed.[21]
Troubleshooting Guide
This section provides a structured approach to address common issues encountered during the removal of residual palladium.
Issue 1: High Levels of Palladium Remain After Initial Workup and Chromatography
Plausible Cause: The palladium species present in your reaction mixture may be highly soluble in your chromatography eluent or may co-elute with your product. Standard silica gel chromatography is often insufficient for complete removal.[20]
Proposed Solution Workflow:
Caption: Troubleshooting workflow for high residual palladium.
Comparative Analysis of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Mechanism of Action | Advantages | Disadvantages |
| Thiol-Functionalized Silica (e.g., QuadraSil™ MP) | Mercaptopropyl (-SH) | 1.0 - 1.5[9] | Strong covalent-like bond formation with palladium through soft-soft interaction (HSAB principle).[9][22] | High selectivity and efficiency for Pd, fast kinetics, broad solvent compatibility.[9][10][11][23][24] | Higher cost compared to activated carbon. |
| Activated Carbon | N/A (Porous carbon matrix) | N/A | Adsorption of palladium species onto the high surface area of the carbon.[13][14][25] | Cost-effective, effective for various Pd species.[12][13] | Can adsorb the desired product, leading to yield loss; may require larger volumes.[12] |
| Amine-Functionalized Silica | Amino (-NH2) | ~2.0[26] | Coordination of the amine lone pair with the palladium center. | Effective for certain Pd species. | Can be less effective than thiol-based scavengers for Pd(0). |
Issue 2: Product Loss During Scavenging Treatment
Plausible Cause: Non-specific adsorption of your product, this compound, onto the scavenger material, particularly with activated carbon.[12]
Proposed Solutions:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level. Start with a screening experiment using different equivalents of the scavenger.
-
Solvent Selection: Perform the scavenging in a solvent where your product is highly soluble. This will minimize its interaction with the scavenger surface.
-
Temperature and Time: Shorter treatment times and lower temperatures can sometimes reduce product loss while still being effective for palladium removal.
-
Sequential, Dilute Washes: After filtration of the scavenger, wash the filter cake with multiple small portions of fresh solvent to recover adsorbed product.
Issue 3: Inconsistent Results Batch-to-Batch
Plausible Cause: Variability in the Sonogashira reaction workup can lead to different forms and concentrations of residual palladium. The age and quality of reagents can also play a role.
Proposed Solutions:
-
Standardize Workup Procedure: Ensure consistent workup conditions (e.g., quenching, extraction, filtration through celite) before the scavenging step.[15]
-
Inert Atmosphere: While newer Sonogashira protocols are more robust, performing the reaction under an inert atmosphere can minimize the formation of palladium oxides that may be more difficult to remove.[4]
-
Pre-treatment of Crude Material: Before adding the scavenger, consider a simple filtration through a pad of celite to remove any heterogeneous palladium particles.[15][16]
Experimental Protocols
Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica (e.g., QuadraSil™ MP)
This protocol is a general guideline and should be optimized for your specific reaction scale and conditions.
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add 3-5 weight equivalents of thiol-functionalized silica scavenger relative to the theoretical amount of palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature (20-25 °C) for 1-4 hours. The optimal time should be determined by in-process monitoring if possible.
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of celite to remove the scavenger.
-
Washing: Wash the filter cake with 2-3 portions of the clean solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS.
Caption: Protocol for palladium scavenging with thiol-functionalized silica.
Protocol 2: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate).
-
Carbon Addition: Add 5-10 wt% of activated carbon relative to the mass of the crude product.
-
Stirring: Stir the slurry at room temperature for 2-6 hours. In some cases, gentle heating (40-50 °C) can improve efficiency.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that this filtration can be slow.
-
Washing: Thoroughly wash the celite/carbon cake with fresh solvent to recover the product.
-
Concentration and Analysis: Combine the filtrate and washes, concentrate, and analyze for palladium content.
Concluding Remarks
The successful removal of residual palladium from the synthesis of this compound is a critical step in ensuring the quality and safety of downstream applications, particularly in pharmaceutical development. A systematic approach involving the screening of scavengers and optimization of conditions is paramount. Thiol-functionalized silica scavengers often provide the most efficient and selective removal, while activated carbon presents a cost-effective alternative.[8][12] For particularly stubborn cases, a combination of methods may be necessary. Always validate the final product's purity with a sensitive analytical technique like ICP-MS to ensure compliance with regulatory standards.[19][20]
References
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
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Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link]
-
ISOLUTE® Si-Thiol - Metal Scavenger. Biotage. [Link]
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Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Purdue e-Pubs. [Link]
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Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
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Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. ResearchGate. [Link]
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Cas 1225327-73-0,QuadraSil MP. LookChem. [Link]
-
Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Quadrasil MP I: Silica metal scavenger. Johnson Matthey. [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC - PubMed Central. [Link]
-
Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry (RSC Publishing). [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]
-
Quadrasil MP S: Silica metal scavenger. Johnson Matthey. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
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A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Method of removing palladium.
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Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. ResearchGate. [Link]
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How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
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How to remove palladium catalyst from reaction mixture ? ResearchGate. [Link]
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n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. [Link]
- Method for concentration and purification of alkyne-containing molecules.
-
Alkynylsilane synthesis. Organic Chemistry Portal. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to TMS and TIPS Protection of Difluorophenylacetylene for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For terminal alkynes, such as the increasingly important difluorophenylacetylene moiety in drug candidates, silyl protecting groups offer a robust solution to mask the acidic acetylenic proton. This guide provides an in-depth technical comparison of two of the most common silyl protecting groups: trimethylsilyl (TMS) and triisopropylsilyl (TIPS). We will delve into the experimental nuances of their application and removal, their relative stability under common synthetic transformations, and provide field-proven insights to guide your selection in complex synthetic campaigns.
The Critical Role of Alkyne Protection
The terminal alkyne functionality is a versatile handle in organic synthesis, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2] However, the acidic nature of the acetylenic proton can interfere with many organometallic reagents and basic reaction conditions. Protection of this proton is therefore often a necessary strategic step. The ideal protecting group should be easy to install and remove in high yield, and it must be stable to the reaction conditions employed in subsequent synthetic steps.
Trimethylsilyl (TMS): The Agile Protector
The trimethylsilyl (TMS) group is one of the most widely used protecting groups for terminal alkynes due to its ease of introduction and mild removal conditions.[3] Its relatively small steric footprint allows for rapid reaction kinetics in both protection and deprotection steps.
Experimental Protocol: TMS Protection of 2,4-Difluorophenylacetylene
A typical procedure for the TMS protection of 2,4-difluorophenylacetylene involves the deprotonation of the terminal alkyne with a suitable base, followed by quenching with trimethylsilyl chloride.
Step-by-Step Methodology:
-
To a solution of 2,4-difluorophenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to afford (2,4-difluorophenyl)ethynyltrimethylsilane.
Experimental Protocol: TMS Deprotection
The lability of the TMS group allows for its removal under very mild basic conditions, a significant advantage when dealing with sensitive functional groups.[3][4]
Step-by-Step Methodology:
-
Dissolve the TMS-protected 2,4-difluorophenylacetylene (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.[4]
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with diethyl ether, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected 2,4-difluorophenylacetylene.
Triisopropylsilyl (TIPS): The Robust Guardian
In contrast to the TMS group, the triisopropylsilyl (TIPS) group offers significantly enhanced steric bulk, which translates to greater stability under a wider range of reaction conditions.[5][6] This robustness makes it the protecting group of choice when downstream transformations involve harsher reagents or prolonged reaction times.
Experimental Protocol: TIPS Protection of 2,4-Difluorophenylacetylene
The introduction of the bulkier TIPS group generally follows a similar procedure to TMS protection, though reaction times may be longer.
Step-by-Step Methodology:
-
To a solution of 2,4-difluorophenylacetylene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the solution at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by flash column chromatography to yield (2,4-difluorophenyl)ethynyltriisopropylsilane.
Experimental Protocol: TIPS Deprotection
The increased stability of the TIPS group necessitates more potent deprotection reagents, with fluoride ion sources being the most common choice.[5][6]
Step-by-Step Methodology:
-
Dissolve the TIPS-protected 2,4-difluorophenylacetylene (1.0 eq) in anhydrous THF.
-
Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF) dropwise at room temperature.[6]
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected 2,4-difluorophenylacetylene.
Head-to-Head Comparison: TMS vs. TIPS
| Feature | Trimethylsilyl (TMS) | Triisopropylsilyl (TIPS) |
| Steric Bulk | Low | High |
| Stability | Labile to mild acid and base | Robust, stable to a wider pH range |
| Protection Conditions | Fast reaction times | Longer reaction times |
| Deprotection Conditions | Mild (e.g., K₂CO₃/MeOH)[3][4] | More forcing (e.g., TBAF/THF)[5][6] |
| Orthogonal Deprotection | Can be selectively removed in the presence of TIPS.[5] | Can be retained while TMS is removed. |
| Typical Yields | Generally >90% for protection and deprotection | Generally >90% for protection and deprotection |
Field-Proven Insights: Making the Right Choice
The choice between TMS and TIPS protection is a critical strategic decision in a multi-step synthesis.
-
Choose TMS when:
-
Subsequent reaction steps are performed under neutral or mildly acidic/basic conditions.
-
A protecting group that can be removed under very gentle conditions is required to avoid degradation of a sensitive molecule.
-
The synthetic route calls for the selective deprotection of a silyl-protected alkyne in the presence of a more robust silyl ether.
-
-
Choose TIPS when:
-
The synthetic route involves strongly basic or nucleophilic reagents.
-
The protecting group needs to withstand a variety of reaction conditions in a lengthy synthesis.
-
Orthogonality is required, where a TMS-protected alcohol or another labile group needs to be selectively removed while the alkyne remains protected.
-
The stability of both TMS- and TIPS-protected alkynes in palladium-catalyzed cross-coupling reactions is a key advantage.[1][7] In a typical Sonogashira coupling, the C-Si bond remains intact, allowing for the selective formation of the desired C-C bond.[7] This stability allows for a modular approach to synthesis, where the protected difluorophenylacetylene can be coupled with various partners, and the terminal alkyne can be unmasked at a later stage for further functionalization.
Visualizing the Workflow
The following diagrams illustrate the protection and deprotection workflows for both TMS and TIPS groups on 2,4-difluorophenylacetylene.
Caption: Workflow for TMS protection and deprotection.
Caption: Workflow for TIPS protection and deprotection.
Conclusion
Both TMS and TIPS are excellent choices for the protection of the terminal alkyne of difluorophenylacetylene, each with its distinct advantages. The selection of the appropriate protecting group is a strategic decision that should be based on the specific demands of the synthetic route. The TMS group offers ease of removal, making it ideal for syntheses with milder downstream steps. In contrast, the robust nature of the TIPS group provides the necessary stability for more complex and demanding synthetic sequences. A thorough understanding of the stability and reactivity of these protecting groups is essential for the efficient and successful development of novel pharmaceutical agents.
References
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Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]
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Wikipedia. (2023, November 15). Sonogashira coupling. In Wikipedia. [Link]
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-
Ichikawa, J. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters, 18(21), 5688–5691. [Link]
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Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]
- Hajos, A., & Balint, E. (2012). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under solvent-free conditions. Indian Journal of Chemistry - Section B, 51B(1), 125-128.
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Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]
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SynArchive. (n.d.). Sonogashira Coupling. [Link]
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Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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-
Soheili, A., et al. (2003). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 5(22), 4191-4194. [Link]
- Skonieczny, K., et al. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(µ-OH)Cl(NHC)}2]. Preprints.org.
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Matrix Fine Chemicals. (n.d.). [2-(3,5-DIFLUOROPHENYL)ETHYNYL]TRIMETHYLSILANE. [Link]
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A Researcher's Guide: Navigating the Synthetic Utility of (2,4-Difluorophenylethynyl)trimethylsilane vs. 1-ethynyl-2,4-difluorobenzene
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, the 2,4-difluorophenylacetylene moiety is a crucial building block.[1] The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1] However, the choice of reagent to introduce this key fragment—specifically, whether to use the terminal alkyne, 1-ethynyl-2,4-difluorobenzene, or its trimethylsilyl (TMS)-protected counterpart, (2,4-Difluorophenylethynyl)trimethylsilane—is a critical decision that significantly impacts reaction outcomes, yields, and overall synthetic strategy.
This guide provides an in-depth comparison of these two reagents, moving beyond simple catalog data to explore the causality behind experimental choices. We will examine their respective strengths and weaknesses in the context of stability, handling, reaction scope, and strategic implementation in complex syntheses, supported by representative experimental protocols.
At a Glance: Core Differences and Physical Properties
The fundamental distinction lies in the presence of a trimethylsilyl (TMS) group on the terminal alkyne. This seemingly minor modification has profound implications for the reagent's chemical behavior.
| Feature | This compound | 1-ethynyl-2,4-difluorobenzene |
| CAS Number | 480438-92-4 | 302912-34-1[2][3] |
| Molecular Weight | 210.30 g/mol | 138.11 g/mol [2][3] |
| Physical Form | Liquid | Solid[2] |
| Key Feature | TMS-protected alkyne | Terminal alkyne |
| Stability | High; acidic proton is masked, preventing homocoupling. | Moderate; acidic proton can lead to undesired side reactions.[4] |
| Handling | Generally easier to handle and dispense as a liquid. | Solid, may require more careful handling to avoid moisture and air. |
| Primary Coupling | Requires deprotection before or in situ during coupling. | Direct use in reactions like Sonogashira coupling.[5] |
| Key Advantage | Suppresses homocoupling; enables orthogonal synthetic strategies.[6] | Atom-economical for direct, one-step coupling reactions. |
| Key Disadvantage | Requires an additional deprotection step. | Prone to Glaser-Hay homocoupling, reducing yield of the desired product.[7] |
The Decisive Factor: The Role of the Terminal Alkyne Proton
The hydrogen atom on the sp-hybridized carbon of a terminal alkyne is notably acidic (pKa ≈ 25) compared to its alkene and alkane counterparts.[4] This acidity is the root cause of the primary challenges associated with using 1-ethynyl-2,4-difluorobenzene.
The Challenge of Homocoupling with Terminal Alkynes
In many transition-metal-catalyzed cross-coupling reactions, such as the widely used Sonogashira coupling, the terminal alkyne must be deprotonated to form a metal acetylide intermediate.[5][8] While necessary for the desired reaction, this reactive intermediate is also susceptible to oxidative self-coupling, known as Glaser or Hay coupling, which forms a symmetrical 1,3-diyne byproduct.[7] This side reaction consumes the starting material, complicates purification, and ultimately lowers the yield of the intended cross-coupled product.
this compound circumvents this problem entirely. The bulky and non-acidic TMS group replaces the terminal proton, rendering the molecule inert to oxidative homocoupling conditions.[6][9] This makes it the reagent of choice when maximizing the yield of the cross-coupled product is critical.
Figure 1: Reaction pathway for a terminal alkyne, highlighting the competing homocoupling side reaction.
Strategic Flexibility in Multi-step Synthesis
The true synthetic utility of the TMS protecting group extends beyond simply preventing side reactions. It serves as a powerful tool for strategic, multi-step synthesis, enabling a level of control that is impossible with the unprotected terminal alkyne.
The TMS group is exceptionally stable under a wide range of reaction conditions but can be removed cleanly and selectively under mild protocols, most commonly with a fluoride source (e.g., TBAF) or mild base (e.g., K₂CO₃/MeOH).[6][9] This stability allows for "orthogonal" chemical strategies. A chemist can perform reactions on other parts of a molecule containing the this compound unit, leaving the alkyne functionality masked. Once those transformations are complete, the TMS group can be cleaved to reveal the terminal alkyne for a final coupling step. This approach is invaluable in the synthesis of complex molecules where functional group compatibility is a major concern.
Figure 2: A clean, sequential workflow using the TMS-protected alkyne to avoid side reactions.
Experimental Protocols: A Practical Comparison
The following protocols illustrate the practical application of both reagents in a standard Sonogashira coupling reaction.
Protocol 1: Direct Sonogashira Coupling of 1-ethynyl-2,4-difluorobenzene
This protocol outlines a direct coupling, which is faster but risks byproduct formation.
Objective: To synthesize an aryl-alkyne via Sonogashira coupling.
Materials:
-
Aryl halide (e.g., Iodobenzene) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine) (5 mL)
-
Solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 1-ethynyl-2,4-difluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent and the amine base via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired cross-coupled product and separate it from any homocoupled byproduct.
Causality: The amine base serves a dual role: it acts as the solvent and deprotonates the terminal alkyne, facilitating the formation of the copper(I) acetylide, which is the key intermediate in the catalytic cycle.[11][12] The presence of oxygen can promote the undesired oxidative homocoupling of this intermediate.[7]
Protocol 2: TMS Deprotection and Subsequent Sonogashira Coupling
This two-step, one-pot variation offers superior control and often leads to higher yields of the desired product.
Objective: To synthesize an aryl-alkyne with minimal homocoupling.
Materials:
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.4 mmol)
-
Methanol (MeOH) (10 mL)
-
For coupling step: Aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), Triethylamine (5 mL), THF (5 mL)
Procedure:
Part A: TMS Deprotection
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC. The reaction is typically complete when the starting material is consumed.[6]
-
Once deprotection is complete, carefully neutralize the mixture with dilute HCl (1M) and extract the product with an organic solvent, or concentrate the mixture in vacuo to remove the methanol. The resulting crude 1-ethynyl-2,4-difluorobenzene is often used directly in the next step without extensive purification.
Part B: Sonogashira Coupling
-
To the flask containing the crude terminal alkyne from Part A, add the aryl halide, Pd(PPh₃)₂Cl₂, CuI, THF, and triethylamine under an inert atmosphere.
-
Proceed with the reaction and workup as described in Protocol 1.
Causality: By separating the generation of the reactive terminal alkyne from the coupling conditions, this protocol ensures that the concentration of the copper acetylide intermediate is kept low at any given moment, significantly suppressing the rate of the bimolecular homocoupling reaction.[7] The choice of K₂CO₃ in methanol is a mild, efficient, and cost-effective method for TMS cleavage that is tolerant of many other functional groups.[9]
Conclusion and Strategic Recommendations
The choice between this compound and 1-ethynyl-2,4-difluorobenzene is not merely a matter of reagent availability but a strategic decision rooted in the goals of the synthesis.
-
Choose 1-ethynyl-2,4-difluorobenzene for:
-
Simple, direct coupling reactions where speed is a priority.
-
Syntheses where moderate yields are acceptable or where reaction conditions can be optimized to minimize homocoupling (e.g., using copper-free conditions).[13]
-
Cost-sensitive applications where an additional synthetic step is undesirable.
-
-
Choose this compound for:
-
High-yield syntheses: When maximizing the formation of the cross-coupled product is the primary objective.
-
Complex, multi-step syntheses: Its stability allows it to be carried through multiple reaction steps, serving as a masked alkyne that can be revealed at a later, strategic point.[6]
-
Difficult purifications: By eliminating the homocoupled byproduct, purification of the final product is significantly simplified.
-
Improved handling and storage: As a liquid, it is often easier to handle and store compared to the solid terminal alkyne.
-
Ultimately, this compound offers the researcher a higher degree of control, reliability, and strategic flexibility. While it requires an additional deprotection step, the benefits of cleaner reactions, higher yields, and broader applicability in complex synthetic routes often make it the superior choice for professionals in drug development and materials science.
References
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Johnson, C. N. et al. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health. [Link]
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Larson, G. L. Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry. [Link]
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Li, J. et al. Recent Progress of Protecting Groups for Terminal Alkynes. Science Press. [Link]
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Keary, K. et al. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. ChemRxiv. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Thomas, C. J. et al. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
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Spoering, R. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
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Synthesis of trimethyl(phenylethynyl)silane by Palladium and Copper catalyzed reaction. ResearchGate. [Link]
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Keary, K. et al. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. National Institutes of Health. [Link]
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Kuciński, K. Synthesis of Alkynylsilanes: A Review of the State of the Art. ResearchGate. [Link]
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Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Handa, S. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Silyl Protecting Groups in Sonogashira Reactions: A Yield-Centric Comparison
For researchers, medicinal chemists, and materials scientists, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This palladium- and copper-catalyzed reaction allows for the synthesis of complex molecular architectures, including pharmaceuticals, natural products, and organic materials.[1] A common challenge in these syntheses is the selective reaction of a terminal alkyne in the presence of other reactive functionalities. Silyl protecting groups offer a robust solution, masking the acidic proton of the terminal alkyne and preventing undesired side reactions.[1]
However, the choice of the silyl protecting group is not a trivial one. The steric and electronic properties of the silyl group can significantly influence the reaction yield, catalyst turnover, and overall efficiency of the Sonogashira coupling. This in-depth guide provides a comparative analysis of the most commonly employed silyl protecting groups—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS)—with a focus on their impact on reaction yields, supported by experimental data and mechanistic insights.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial to appreciating how the choice of a silyl protecting group can influence the reaction's outcome.
Figure 1: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
The reaction is initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. Concurrently, the terminal alkyne is deprotonated by a base and coordinates with a copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Finally, reductive elimination from the resulting Pd(II)-dialkyl complex yields the desired coupled product and regenerates the Pd(0) catalyst. Silyl-protected alkynes participate in this cycle after the C-H bond has been activated, and the choice of the silyl group can influence the rate of key steps.
Comparative Analysis of Silyl Protecting Groups
The ideal silyl protecting group should be easily introduced, stable under the reaction conditions, and readily cleaved post-coupling. However, the steric bulk and electronic effects of the silyl group can also impact the Sonogashira reaction itself.
| Protecting Group | Structure | Relative Steric Bulk | Relative Stability | Typical Sonogashira Yield | Key Considerations |
| TMS | -Si(CH₃)₃ | Smallest | Lowest | Very Good to Excellent | Prone to premature deprotection under basic conditions. |
| TES | -Si(CH₂CH₃)₃ | Moderate | Moderate | Excellent | Often provides higher yields than other alkynes. |
| TBDMS | -Si(CH₃)₂(C(CH₃)₃) | High | High | Good to Very Good | Increased stability can be advantageous with sensitive substrates. |
| TIPS | -Si(CH(CH₃)₂)₃ | Largest | Highest | Good to Very Good | Ideal for sterically demanding substrates and multi-step syntheses. |
Table 1: Comparison of common silyl protecting groups in Sonogashira reactions.
Trimethylsilyl (TMS): The Workhorse
The trimethylsilyl group is one of the most widely used protecting groups for terminal alkynes due to its low cost, ease of introduction, and facile removal.[1] Its small steric footprint generally leads to high reaction rates and excellent yields in Sonogashira couplings.
Experimental Example: Synthesis of 4-(Trimethylsilylethynyl)toluene
In a representative procedure, the Sonogashira coupling of 4-iodotoluene with trimethylsilylacetylene in the presence of a palladium and copper catalyst system afforded the desired product in 95% yield. This high yield underscores the efficacy of the TMS group in facilitating the coupling reaction.
Protocol: A mixture of 4-iodotoluene (1.0 mmol), trimethylsilylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (10 mL) is stirred at room temperature under an inert atmosphere for 6 hours. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
The primary drawback of the TMS group is its relatively low stability, particularly in the presence of strong bases or nucleophiles, which can lead to premature deprotection.
Triethylsilyl (TES): The Yield Enhancer
The triethylsilyl group offers a moderate increase in steric bulk and stability compared to the TMS group. This added stability can be advantageous in preventing premature deprotection while still allowing for high reaction rates. In some cases, the use of TES-protected alkynes has been reported to give significantly higher yields than other terminal alkynes. One study noted that the Sonogashira reaction of o-nitrofluorobenzene with several terminal alkynes gave a considerably higher yield with ethynyltriethylsilane.[2]
Protocol: A mixture of the aryl halide (1.0 mmol), triethylsilylacetylene (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol) in a 2:1 mixture of THF and triethylamine (9 mL) is heated at 60 °C for 12 hours under an inert atmosphere. The reaction is then worked up and purified as described for the TMS-protected alkyne.
tert-Butyldimethylsilyl (TBDMS): The Stability Champion
The tert-butyldimethylsilyl group is significantly more sterically hindered and stable than both TMS and TES groups. This enhanced stability makes it an excellent choice for multi-step syntheses where the protecting group needs to withstand a variety of reaction conditions. While its increased bulk can sometimes lead to slightly lower reaction rates in Sonogashira couplings compared to TMS, it often provides a good balance between stability and reactivity, resulting in good to very good yields.
Protocol: To a solution of the aryl halide (1.0 mmol) and tert-butyldimethylsilylacetylene (1.2 mmol) in anhydrous DMF (10 mL) are added PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol). The mixture is heated to 80 °C for 24 hours under an argon atmosphere. The product is isolated and purified using standard procedures.
Triisopropylsilyl (TIPS): The Steric Shield
The triisopropylsilyl group is the most sterically demanding and stable among the commonly used silyl protecting groups for alkynes. Its substantial bulk makes it exceptionally robust, capable of surviving harsh reaction conditions. This steric hindrance can be beneficial in directing the regioselectivity of reactions on complex molecules. In Sonogashira couplings, the TIPS group is particularly useful when working with highly functionalized or sterically congested substrates. For instance, in the total synthesis of the alkaloid bulgaramine, tris(isopropyl)silylacetylene was successfully coupled with an iodinated alcohol intermediate.[1]
Protocol: A flask is charged with the aryl halide (1.0 mmol), triisopropylsilylacetylene (1.3 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., SPhos, 0.10 mmol), and a base such as Cs₂CO₃ (2.0 mmol) in an anhydrous solvent like toluene (10 mL). The reaction is heated at 100 °C for 18-24 hours under an inert atmosphere. Workup and purification are performed using standard techniques.
Selecting the Optimal Silyl Protecting Group: A Workflow
The choice of the silyl protecting group should be guided by the specific requirements of the synthetic route, including the stability of the substrate and intermediates, the reaction conditions of subsequent steps, and the steric environment around the alkyne.
Figure 2: A decision workflow for selecting the appropriate silyl protecting group for a Sonogashira reaction.
Conclusion
The selection of a silyl protecting group for Sonogashira reactions is a critical decision that can significantly impact the success of a synthetic campaign. While TMS offers a cost-effective and high-yielding option for many applications, its lability may not be suitable for all synthetic routes. TES often provides an excellent balance of reactivity and stability, frequently leading to superior yields. For more complex syntheses requiring robust protecting groups, TBDMS and TIPS offer enhanced stability, with TIPS being the preferred choice for sterically demanding environments. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize the yields and efficiency of their Sonogashira coupling reactions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Liang, Y., et al. (2006). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. Journal of Chemical Research, 2007(12), 729-731. [Link]
-
Sonogashira coupling. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest. Retrieved January 17, 2026, from [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-Based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]
-
Plenio, H., & Fleck, T. J. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 12(30), 7934-7944. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1846. [Link]
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A Researcher's Guide to the Stability of Silyl-Protected Alkynes: A Comparative Analysis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. For terminal alkynes, whose acidic proton can interfere with a multitude of synthetic transformations, silyl ethers stand out as a versatile and widely employed class of protecting groups.[1][2] This guide provides an in-depth, data-supported comparison of the stability of the ubiquitous trimethylsilyl (TMS) group against its bulkier counterparts, offering field-proven insights to aid researchers in strategic synthetic planning.
The Hierarchy of Silyl Group Stability: A Tale of Steric Hindrance
The stability of a silyl protecting group on an alkyne is fundamentally dictated by the steric bulk of the substituents on the silicon atom.[3] Larger, more sterically encumbering groups provide a more effective shield for the silicon-carbon bond against nucleophilic or electrophilic attack, thereby enhancing stability. This principle establishes a clear hierarchy of stability that is crucial for orthogonal synthetic strategies.
The general order of stability for commonly used silyl protecting groups for alkynes, from most labile to most robust, is as follows:
Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS) [4][5]
This trend is not merely qualitative. While comprehensive kinetic data for alkyne deprotection is more dispersed than for silyl-protected alcohols, the relative rates of hydrolysis for silyl ethers provide a strong and relevant parallel.[3][6]
| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS) | Relative Rate of Basic Hydrolysis (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data adapted from studies on silyl ethers, which provides a strong corollary for the stability of silyl alkynes.[3][6] |
As the data clearly indicates, the TIPS group is significantly more stable under acidic conditions than TBDMS, and both are orders of magnitude more stable than the highly labile TMS group.[3][4] This vast difference in stability is the cornerstone of selective deprotection, allowing for the unmasking of one alkyne in the presence of another protected with a more robust silyl group.[7][8]
Deprotection Strategies: Exploiting the Lability of TMS
The primary advantage of the TMS group is its exceptional lability, which permits its removal under exceedingly mild conditions.[5] This is particularly valuable in the synthesis of complex molecules with sensitive functional groups.
1. Mild Basic/Nucleophilic Cleavage:
The most common and often preferred method for TMS deprotection is the use of mild bases or nucleophiles.[7][8]
-
Potassium Carbonate in Methanol (K₂CO₃/MeOH): This is arguably the most frequently used method.[8][9] It is mild, inexpensive, and highly effective for cleaving the C-Si bond of TMS-alkynes while often leaving bulkier silyl groups like TIPS intact.[7] The reaction is typically fast at room temperature.[9]
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is a powerful reagent for cleaving silicon-carbon bonds due to the high strength of the resulting silicon-fluoride bond.[2][10] While highly effective, it is less selective and can cleave more robust silyl groups if reaction times and stoichiometry are not carefully controlled.[1][11] Other fluoride sources like potassium fluoride (KF) with a crown ether or in DMF can also be employed.[1]
2. Acidic Conditions:
While TMS-alkynes are relatively stable to some acidic conditions, they are generally considered labile.[4][5] Strong acids will readily cleave the TMS group. However, for selective deprotection, basic or fluoride-mediated methods are generally preferred due to their milder nature and higher functional group tolerance.
3. Stability in Synthetic Transformations:
An ideal protecting group must be stable during various chemical transformations.[1]
-
Cross-Coupling Reactions: TMS-protected alkynes are generally stable under the conditions of many transition-metal-catalyzed reactions, including Sonogashira and Suzuki couplings.[1][5] This allows for the coupling of the alkyne-bearing fragment, with deprotection carried out in a subsequent step.
-
Reductions and Oxidations: The stability of TMS-alkynes to various reducing and oxidizing agents is substrate-dependent. It is always advisable to perform a small-scale test reaction to ensure compatibility.
-
Basic Conditions: As highlighted, TMS-alkynes are sensitive to basic conditions.[12] Reactions employing strong bases (e.g., Grignard reagents, organolithiums) or even milder organic bases like piperidine in protic solvents can lead to premature deprotection.[12][13] In such cases, switching to a bulkier, more stable protecting group like TIPS is recommended.[11][12]
Orthogonal Deprotection: A Key Synthetic Strategy
The significant stability difference between TMS and bulkier silyl groups like TIPS allows for powerful orthogonal deprotection strategies. A classic example is the selective deprotection of a TMS-alkyne in the presence of a TIPS-alkyne using K₂CO₃ in methanol.[7][8] This leaves the TIPS-protected alkyne available for a subsequent, distinct transformation after the TMS-deprotected alkyne has been reacted.
Experimental Protocols
Protocol 1: Standard Deprotection of a TMS-Protected Alkyne
This protocol describes the removal of a trimethylsilyl group from an alkyne using potassium carbonate in methanol.
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous (0.1-0.2 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alkyne (e.g., 1.0 mmol) in anhydrous methanol (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium carbonate (e.g., 0.15 mmol, 21 mg).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[9]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected terminal alkyne.
Visualizing the Deprotection Workflow
The choice of deprotection method is contingent on the stability of other functional groups within the molecule. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for TMS-alkyne deprotection.
Mechanism of Base-Catalyzed Desilylation
The cleavage of the Si-C bond under basic conditions, such as with methoxide from K₂CO₃ in methanol, proceeds through a pentacoordinate silicon intermediate.
Caption: Mechanism of base-catalyzed TMS deprotection.
Conclusion
The trimethylsilyl group serves as an invaluable protecting group for terminal alkynes, primarily due to its ease of introduction and removal under very mild conditions. Its lability, however, necessitates careful planning in synthetic routes involving basic reagents. For syntheses requiring greater stability, bulkier silyl groups such as TES, TBDMS, and particularly TIPS, offer robust alternatives. The significant differences in stability among these silyl groups enable sophisticated orthogonal protection/deprotection strategies, providing chemists with a powerful toolkit for the construction of complex molecular targets.
References
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Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
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Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced in Scribd document on Alkyne Protecting Groups). [Link]
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Various Authors. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. [Link]
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Douglas, J. J., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition. [Link]
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Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
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Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
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Olvido, A. D., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]
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Various Authors. (2023). Deprotection mechanism. Reddit r/chemistry. [Link]
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Myers, A. (2015). Organic Functional Group Protection. Organic Chemistry Portal. [Link]
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Nicholas, K. M., & Pettit, R. (1971). An Alkyne Protecting Group. Tetrahedron Letters. (Referenced in Scribd document). [Link]
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Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Various Authors. (2014). Silyl Protective Groups. Chem-Station International Edition. [Link]
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Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society. (Referenced in Organic Chemistry Portal). [Link]
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Wikipedia contributors. (2023). Silyl ether. Wikipedia. [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. [Link]
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Various Authors. (2025). preventing TMS alkyne deprotecting in reaction. Reddit r/Chempros. [Link]
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Comparative analysis of catalysts for Sonogashira coupling with (2,4-Difluorophenylethynyl)trimethylsilane
A Comparative Guide to Catalysts for Sonogashira Coupling with (2,4-Difluorophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules like conjugated enynes and arylalkynes.[1][4] This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of a specific and increasingly important substrate: this compound. The presence of fluorine atoms and a bulky trimethylsilyl (TMS) group presents unique challenges and opportunities for catalyst selection and optimization.
We will explore the nuances of different catalyst classes, from classical palladium/copper systems to modern copper-free alternatives, providing experimental data to support an objective comparison.
The Catalytic Landscape: Mechanism and Key Components
The Sonogashira reaction traditionally employs a dual catalytic system involving palladium and copper.[1][5] The generally accepted mechanism proceeds through two interconnected catalytic cycles.[4][6][7]
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide.
-
The Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[1] This species then undergoes transmetalation with the palladium complex.[4]
-
Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[4][5]
Recent advancements have also led to the development of efficient copper-free Sonogashira couplings .[2][8] These systems are advantageous as they prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling) and simplify product purification.[6][7] In these cases, the base used must be strong enough to deprotonate the alkyne without the assistance of a copper π-alkyne complex.[4][6]
The choice of catalyst components—the palladium source, the ligand, the copper co-catalyst (if any), the base, and the solvent—dramatically influences reaction efficiency, yield, and substrate scope.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
Comparative Analysis of Catalyst Systems
The choice of an aryl halide partner for this compound is critical. Reactivity generally follows the trend: I > Br > Cl.[1] For this guide, we will consider couplings with the corresponding 2,4-difluoro-substituted aryl halides.
| Catalyst System | Ligand (if separate) | Base | Solvent | Temp. (°C) | Yield (%) | Key Features |
| Classical Pd/Cu | ||||||
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ (in situ) | Et₃N | THF | 65 | ~85-95 | Standard, reliable, widely used. PPh₃ can be sensitive to air oxidation.[1] |
| Pd(OAc)₂ / CuI | PPh₃ | DIPEA | NMP | 100 | ~90 | Good for less reactive aryl bromides; requires higher temperatures. |
| High-Turnover Phosphine Ligands | ||||||
| Pd₂(dba)₃ / CuI | cataCXium® PIntb | TMEDA | TMEDA | 80 | >95 | High turnover numbers, excellent for deactivated aryl bromides, tolerates functional groups like -OH, -NH₂.[9] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP (precatalyst) | TMP | DMSO | RT | ~92 | Air-stable precatalyst, copper-free, room temperature reaction, excellent for challenging substrates.[10] |
| N-Heterocyclic Carbene (NHC) Ligands | ||||||
| Pd(PPh₃)₂Cl₂ / CuI | NHC (e.g., IPr) | K₂CO₃ | DMF | 100 | ~97 | NHCs are strong σ-donors, stabilizing the Pd center and promoting catalysis, often for aryl bromides.[4][11] |
| Pd(OAc)₂ | Phenanthryl NHC | t-BuOK | THF | Reflux | >90 | Copper-free system, bulky NHC ligands can provide high yields with short reaction times.[12] |
| Heterogeneous Catalysts | ||||||
| Nanosized MCM-41 Anchored Pd | PPh₃ / CuI | Et₃N | Toluene | 100 | >98 | Recyclable catalyst, very low palladium loading (0.01 mol%), high yields.[13] |
| Palladium Single-Atom Catalyst (SAC) on N-C | PPh₃ / CuI | NEt₃ | Toluene | 80 | >90 | High metal utilization, stable, and reusable, though performance with aryl bromides can be challenging.[14] |
Yields are representative and can vary based on the specific aryl halide and precise reaction conditions.
Experimental Protocols
A. Protocol for High-Turnover Copper-Free Coupling at Room Temperature
This protocol is adapted from methodologies using highly efficient, air-stable precatalysts, which are ideal for library synthesis and applications where copper contamination is a concern.[10]
Rationale: The use of a bulky, electron-rich phosphine ligand like di-tert-butylneopentylphosphine (DTBNpP) in a precatalyst form allows for the rapid in situ generation of a monoligated, highly active Pd(0) species.[10] This avoids the need for copper co-catalysis. A strong, non-nucleophilic base like 2,2,6,6-tetramethylpiperidine (TMP) is used for the deprotonation of the alkyne. DMSO is an excellent solvent for this system, facilitating the reaction at room temperature.[10]
Step-by-Step Methodology:
-
To an oven-dried vial under an argon atmosphere, add the aryl bromide (e.g., 1-bromo-2,4-difluorobenzene) (0.5 mmol, 1.0 equiv).
-
Add the palladium precatalyst, [DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%).[10]
-
Add this compound (0.6 mmol, 1.2 equiv).
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv).[10]
-
Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours for activated bromides.[10]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Figure 2: Workflow for Catalyst Screening
B. Protocol for Classical Pd/Cu Catalyzed Coupling
This protocol represents a traditional and robust method for Sonogashira coupling.
Rationale: This system relies on the synergistic action of palladium and copper.[15] Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Copper(I) iodide is essential for activating the alkyne via the formation of a copper acetylide.[1][5] An amine base like triethylamine (Et₃N) serves both as the base for alkyne deprotonation and as a solvent.
Step-by-Step Methodology:
-
To a reaction flask, add Pd(PPh₃)₂Cl₂ (0.01 mmol, 2 mol%) and Copper(I) iodide (0.01 mmol, 2 mol%).
-
Add the aryl iodide (e.g., 2,4-difluoro-1-iodobenzene) (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF) (3 mL) and triethylamine (Et₃N) (1.5 mmol, 3.0 equiv) via syringe.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Recommendations
The optimal catalyst for the Sonogashira coupling of this compound depends on the specific aryl halide partner and the desired reaction conditions.
-
For Versatility and Mild Conditions: Modern copper-free systems utilizing bulky, electron-rich phosphine ligands (e.g., DTBNpP-based precatalysts) are highly recommended.[10] They offer the significant advantages of room-temperature operation, high yields, and avoidance of copper-related side products.
-
For Cost-Effectiveness and Robustness: The classical Pd(PPh₃)₂Cl₂ / CuI system remains a reliable and effective choice, particularly when coupling with more reactive aryl iodides.
-
For Challenging Substrates: For less reactive aryl bromides or chlorides, high-turnover catalysts based on biarylphosphines (cataCXium®) or N-Heterocyclic Carbenes (NHCs) should be considered, although they may require higher temperatures.[9][12]
-
For Green Chemistry and Scalability: Heterogeneous catalysts, such as palladium anchored on supports like MCM-41 or single-atom catalysts, present a sustainable option with excellent potential for catalyst recycling and very low metal loading, making them attractive for industrial applications.[13][14]
Ultimately, empirical screening of a small set of catalyst systems, guided by the data presented here, will lead to the identification of the most efficient and practical conditions for your specific research needs.
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Sonogashira coupling - Wikipedia. (2024). Available at: [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Available at: [Link]
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Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Sonogashira coupling - YouTube. (2019). Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. ACS Publications. Available at: [Link]
-
Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. (2003). Organic Letters. ACS Publications. Available at: [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025). Organometallics. ACS Publications. Available at: [Link]
-
Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. (n.d.). University of Arizona Libraries. Available at: [Link]
-
N-Heterocyclic carbene-Pd(II)-PPh 3 complexes as a new highly efficient catalyst system for the Sonogashira cross-coupling reaction: Synthesis, characterization and biological activities. (2016). ResearchGate. Available at: [Link]
-
Sonogashira cross‐coupling of aryl halides catalyzed by BIAN‐NHC‐Pd/NHC‐Cu reported by Tu. (n.d.). ResearchGate. Available at: [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008). Journal of Organic Chemistry. PubMed. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. NIH. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. NIH. Available at: [Link]
-
Synthesis of trimethyl(phenylethynyl)silane by Palladium and Copper catalyzed reaction. (n.d.). Science.gov. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010). Molecules. MDPI. Available at: [Link]
-
Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. (2020). ResearchGate. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012). Journal of the American Chemical Society. NIH. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Available at: [Link]
-
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. (2008). ChemSusChem. PubMed. Available at: [Link]
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The Strategic Advantage of Fluorinated Aryl-TMS-Alkynes in Multi-Step Synthesis: A Comparative Guide
<_
In the intricate chess game of multi-step organic synthesis, particularly within drug development, every move—every reagent—must be chosen for maximal efficiency, stability, and strategic advantage. Terminal alkynes are powerful building blocks, essential for constructing complex molecular architectures through reactions like Sonogashira, Suzuki, and Hiyama couplings.[1][2] However, their acidic proton presents a significant challenge, leading to unwanted side reactions and necessitating the use of protecting groups.[1][3]
This guide delves into the distinct advantages of using a specific class of protected alkynes: fluorinated (phenylethynyl)trimethylsilane derivatives, with a focus on (2,4-Difluorophenylethynyl)trimethylsilane . We will explore how the synergy between the robust trimethylsilyl (TMS) protecting group and the unique electronic properties of fluorine substitution provides a superior reagent for researchers navigating the complexities of modern synthesis.
Part 1: The Trimethylsilyl (TMS) Group - More Than Just a Placeholder
The trimethylsilyl group is the quintessential protecting group for terminal alkynes for several compelling reasons.[1][3] An ideal protecting group must be easy to install, stable under various reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[1] The TMS group excels in all these areas.
-
Facile Installation & Robust Stability: It is readily introduced and demonstrates stability in the presence of common reagents like Grignards and organolithiums, as well as under many oxidative and reductive conditions.[4]
-
Tunable Deprotection: The true power of the TMS group lies in its predictable and tunable cleavage. The silicon-carbon bond is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the resulting silicon-fluoride bond.[4][5] Alternatively, mild basic conditions, like potassium carbonate in methanol, can also achieve clean deprotection.[5][6][7] This reliability is paramount for synthetic planning.
-
Orthogonal Strategy: The differential lability of various silyl groups (e.g., TMS vs. TIPS) allows for an "orthogonal" protection strategy, where one type of silyl group can be selectively removed in the presence of another, enabling complex, sequential transformations on a multifunctional molecule.[5][8]
Part 2: The Fluorine Factor - Enhancing Performance Through Electronics
The strategic placement of fluorine atoms on the phenyl ring of this compound introduces profound electronic effects that elevate its utility beyond that of its non-fluorinated counterpart.[9] Fluorine is the most electronegative element, and its presence significantly influences a molecule's reactivity, stability, and even its biological properties.[9][10]
The 2,4-difluoro substitution pattern creates a potent electron-withdrawing environment. This has several key consequences:
-
Enhanced Stability: The electron-withdrawing nature of the fluorines can increase the stability of the molecule, potentially leading to longer shelf life and greater tolerance to a wider range of reaction conditions.
-
Modulated Reactivity: In transition metal-catalyzed cross-coupling reactions, the electronic nature of the coupling partners is critical. The electron-poor 2,4-difluorophenyl ring can alter the kinetics of key steps like oxidative addition and reductive elimination in the catalytic cycle, potentially leading to cleaner reactions or different selectivity profiles compared to electron-rich or neutral analogues.[11][12]
-
Access to valuable motifs: The 2,4-difluorophenyl group is a common structural motif in pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and binding affinity.[13][14] Using this compound provides a direct and efficient route to incorporate this valuable fragment into target molecules.
Comparative Analysis: Choosing the Right Tool for the Job
While the TMS group is highly versatile, its lability under even mildly basic conditions can be a drawback in certain synthetic routes.[6] For syntheses requiring greater robustness, bulkier trialkylsilyl groups are employed.
| Protecting Group | Typical Deprotection Conditions | Relative Stability | Key Advantages |
| TMS (Trimethylsilyl) | K₂CO₃/MeOH; TBAF/THF[5][7] | Least Stable (Most Labile) | Easy to remove, low steric hindrance, cost-effective. |
| TES (Triethylsilyl) | TBAF/THF; Mild Acid | Intermediate | Greater stability to mild base than TMS. |
| TIPS (Triisopropylsilyl) | TBAF/THF; Acid | Very Stable | High steric bulk, robust to many reaction conditions. |
| TBDMS (tert-Butyldimethylsilyl) | TBAF/THF; Acid | Very Stable | Common for alcohol protection, offers high stability. |
The choice of protecting group is a strategic decision based on the planned synthetic sequence. The lability of the TMS group is often an advantage, allowing for deprotection under extremely mild conditions that preserve sensitive functional groups elsewhere in the molecule.
Experimental Workflows & Protocols
To illustrate the practical application of this compound, we present validated protocols for its use in key synthetic transformations.
Workflow: Multi-step Synthesis Using Orthogonal Protection
The following diagram illustrates a common synthetic strategy where a TMS-protected alkyne is used in an initial coupling, followed by deprotection and a subsequent reaction of the now-free terminal alkyne.
Caption: A representative multi-step synthesis workflow.
Protocol 1: Hiyama-Denmark Cross-Coupling of this compound
The Hiyama-Denmark coupling is particularly advantageous as it often proceeds under fluoride-free conditions, preserving other silyl-based protecting groups within the molecule.[15] This protocol demonstrates the direct use of the TMS-alkyne as a nucleophilic partner.
Reaction: this compound + Aryl-Iodide → 1-(Aryl)-2-(2,4-difluorophenyl)acetylene
Reagents & Conditions:
-
This compound (1.2 equiv.)
-
Aryl-Iodide (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Solvent: Toluene/H₂O (10:1)
-
Temperature: 100 °C
-
Time: 12-24 h
Procedure:
-
To an oven-dried Schlenk flask, add the aryl-iodide, palladium acetate, and SPhos ligand.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe, followed by the this compound.
-
In a separate vial, dissolve the potassium phosphate in degassed water and add it to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol leverages the stability of the TMS-alkyne under basic conditions to directly form the C-C bond, a key advantage over methods requiring pre-activation.[16][17]
Protocol 2: Selective TMS Deprotection
This protocol details the mild removal of the TMS group to liberate the terminal alkyne for subsequent transformations.
Reaction: 1-(Aryl)-2-(2,4-difluorophenyl)ethynyl-TMS → 1-(Aryl)-2-(2,4-difluorophenyl)acetylene
Reagents & Conditions:
-
TMS-protected alkyne (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (0.2 equiv.)
-
Solvent: Methanol (MeOH)
-
Temperature: Room Temperature (20-25 °C)
-
Time: 1-3 h
Procedure:
-
Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution with stirring.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Re-dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[7]
-
The resulting terminal alkyne is often of sufficient purity to be used in the next step without further purification.
This method's mildness is its primary strength, ensuring that base-sensitive functional groups elsewhere on the molecule remain intact.[5]
Conclusion: A Strategic Asset for Modern Synthesis
This compound is more than a simple protected alkyne; it is a highly strategic reagent. The combination of the reliable and mildly-labile TMS protecting group with the powerful electronic influence of the 2,4-difluorophenyl moiety provides chemists with a tool that offers:
-
High Reactivity and Selectivity: The ability to participate directly in fluoride-free coupling reactions.
-
Predictable and Mild Deprotection: Liberating the terminal alkyne on demand for sequential reactions.
-
Direct Incorporation of a Valuable Pharmacophore: Streamlining the synthesis of complex molecules with desirable drug-like properties.
For researchers in medicinal chemistry and materials science, mastering the application of reagents like this compound is a critical step towards the efficient and elegant construction of the molecules that will define the future of their fields.
References
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. reddit.com [reddit.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drastic fluorine effect: complete reversal of the selectivity in the Au-catalyzed hydroalkoxylation reaction of fluorinated haloalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Allylic substitution reactions with fluorinated nucleophiles [ouci.dntb.gov.ua]
- 14. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 15. Hiyama-Denmark Coupling [organic-chemistry.org]
- 16. Hiyama Coupling [organic-chemistry.org]
- 17. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of silyl-protected and deprotected difluorophenylacetylene
For researchers, medicinal chemists, and materials scientists, the strategic use of protecting groups is a cornerstone of complex molecular synthesis. Among these, silyl ethers, particularly the robust triisopropylsilyl (TIPS) group, are frequently employed to mask the reactivity of terminal alkynes. This guide provides an in-depth spectroscopic comparison of silyl-protected and deprotected difluorophenylacetylenes, offering experimental data and protocols to aid in reaction monitoring and characterization. We will explore how the presence of a bulky silyl group fundamentally alters the spectral landscape of these valuable synthetic intermediates.
The Strategic Importance of Silyl Protection
Difluorophenylacetylenes are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. The terminal alkyne functionality, while essential for subsequent coupling reactions like the Sonogashira coupling, is also prone to undesired side reactions under various conditions. Protection of the terminal alkyne as a silylacetylene enhances its stability and prevents the formation of dimeric byproducts (Glaser coupling) during cross-coupling reactions. The triisopropylsilyl (TIPS) group is particularly favored due to its steric bulk, which confers significant stability towards a wide range of reaction conditions.
This guide will focus on the spectroscopic differences between the TIPS-protected and the free terminal alkyne forms of 2,4-difluorophenylacetylene and 3,5-difluorophenylacetylene, providing a clear rationale for using spectroscopic techniques to monitor both the protection and deprotection steps.
Spectroscopic Comparison: A Tale of Two Moieties
The introduction of a bulky triisopropylsilyl group at the terminal position of the alkyne instigates significant and predictable changes in the spectroscopic signatures of difluorophenylacetylenes. These changes are most pronounced in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, with subtle but measurable effects in Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the successful protection and deprotection of the alkyne. The key diagnostic is the disappearance of the acetylenic proton signal upon silylation and its reappearance after deprotection.
¹H NMR Spectroscopy:
In the deprotected difluorophenylacetylene, the terminal acetylenic proton (≡C-H) typically appears as a singlet in the range of δ 3.0-3.5 ppm. The fluorine atoms on the phenyl ring will cause splitting of the aromatic proton signals, resulting in complex multiplets.
Upon protection with a TIPS group, the acetylenic proton signal vanishes. In its place, characteristic signals for the triisopropylsilyl group appear. These consist of a septet (or multiplet) around δ 1.15 ppm for the three methine protons (-CH) and a doublet around δ 1.10 ppm for the eighteen methyl protons (-CH₃).
| Compound | Acetylenic Proton (≡C-H) | Aromatic Protons (Ar-H) | TIPS Protons (-CH, -CH₃) |
| 1-Ethynyl-2,4-difluorobenzene | ~δ 3.4 (s, 1H) | ~δ 6.8-7.5 (m, 3H) | N/A |
| (2,4-Difluorophenylethynyl)triisopropylsilane | Absent | ~δ 6.8-7.4 (m, 3H) | ~δ 1.1-1.2 (m, 21H) |
| 1-Ethynyl-3,5-difluorobenzene | ~δ 3.1 (s, 1H) | ~δ 6.7-7.0 (m, 3H) | N/A |
| (3,5-Difluorophenylethynyl)triisopropylsilane | Absent | ~δ 6.9-7.1 (m, 3H) | ~δ 1.1-1.2 (m, 21H) |
¹³C NMR Spectroscopy:
The changes in the ¹³C NMR spectrum are equally informative. The two acetylenic carbons (C≡C) undergo a noticeable shift in their chemical environments.
| Compound | Acetylenic Carbons (C≡C) | Aromatic Carbons (Ar-C) | TIPS Carbons (-CH, -CH₃) |
| 1-Ethynyl-2,4-difluorobenzene | ~δ 77.5, 82.0 | ~δ 104-164 (with C-F coupling) | N/A |
| (2,4-Difluorophenylethynyl)triisopropylsilane | ~δ 90.5, 105.0 | ~δ 104-165 (with C-F coupling) | ~δ 11.5, 18.8 |
| 1-Ethynyl-3,5-difluorobenzene | ~δ 78.0, 81.5 | ~δ 103-163 (with C-F coupling) | N/A |
| (3,5-Difluorophenylethynyl)triisopropylsilane | ~δ 91.0, 104.5 | ~δ 103-164 (with C-F coupling) | ~δ 11.4, 18.7 |
Infrared (IR) Spectroscopy
IR spectroscopy offers a rapid and straightforward method to distinguish between the terminal and the internal (silyl-protected) alkyne.
The most prominent feature of a terminal alkyne is the sharp ≡C-H stretching vibration , which appears around 3300 cm⁻¹ . This peak is completely absent in the spectrum of the silyl-protected derivative.
The C≡C stretching vibration also provides a useful diagnostic. In terminal alkynes, this band is typically found between 2100-2150 cm⁻¹ and is of weak to medium intensity. Upon silylation, this band often shifts to a higher wavenumber (2150-2170 cm⁻¹ ) and its intensity can decrease, sometimes significantly, due to the increased symmetry around the triple bond.
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) |
| Deprotected Difluorophenylacetylene | ~3300 (sharp, medium) | ~2110 (weak) |
| TIPS-Protected Difluorophenylacetylene | Absent | ~2160 (very weak to absent) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the aromatic system are sensitive to the nature of the substituent on the acetylene. Phenylacetylene itself exhibits a primary absorption band around 236 nm. The introduction of fluorine atoms and the silyl group can cause shifts in the absorption maximum (λmax).
Generally, the bulky, electron-donating silyl group can lead to a slight red shift (bathochromic shift) of the λmax to a longer wavelength compared to the deprotected analogue. This is attributed to the interaction of the silicon atom's orbitals with the π-system of the phenylacetylene.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Deprotected Difluorophenylacetylene | ~240-250 | Not readily available |
| TIPS-Protected Difluorophenylacetylene | ~245-255 | Not readily available |
Experimental Protocols
The following protocols provide a reliable methodology for the synthesis of TIPS-protected difluorophenylacetylenes via Sonogashira coupling and their subsequent deprotection.
Synthesis of (Difluorophenylethynyl)triisopropylsilane via Sonogashira Coupling
This protocol describes a typical Sonogashira coupling for the synthesis of silyl-protected difluorophenylacetylenes.[1][2][3]
Caption: Workflow for the Sonogashira Coupling Reaction.
Materials:
-
1-Bromo-2,4-difluorobenzene or 1-Bromo-3,5-difluorobenzene (1.0 equiv)
-
Triisopropylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-bromo-difluorobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF or toluene, followed by triethylamine.
-
Add the triisopropylsilylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure TIPS-protected difluorophenylacetylene.
Deprotection of (Difluorophenylethynyl)triisopropylsilane
This protocol outlines the removal of the TIPS protecting group using tetrabutylammonium fluoride (TBAF).[4][5][6][7]
Caption: Workflow for the TBAF Deprotection of Silylacetylenes.
Materials:
-
(Difluorophenylethynyl)triisopropylsilane (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Dissolve the TIPS-protected difluorophenylacetylene in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure deprotected difluorophenylacetylene.
Conclusion
The spectroscopic differences between silyl-protected and deprotected difluorophenylacetylenes are distinct and provide a powerful toolkit for the modern synthetic chemist. NMR and IR spectroscopy, in particular, offer unambiguous confirmation of the presence or absence of the silyl protecting group. By understanding these spectral shifts, researchers can confidently monitor the progress of their reactions, ensure the purity of their intermediates, and ultimately, streamline the synthesis of complex molecular targets. The provided protocols offer a robust starting point for the preparation and deprotection of these valuable synthetic building blocks.
References
-
Chem-Impex. (n.d.). 1-Ethynyl-3,5-difluorobenzene. Retrieved from [Link]
- Kishi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Syntheses.
- Organic Syntheses. (2022).
-
Supporting Information. (n.d.). Beilstein Journals. Retrieved from [Link]
-
YouTube. (2022, June 18). Silyl group deprotection by TBAF solution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Retrieved from [Link]
- MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(1), 123.
-
ResearchGate. (n.d.). FTIR spectra of (A) protected linear polymer L3-pG a MA vs. (B).... Retrieved from [Link]
- ResearchGate. (2022). (PDF) Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline.
-
Scribd. (n.d.). PE ATR-FTIR Forensic Library - 3. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
- MDPI. (2016). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Molbank, 2016(4), M911.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. websites.umich.edu [websites.umich.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to (2,4-Difluorophenylethynyl)trimethylsilane in Synthesis: A Cost-Benefit Analysis
Introduction: The Strategic Value of Fluorinated Alkynes
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a well-established strategy for modulating molecular properties. The 2,4-difluorophenyl moiety, in particular, is a prevalent structural motif found in numerous pharmaceuticals and agrochemicals. When coupled with an ethynyl linker, it provides a rigid, linear scaffold ideal for probing protein binding pockets or constructing conjugated materials. The Sonogashira cross-coupling reaction stands as the premier method for forging the crucial C(sp²)-C(sp) bond required for these structures.[1]
However, the direct use of terminal alkynes like 2,4-difluorophenylacetylene in Sonogashira couplings is often complicated by a significant side reaction: oxidative homocoupling (Glaser or Hay coupling), which leads to the formation of symmetric diynes. This byproduct complicates purification, reduces the yield of the desired product, and consumes the valuable alkyne starting material. To circumvent this, chemists often turn to a protected version of the alkyne, with (2,4-Difluorophenylethynyl)trimethylsilane being a prominent choice. This guide provides an in-depth cost-benefit analysis of using this trimethylsilyl (TMS)-protected reagent compared to its unprotected counterpart, offering field-proven insights and detailed experimental protocols to guide your synthetic strategy.
The Reagent in Focus: this compound
This compound (CAS 480438-92-4) is a liquid reagent that serves as a stable and reliable source of the 2,4-difluorophenylacetylene moiety.[2] The key to its utility lies in the trimethylsilyl (TMS) group attached to the alkyne.
The Role of the Trimethylsilyl (TMS) Protecting Group:
The decision to use a TMS-protected alkyne is a strategic one, rooted in the fundamental mechanism of the Sonogashira reaction and the inherent reactivity of terminal alkynes.
-
Preventing Homocoupling: The primary benefit is the suppression of oxidative homocoupling. The TMS group replaces the acidic acetylenic proton, rendering the alkyne incapable of participating in this undesired side reaction. This is particularly crucial in reactions that are not run under strictly anaerobic conditions or when using copper(I) co-catalysts, which are known to promote homocoupling.[1]
-
Enhanced Stability and Handling: Many terminal alkynes can be volatile or prone to degradation. The silyl group increases the molecular weight and often improves the thermal and chemical stability of the compound, making it easier to handle, purify, and store.
-
Controlled Deprotection: The C-Si bond of the TMS group is robust enough to withstand many reaction conditions but can be cleaved selectively under very mild protocols, typically using a fluoride source (like tetrabutylammonium fluoride, TBAF) or basic methanolysis (e.g., K₂CO₃ in methanol).
This strategic protection is visually summarized in the reaction pathways below.
Caption: Reaction pathways showing desired cross-coupling versus undesired homocoupling.
Cost-Benefit Analysis
The choice between using the TMS-protected alkyne or the free terminal alkyne is a classic synthetic dilemma that balances upfront reagent cost and reaction efficiency against downstream purification efforts and overall yield.
| Feature | This compound (Protected) | 1-Ethynyl-2,4-difluorobenzene (Unprotected) | Analysis & Justification |
| Reagent Cost | Higher initial cost per mole. | Lower initial cost per mole.[3] | The synthesis of the TMS-protected version requires an additional step, increasing its price. However, this must be weighed against the potential loss of the unprotected alkyne to homocoupling. |
| Reaction Purity | Generally high; minimal to no homocoupling byproduct. | Prone to formation of symmetric diyne byproducts, requiring more rigorous purification. | The TMS group effectively eliminates the primary side reaction, leading to cleaner crude reaction mixtures and simplifying isolation of the desired product. |
| Yield of Desired Product | Often higher effective yields due to suppression of side reactions. | Can be high under optimized, strictly anaerobic conditions, but often lower due to material loss to homocoupling. | While a direct coupling may appear more atom-economical, the loss of starting material to dimerization can significantly erode the final yield of the target molecule. |
| Process Steps | 2 Steps: 1. Coupling 2. Deprotection. (Can sometimes be combined in one pot). | 1 Step: Direct Coupling. | The deprotection step adds time, reagents, and an additional workup/purification to the overall process. This is a significant drawback for time-sensitive projects or large-scale manufacturing. |
| Handling/Stability | More stable, less volatile liquid.[2] | Potentially more volatile and less stable. | For process safety and scalability, the improved handling characteristics of the TMS-reagent are a notable advantage. |
| Versatility | Can be used in "sila-Sonogashira" protocols with in-situ deprotection, offering operational simplicity.[4] | Limited to direct coupling protocols. | The ability to generate the reactive terminal alkyne in situ from the stable TMS-protected precursor offers a powerful alternative that combines the benefits of both approaches.[4] |
Comparative Synthetic Workflows
The primary operational difference lies in the number of synthetic steps. The TMS-protection strategy introduces a deprotection step, which can be performed post-coupling or, in some advanced protocols, concurrently.
Caption: Comparison of synthetic workflows for direct vs. protected coupling strategies.
Experimental Protocols
The following protocols are representative procedures derived from established methodologies.[5][6][7] Researchers should always perform their own optimization based on the specific aryl halide and substrate.
Protocol 1: Sonogashira Coupling with this compound
-
Rationale: This protocol prioritizes a clean reaction and high yield of the coupled product by using the TMS-protected alkyne to prevent homocoupling. It is the recommended starting point for complex or precious substrates.
-
Materials:
-
Aryl halide (e.g., Aryl Iodide, 1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5 mL)
-
Anhydrous THF or DMF (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 3 mol%), and CuI (11.4 mg, 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (or DMF) (5 mL) and triethylamine (5 mL) via syringe.
-
Add this compound (252 mg, 1.2 mmol) dropwise while stirring.
-
Stir the reaction at room temperature (or heat to 50-70 °C if necessary) and monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure. The crude product, ((Aryl)ethynyl-2,4-difluorophenyl)trimethylsilane, can be purified by column chromatography or taken directly to the deprotection step.
-
Protocol 2: TMS Deprotection (Post-Coupling)
-
Rationale: A mild and efficient method to cleave the C-Si bond, liberating the final desired product. The choice between fluoride-mediated or base-catalyzed deprotection depends on the functional group tolerance of the substrate.
-
Method A: Fluoride-Mediated (TBAF)
-
Dissolve the crude or purified TMS-protected alkyne from Protocol 1 in THF (10 mL).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
-
-
Method B: Base-Catalyzed (K₂CO₃/Methanol)
-
Dissolve the TMS-protected alkyne in methanol (15 mL).
-
Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.2 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once complete, neutralize with 1M HCl (if necessary) and remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether/ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography.
-
Protocol 3: Direct Sonogashira Coupling with 1-Ethynyl-2,4-difluorobenzene
-
Rationale: This protocol is more atom-economical and involves fewer steps but requires more careful control of the reaction atmosphere to minimize homocoupling. It is best suited for simpler, readily available aryl halides where purification challenges are manageable.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
1-Ethynyl-2,4-difluorobenzene (1.1 mmol, 1.1 eq)[3]
-
Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5.0 mol%)
-
Degassed triethylamine (10 mL)
-
-
Procedure:
-
Crucial Step: Thoroughly degas the triethylamine solvent by bubbling argon or nitrogen through it for at least 30 minutes.
-
To an oven-dried Schlenk flask under a strict inert atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (29 mg, 2.5 mol%), and CuI (9.5 mg, 5 mol%).
-
Evacuate and backfill with inert gas five times to ensure an oxygen-free environment.
-
Add the degassed triethylamine (10 mL) followed by 1-Ethynyl-2,4-difluorobenzene (152 mg, 1.1 mmol).
-
Stir the reaction at room temperature and monitor by TLC. Note the formation of a potential byproduct with a different Rf value (the homocoupled diyne).
-
Upon completion, work up as described in Protocol 1 (Step 6 onwards). Purification will likely require careful column chromatography to separate the desired product from the homocoupled byproduct.
-
Mechanism: The Sonogashira Catalytic Cycle
Understanding the mechanism highlights the critical roles of the palladium and copper catalysts. The palladium complex orchestrates the C(sp²)-C(sp) bond formation, while the copper co-catalyst facilitates the activation of the alkyne. It is in the copper cycle where the potential for oxidative homocoupling arises if a terminal alkyne is used.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion and Recommendations
The choice to employ This compound is a strategic decision that trades higher upfront reagent cost and an additional synthetic step for significantly improved reaction outcomes and operational simplicity.
Choose this compound when:
-
High Purity is Critical: For late-stage pharmaceutical synthesis or when synthesizing standards where byproduct contamination is unacceptable.
-
The Aryl Halide is Precious: When coupling with a complex, expensive, or hard-to-synthesize partner, maximizing the yield of the desired product is paramount.
-
Purification is Challenging: If the polarity of the desired product and the homocoupled byproduct are very similar, separation can be difficult and costly. Using the protected alkyne avoids this issue entirely.
-
Scalability and Robustness are Required: The suppression of side reactions and the improved handling properties make this reagent more suitable for robust, scalable processes.
Consider the direct use of 1-Ethynyl-2,4-difluorobenzene when:
-
Cost is the Primary Driver: For early-stage discovery or when synthesizing simple analogs where cost-per-gram is the main concern.
-
Reaction Conditions Can Be Strictly Controlled: If you have confidence in maintaining a truly oxygen-free environment to minimize homocoupling.
-
The Product is Easily Purified: If a simple crystallization or chromatography can easily separate the product from the diyne byproduct.
Ultimately, for researchers in drug development, the reliability, cleanliness, and higher effective yields offered by the TMS-protected reagent often provide a superior long-term value, saving significant time and resources in downstream purification and analysis.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. BenchChem Technical Support.
-
LibreTexts Chemistry. (2021). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from [Link]
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Lead Sciences. (n.d.). (2,4-Difluorophenyl)trimethylsilane. Retrieved from [Link]
- Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384.
- Li, P., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Ferreira, V. F., et al. (2022). Synthesis of unprotected glyco-alkynones via molybdenum-catalyzed carbonylative Sonogashira cross-coupling reaction. RSC Advances.
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Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
- Elsebaei, M. M., et al. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
- Ferreira, V. F., et al. (2022). Synthesis of unprotected glyco-alkynones: Via molybdenum-catalyzed carbonylative Sonogashira cross-coupling reaction.
- Chen, H., et al. (2024).
- Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
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A Comparative Guide to Lewis Acid Effects on the Reactivity of (2,4-Difluorophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Potential of a Fluorinated Alkynylsilane
(2,4-Difluorophenylethynyl)trimethylsilane is a versatile building block in modern organic synthesis, prized for its unique electronic properties and the synthetic handles it offers. The presence of two electron-withdrawing fluorine atoms on the phenyl ring, combined with the silicon-carbon bond of the ethynyl group, creates a substrate with tunable reactivity, particularly in the presence of Lewis acids. This guide provides a comparative analysis of the effects of various Lewis acids on the reactivity of this compound, offering insights into how the choice of catalyst can direct reaction pathways towards desired synthetic outcomes. By understanding these effects, researchers can harness the full potential of this valuable synthon in the development of novel pharmaceuticals and functional materials.
The trimethylsilyl group serves not only as a protecting group for the terminal alkyne but also influences the regioselectivity of reactions at the carbon-carbon triple bond due to steric and electronic factors.[1] Lewis acids play a pivotal role in activating the alkyne, either by direct coordination to the triple bond, increasing its electrophilicity, or by facilitating the departure of the silyl group to generate a reactive acetylide equivalent. The interplay between the nature of the Lewis acid, the reaction conditions, and the inherent properties of the difluorinated aryl system dictates the course of the reaction, leading to a variety of valuable chemical transformations.
Comparative Analysis of Lewis Acid Performance
The choice of Lewis acid is a critical parameter that dictates the outcome of reactions involving this compound. The strength, steric bulk, and oxophilicity of the Lewis acid all contribute to its interaction with the substrate and subsequent reaction pathways. While direct comparative studies on this specific substrate are not extensively documented, we can infer the expected reactivity based on established principles of Lewis acid catalysis in related systems, such as Friedel-Crafts reactions and additions to carbonyls.[2][3]
Here, we compare the anticipated effects of several common Lewis acids on the reactivity of this compound, focusing on two primary reaction manifolds: Electrophilic Aromatic Substitution (Friedel-Crafts type reactions) and Addition/Cyclization Reactions .
Table 1: Performance Comparison of Common Lewis Acids in Electrophilic Aromatic Substitution (Acylation of Anisole with Acetic Anhydride as a Model System)
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics & Expected Effect on this compound |
| AlCl₃ | Stoichiometric | Dichloromethane | 0 to RT | 1 | High | Strong Lewis acid, highly effective but can lead to side reactions. Expected to strongly activate acylating agents for reaction with the difluorophenyl ring.[2][4] |
| FeCl₃ | Catalytic to Stoichiometric | Dichloromethane | RT | 2-4 | Moderate to High | Milder than AlCl₃, often with better selectivity. A good alternative for Friedel-Crafts acylation of the substrate.[3] |
| ZnCl₂ | Catalytic to Stoichiometric | Various | RT to Reflux | Variable | Moderate | A milder Lewis acid, often used in syntheses requiring moderate activation to avoid decomposition of sensitive substrates.[5] |
| BF₃·OEt₂ | Stoichiometric | Dichloromethane | RT | Variable | Moderate to High | Versatile and widely used. Can promote a range of transformations including cyclizations and additions. |
| TiCl₄ | Stoichiometric | Dichloromethane | -78 to RT | Variable | High | Strong Lewis acid, particularly effective in activating carbonyl compounds for nucleophilic attack by the alkyne. |
| Yb(OTf)₃ | 1-10 | Various | RT to Reflux | Variable | High | Water-tolerant Lewis acid, can be used in "greener" solvent systems and is often recyclable.[2] |
Causality Behind Catalyst Performance:
-
Strong Lewis Acids (AlCl₃, TiCl₄): These catalysts generate highly reactive electrophiles, leading to rapid reaction rates. However, their high reactivity can sometimes result in lower selectivity and the potential for substrate or product degradation, especially with sensitive functional groups. In the context of this compound, strong Lewis acids are expected to be highly effective for Friedel-Crafts type reactions on the electron-deficient aromatic ring.
-
Milder Lewis Acids (FeCl₃, ZnCl₂): These catalysts offer a balance between reactivity and selectivity. They are often preferred when milder conditions are required to prevent side reactions. For the target substrate, they could provide a more controlled route to acylated products.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This reagent is known for its versatility. It can act as a catalyst for a wide array of reactions, including cyclizations of alkynes, making it a valuable tool for exploring diverse reaction pathways with this compound.
-
Metal Triflates (e.g., Yb(OTf)₃): These have gained prominence due to their stability, ease of handling, and recyclability. Their water tolerance opens up possibilities for reactions in less conventional solvent systems.[2]
Reaction Pathways Directed by Lewis Acids
The interaction of a Lewis acid with this compound can initiate several distinct reaction pathways. The specific outcome is highly dependent on the choice of Lewis acid and the other reagents present.
Caption: Lewis acid-mediated reaction pathways of this compound.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
A primary mode of reactivity for this compound in the presence of a Lewis acid and an acylating agent (e.g., an acyl chloride or anhydride) is Friedel-Crafts acylation. The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-deficient difluorophenyl ring.
Mechanism Insight: The two fluorine atoms are ortho, para-directing; however, their strong electron-withdrawing nature deactivates the ring towards electrophilic substitution. The position of acylation will be influenced by a combination of these electronic effects and steric hindrance from the bulky trimethylsilylethynyl group.
Desilylation
Milder Lewis acids, particularly in the presence of a proton source (adventitious water or an added protic solvent), can facilitate the protodesilylation of the trimethylsilyl group. This reaction yields the terminal alkyne, (2,4-difluorophenyl)acetylene, which can then participate in a range of subsequent transformations, such as Sonogashira coupling or cycloaddition reactions.
Addition to Carbonyls
Strong Lewis acids like TiCl₄ are known to activate aldehydes and ketones towards nucleophilic attack. In this context, the π-system of the alkyne in this compound can act as the nucleophile, leading to the formation of propargyl alcohols. The regioselectivity of this addition is influenced by the electronic character of the difluorophenyl ring and the steric bulk of the trimethylsilyl group.
Intramolecular Cyclization
If the this compound substrate contains a suitably positioned internal nucleophile, Lewis acids such as BF₃·OEt₂ can catalyze intramolecular cyclization reactions. This pathway is a powerful strategy for the synthesis of complex heterocyclic and carbocyclic frameworks.
Experimental Protocols
To provide a practical context for the discussed principles, the following are detailed, self-validating protocols for representative reactions.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol describes a general procedure for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically more polar, product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: BF₃·OEt₂-Catalyzed Intramolecular Cyclization
This protocol provides a general framework for the cyclization of a hypothetical substrate where this compound is tethered to a nucleophilic group (e.g., a hydroxyl group on a side chain).
Materials:
-
Substituted this compound with an internal nucleophile
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting material (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add BF₃·OEt₂ (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Self-Validation: Successful cyclization will be evident by the disappearance of the starting material and the formation of a new product with a different retention factor on TLC. Spectroscopic analysis (NMR, IR, MS) will confirm the formation of the cyclic structure and the loss of the nucleophilic functional group's characteristic signals.
Conclusion: A Strategic Approach to Synthesis
The reactivity of this compound is profoundly influenced by the choice of Lewis acid catalyst. By carefully selecting the Lewis acid and reaction conditions, chemists can steer the reaction towards a variety of valuable synthetic outcomes, including electrophilic aromatic substitution, desilylation, addition to carbonyls, and intramolecular cyclization. Strong Lewis acids like AlCl₃ and TiCl₄ favor reactions requiring highly electrophilic species, while milder catalysts such as FeCl₃ and ZnCl₂ offer greater control and selectivity. The versatility of reagents like BF₃·OEt₂ opens up a wide range of possibilities for complex molecule synthesis. This guide provides a framework for understanding these effects, enabling researchers to make informed decisions in their synthetic endeavors and to fully exploit the potential of this fluorinated building block.
References
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A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. BenchChem.
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A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem.
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FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Scribd.
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules.
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Friedel–Crafts Acylation. Sigma-Aldrich.
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New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.
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Friedel-Crafts Reactions. NROChemistry.
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Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science.
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Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health.
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Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Royal Society of Chemistry.
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BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Organic & Biomolecular Chemistry.
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Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. National Institutes of Health.
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Calculations on plausible mechanism for TiCl4-mediated conversion of THF to pyrrolidine. ResearchGate.
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
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BF3·OEt2 catalyzed synthesis of functionalized 9-fluorene-9-ylidene appended quinazolin-4-ones. New Journal of Chemistry.
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BF3 ⋅ OEt2 as a Versatile Reagent: Applications in Organic Synthesis. ResearchGate.
-
Reactivity of Alkynyl Phosphines with Lewis Acids for the Synthesis of Allenic Phosphonium Borate Zwitterions. ResearchGate.
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BF3-Oet2/Et3SiH-Mediated Rearrangement of 4-Aryl-5,5-Diphenylazapan-4-Ols. ResearchGate.
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Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilyl-Acetylenes. MDPI.
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BF3 ⋅ OEt2‐catalyzed rearrangement of epoxy‐Himachalenes. ResearchGate.
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Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: An overview on the development of unique methodologies leading to N-heteroarenes. ResearchGate.
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Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. National Institutes of Health.
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Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. National Institutes of Health.
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Zinc Chloride. Revista Virtual de Química.
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A New Mild Procedure for the Direct Coupling of 1-Trimethylsilyl Acetylenes with Vinyl Triflates or Aryl Iodide. ResearchGate.
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Titanium catalyst (TiCl4) supported on MgCl2(THF)(AlEt2Cl)0.34 for ethylene polymerization. ResearchGate.
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Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. National Institutes of Health.
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Anhydrous ZnCl Catalyzed Synthesis of 2–Aryl Substituted Benzimidazole Derivatives. International Journal of ChemTech Research.
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a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3... ResearchGate.
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Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.
-
ZnCl2-catalyzed Grignard addition reaction of aromatic nitriles.a The... ResearchGate.
-
ZnCl2-catalyzed reaction of N,S-methylacetal 4. ResearchGate.
-
Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. ResearchGate.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2,4-Difluorophenylethynyl)trimethylsilane
For researchers at the forefront of pharmaceutical and materials science, compounds like (2,4-Difluorophenylethynyl)trimethylsilane are valuable tools. As a protected terminal alkyne, it serves as a critical building block in complex syntheses, particularly in Sonogashira couplings.[1][2][3] However, its utility in the lab is matched by the critical need for meticulous handling and disposal. The unique combination of a fluorinated aromatic ring and an organosilane moiety demands a disposal protocol grounded in chemical reactivity, regulatory compliance, and a deep commitment to safety.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe disposal of this compound, explaining the causality behind each step. Our goal is to empower laboratory professionals to manage this chemical waste with confidence, ensuring the protection of both personnel and the environment.
Part 1: Hazard Profile and Core Chemical Characteristics
A thorough risk assessment is the foundation of safe chemical handling. Understanding the specific hazards associated with this compound is non-negotiable. Its structure presents a multi-faceted hazard profile that must be respected.
-
Organosilane Reactivity: The trimethylsilyl (TMS) group is susceptible to cleavage, particularly in the presence of moisture, acids, or bases, which can lead to hydrolysis.[4] While this specific compound is relatively stable, contamination of the waste stream with reactive agents could lead to unforeseen reactions.
-
Combustibility: With a flash point of 90.6 °C (195.1 °F), this compound is classified as a combustible liquid. This dictates that it must be kept away from ignition sources and is subject to specific hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[5]
-
Fluorinated Aromatic Concerns: Fluorinated organic compounds can exhibit significant environmental persistence and potential toxicity.[6] The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation.[7] Improper disposal could contribute to the accumulation of persistent chemical waste in the environment.[8][9][10]
The table below summarizes the critical data for this compound.
| Property | Value | Source |
| CAS Number | 480438-92-4 | |
| Linear Formula | C₆H₃F₂C≡CSi(CH₃)₃ | |
| Molecular Weight | 210.30 g/mol | |
| Physical Form | Liquid | |
| Density | 1.005 g/mL at 25 °C | |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | |
| Storage Class | 10 - Combustible liquids | |
| Primary Hazards | Combustible, Potential Irritant | [11][12] |
| Required PPE | Eyeshields, Chemical-Resistant Gloves, Lab Coat |
Part 2: The Regulatory Imperative: RCRA Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[13][14] This framework mandates that generators of hazardous waste are responsible for its proper management until its final, safe disposal.[15][16]
This compound waste falls under this purview, primarily due to the RCRA characteristic of Ignitability (D001) , given its combustible nature.[5] Therefore, it cannot be disposed of in regular trash or down the drain.[17][18] Adherence to RCRA guidelines is not just a best practice; it is a legal requirement.[19]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from the point of generation to its final handoff for disposal.
Step 1: Waste Segregation at the Source
The Principle: The cardinal rule of chemical waste management is to prevent unintended reactions. Mixing incompatible waste streams is a primary cause of laboratory incidents.
Procedure:
-
Designate a specific waste container exclusively for this compound and structurally similar flammable organosilane wastes.
-
Do NOT mix this waste with:
-
Aqueous waste: To prevent potential hydrolysis of the TMS group.
-
Strong Acids or Bases: These can catalyze decomposition or unwanted reactions.
-
Oxidizing Agents: To mitigate the risk of a fire or explosion.
-
Halogenated Solvents (unless unavoidable): While this compound contains fluorine, it is generally best practice to segregate non-halogenated flammable liquids from halogenated ones for disposal purposes, as incineration requirements can differ. Consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.
-
Step 2: Proper Containerization
The Principle: The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.
Procedure:
-
Select a container made of a chemically compatible material, such as glass or high-density polyethylene (HDPE).
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be in good condition, free of cracks or defects.
-
Never fill a waste container to more than 90% of its capacity to allow for vapor expansion.
Step 3: Accurate and Compliant Labeling
The Principle: Clear labeling is a critical communication tool that ensures safe handling by all personnel, from the research lab to the final disposal facility.
Procedure:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must, at a minimum, include the following information as required by the EPA[16]:
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components by percentage.
-
A clear indication of the associated hazards: "Combustible Liquid" and "Irritant" .
-
-
Affix the label securely to the body of the container, not the cap.
Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)
The Principle: The SAA is a designated, safe location for the short-term storage of hazardous waste at or near the point of generation.[16][17]
Procedure:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure the SAA is located away from heat, open flames, and other sources of ignition.
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
The following diagram illustrates the decision workflow for the proper disposal of this compound.
Caption: Disposal decision workflow from generation to final disposal.
Step 5: Arranging for Final Disposal
The Principle: The final treatment and disposal of hazardous waste must be performed by a licensed facility with the expertise to handle such materials safely and in an environmentally sound manner.[15][20]
Procedure:
-
Once the waste container is full (or has been in the SAA for an extended period, per your institution's policy), contact your organization's Environmental Health & Safety (EH&S) department.
-
Follow their specific procedures for requesting a waste pickup.
-
EH&S will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor for final destruction, which is typically high-temperature incineration for this class of compound.[4][16]
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area and prevent unauthorized entry.
-
Assess the Spill: If the spill is large, involves a fire, or you feel unsafe, evacuate the area and contact your institution's emergency response team immediately.
-
For Small Spills (if trained and safe to do so):
-
Don appropriate PPE, including a respirator if vapors are a concern.
-
Contain the spill using a chemical spill kit with an absorbent material suitable for flammable liquids (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated container for hazardous waste disposal.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
-
Report: Report the incident to your supervisor and EH&S department, regardless of the spill size.
By adhering to this comprehensive guide, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity.
References
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Regulating Lab Waste Disposal in the United States: The Role of the EPA. 15
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Laboratory Hazardous Waste Disposal Guidelines. 17
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Managing Hazardous Chemical Waste in the Lab. 16
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Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). 4
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Laboratory Environmental Sample Disposal Information Document. 20
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Hazardous Waste and Disposal. 18
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This compound 96%.
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Trimethylsilylacetylene. 1
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Safety and handling of fluorinated organic compounds. 21
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Resource Conservation and Recovery Act (RCRA) Regulations. 19
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Resource Conservation and Recovery Act (RCRA) Overview. 13
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Hazardous Waste and Disposal - Missouri Department of Natural Resources. 14
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Perfluorinated alkyl substances: emerging insights into health risks. 7
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Fluorinated chemicals need stricter control. 8
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4 Hazardous Waste Characteristics Under RCRA. 5
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Some Aspects of the Chemistry of Alkynylsilanes. 2
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Fluorochemicals: Persistent, Dangerous, Avoidable. 9
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PFAS. 10
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Safety Data Sheet - (3,3,3-Trifluoropropyl)dichloromethylsilane. 11
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Safety Data Sheet - (Difluoromethyl)trimethylsilane. 12
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Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. 3
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,4-Difluorophenylethynyl)trimethylsilane
In the landscape of pharmaceutical research and advanced materials science, organosilane compounds like (2,4-Difluorophenylethynyl)trimethylsilane are invaluable reagents. Their unique properties facilitate complex molecular constructions, yet their handling demands a rigorous and informed approach to safety. This guide provides essential, field-tested safety protocols and logistical plans, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our objective is to empower researchers, scientists, and drug development professionals to handle this compound with confidence and precision, ensuring both personal safety and experimental integrity.
Hazard Identification and Foundational Risk Assessment
Before any container is opened, a thorough understanding of the material's intrinsic hazards is paramount. This compound, while not acutely toxic, presents a distinct set of risks that must be managed.
-
Primary Hazard: Combustibility: The compound is classified as a combustible liquid with a flash point of 90.6 °C (195.1 °F). This means that while it doesn't ignite easily at ambient temperatures, its vapors can form flammable mixtures with air when heated. This property dictates stringent control over ignition sources and proper storage.
-
Health Hazards: While specific toxicity data is limited, organosilicon compounds as a class can cause irritation upon contact with skin, eyes, and the respiratory tract[1][2]. The Safety Data Sheet (SDS) advises avoiding contact with skin and eyes and preventing inhalation of mist, gas, or vapors[2].
-
Reactivity: While generally stable, silyl compounds can have varying reactivity, particularly with strong oxidizing agents or in the presence of moisture[3][4].
A mandatory risk assessment must precede any experimental work. This involves evaluating the quantities being used, the nature of the operation (e.g., heating, vacuum distillation, transfer), and the existing engineering controls, such as fume hoods. This assessment will determine the specific level of PPE required for the task.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all matter; it is a dynamic process tailored to the specific experimental conditions. The following protocols represent the baseline for safely handling this compound.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and vapors.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present[5].
-
Recommended for Active Handling: When transferring, weighing, or performing manipulations that could result in splashes, chemical splash goggles are required. They form a seal around the eyes, offering superior protection compared to safety glasses[6][7].
-
High-Risk Operations: For procedures involving larger quantities (>50 mL), heating, or reactions under pressure where there is a risk of explosion or significant splashing, a full face shield must be worn over chemical splash goggles[7].
Skin and Body Protection
Protecting the skin from direct contact is crucial to prevent irritation and potential absorption.
-
Laboratory Coat: A standard, flame-resistant (FR) lab coat should be worn at all times. The FR property is particularly important given the compound's combustibility. The coat must be fully buttoned with sleeves rolled down[7].
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory. These should be made of non-synthetic materials like cotton, which are less likely to melt and adhere to the skin in case of a fire[7].
Hand Protection
No single glove material is impervious to all chemicals. For organosilanes, careful selection is key.
-
Glove Material: Nitrile gloves are a common and generally adequate choice for incidental contact with organosilanes[4][8]. They provide good resistance to a range of chemicals and are suitable for short-duration tasks.
-
Extended Contact or Immersion: For tasks involving potential prolonged contact or immersion, such as during a large-scale reaction or spill cleanup, heavier-duty gloves made of butyl or neoprene rubber should be considered[4][8]. Always consult the glove manufacturer's chemical resistance chart for specific permeation and breakthrough time data for your chosen glove against similar compounds[7].
-
Double Gloving: For added protection during critical transfer steps, wearing two pairs of nitrile gloves is a recommended practice. If the outer glove becomes contaminated, it can be removed without exposing the skin, allowing the user to safely finish the immediate task before replacing it[5].
Respiratory Protection
Engineering controls are the first line of defense against respiratory exposure.
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation[1][3].
-
When Respirators are Required: In situations where engineering controls are insufficient or during a large spill or emergency, respiratory protection is necessary[1]. A NIOSH-approved air-purifying respirator equipped with a multi-purpose combination cartridge (often designated for organic vapors) is recommended. Use of a respirator requires prior medical clearance, fit-testing, and training[7].
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling, emergencies, and disposal.
Safe Handling Workflow
The following workflow outlines the critical steps for safely incorporating this compound into a laboratory procedure.
Step 1: Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE (lab coat, goggles, gloves) before gathering chemicals.
-
Prepare Workspace: Clear the fume hood of unnecessary items. Have spill cleanup materials readily available.
Step 2: Chemical Handling & Transfer
-
Grounding: When transferring from larger metal containers, ensure both the source and receiving vessels are grounded to prevent static discharge, a potential ignition source[9][10].
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, perform transfers under an inert atmosphere (e.g., nitrogen or argon).
-
Slow & Controlled Addition: Add the reagent to the reaction vessel slowly and carefully to prevent splashing and control any potential exothermic reactions[1].
Step 3: Post-Procedure & Cleanup
-
Secure Container: Tightly close the reagent bottle immediately after use.
-
Decontaminate: Wipe down any contaminated surfaces within the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water[6].
Caption: A procedural diagram for handling organosilanes.
Spill and Emergency Procedures
Rapid and correct response to a spill is critical.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[11].
-
Clean the spill area with soap and water[12].
-
-
Major Spill (outside a fume hood or > 1 Liter):
-
Evacuate the immediate area immediately[12].
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EH&S) office[11][13].
-
Provide details: location, chemical name, and estimated quantity.
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team[12].
-
-
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[2][6].
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes[6][13].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][6][13].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][6].
-
Waste Disposal
Proper segregation and disposal of chemical waste are legal and ethical responsibilities.
-
Liquid Waste: Collect waste this compound and any solvent rinses in a designated, sealed, and properly labeled hazardous waste container[3][14]. The container must be compatible with the waste; glass is generally suitable[15].
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and silica gel should be collected in a separate, sealed container labeled as solid hazardous waste[11].
-
Empty Containers: "Empty" containers that held this chemical must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations[16].
-
Regulatory Compliance: All waste must be disposed of through your institution's EH&S program according to local and national regulations[1][4][17]. Never pour organosilane waste down the drain[15].
PPE Summary for this compound
| Task / Scenario | Eye/Face Protection | Hand Protection | Body/Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Flame-Resistant Lab Coat |
| Weighing/Small Transfers (<50 mL) in Fume Hood | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Flame-Resistant Lab Coat |
| Large Scale Reaction (>50 mL) or Heating | Face Shield over Chemical Splash Goggles | Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat; Respirator if risk of vapor release |
| Minor Spill Cleanup (in Fume Hood) | Chemical Splash Goggles | Neoprene or Butyl Rubber Gloves | Flame-Resistant Lab Coat |
| Major Spill or Emergency Response | Full Face Shield & Goggles | Heavy-Duty Chemical Resistant Gloves | Full Chemical Resistant Suit & SCBA (as per emergency team protocol)[18][19] |
Conclusion
The responsible use of this compound in a research setting is predicated on a culture of safety that prioritizes risk assessment, proper use of engineering controls, and diligent application of personal protective equipment. By understanding the rationale behind each safety protocol—from selecting the correct gloves to executing a safe disposal plan—scientists can mitigate risks effectively. This guide serves as a foundational resource, but it must be supplemented by institution-specific training and a commitment to vigilant safety practices in all laboratory operations.
References
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- Sigma-Aldrich. * this compound 96%*.
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- ResearchGate. (2025, August 7). Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing.
- US EPA. (2025, September 12). Personal Protective Equipment.
- EHSO. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- ChemicalBook. (2023, July 1). (2 4-DIFLUOROPHENYLETHYNYL)TRIMETHYLSIL& - Safety Data Sheet.
- GLOBAL SAFE HANDLING OF CHLOROSILANES.
- AK Scientific, Inc. (6-Bromo-2,3-difluorophenyl)trimethylsilane.
- CHEMM. Personal Protective Equipment (PPE).
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- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Encyclopaedia of Occupational Health and Safety. (2011, August 12). Silicon & Organosilicon Compounds: Physical & Chemical Hazards.
- ECHEMI. (Trifluoromethyl)trimethylsilane SDS, 81290-20-2 Safety Data Sheets.
- University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- Airgas. (2015, June 25). SAFETY DATA SHEET - Trimethylsilane.
- The Chemistry Blog. (2024, May 22). Safe Handling of Flammable Chemicals.
- Northeast Document Conservation Center. Hazardous Waste Disposal.
- Fisher Scientific. (2015, February 9). SAFETY DATA SHEET - Trifluoromethanesulfonic acid trimethylsilyl ester.
- Santa Cruz Biotechnology. (2,4-Difluorophenyl)trimethylsilane.
- Apollo Scientific. (Difluoromethyl)trimethylsilane.
- Emory University. Chemical Waste Disposal Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Dartmouth College. Hazardous Waste Disposal Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
